molecular formula C10H12F3NO2 B1521713 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 858619-53-1

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Cat. No.: B1521713
CAS No.: 858619-53-1
M. Wt: 235.2 g/mol
InChI Key: WBNXYSMSAOEZIF-UHFFFAOYSA-N
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Description

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is an organic compound with the molecular formula C10H12F3NO2 and a molecular weight of 235.21 g/mol . It is characterized by a phenoxy ether backbone substituted with a trifluoromethyl group and a propanolamine chain, featuring both amino and hydroxyl functional groups. This structure classifies it as a potential versatile building block or intermediate in organic synthesis and medicinal chemistry research . The presence of the trifluoromethyl group is of particular interest in drug discovery, as this moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The amino alcohol segment may be utilized for further chemical modifications or could contribute to interactions with biological targets. Researchers are exploring this compound and its derivatives for various applications, including its potential role as an androgen receptor activity modulator, which is a relevant target in prostate cancer research . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNXYSMSAOEZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Part 1: The Aryloxypropanolamine Scaffold: Core of Beta-Blockers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Pharmacological Significance of Aryloxypropanolamines and Related Structures

Introduction

The compound 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol represents a fascinating intersection of two pharmacologically significant structural classes. Its backbone, an aryloxypropanolamine, is the quintessential scaffold for beta-adrenergic receptor antagonists, commonly known as beta-blockers.[1] Simultaneously, its aromatic substitution, the 4-(trifluoromethyl)phenoxy group, is a defining feature of the widely recognized antidepressant, fluoxetine. While this compound itself is not a widely commercialized or studied compound, its constituent motifs are central to the development of major therapeutic agents.

This guide, intended for researchers, chemists, and drug development professionals, will explore the core science behind these structures. We will first delve into the aryloxypropanolamine scaffold, detailing its general synthesis and role in creating beta-blockers. Subsequently, we will analyze the synthesis and mechanism of action of compounds bearing the 4-(trifluoromethyl)phenoxy moiety, with a focus on the landmark drug, fluoxetine. By dissecting these components, this guide aims to provide a comprehensive technical understanding of the chemistry and pharmacology that underpin these vital classes of pharmaceuticals.

The aryloxypropanolamine framework is a cornerstone of cardiovascular medicine.[1] Its general structure consists of an aromatic ring linked through an ether oxygen to a propan-2-ol backbone, which in turn carries an amine group. This arrangement is fundamental to the activity of beta-blockers, which function by competitively inhibiting the binding of catecholamines like adrenaline and noradrenaline to β-adrenergic receptors. This antagonism leads to reduced heart rate, lower blood pressure, and decreased myocardial contractility, making these agents essential for managing conditions like hypertension, angina, and arrhythmia.[1]

General Synthesis of Aryloxypropanolamines

The synthesis of aryloxypropanolamines is a well-established and versatile process, typically proceeding in two main steps. The causality of this pathway lies in the sequential formation of a reactive epoxide intermediate, which is then opened by a chosen amine to yield the final product.

Step-by-Step Experimental Protocol:

  • Formation of the Glycidyl Ether Intermediate:

    • Rationale: This step introduces the three-carbon propanol backbone by reacting a substituted phenol with epichlorohydrin. A base is required to deprotonate the phenol, forming a more nucleophilic phenoxide ion that can readily attack the electrophilic carbon of epichlorohydrin.

    • Procedure:

      • Dissolve the desired substituted phenol (1.0 equivalent) in a suitable solvent such as ethanol or acetone.

      • Add a base, typically sodium hydroxide or potassium carbonate (1.1 equivalents), and stir the mixture until the phenol is fully converted to its corresponding phenoxide.

      • Add epichlorohydrin (1.2-1.5 equivalents) to the reaction mixture.

      • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the mixture, filter out any inorganic salts, and remove the solvent under reduced pressure to yield the crude glycidyl ether.

  • Nucleophilic Ring-Opening of the Epoxide:

    • Rationale: The epoxide ring of the glycidyl ether is strained and susceptible to nucleophilic attack. Introducing a primary or secondary amine opens the ring, forming the final 1-amino-propan-2-ol structure. The choice of amine (e.g., isopropylamine, tert-butylamine) is critical as it determines the final substituent on the nitrogen and influences the compound's selectivity for β1 vs. β2 receptors.[2]

    • Procedure:

      • Dissolve the crude glycidyl ether from the previous step in a protic solvent like methanol or isopropanol.

      • Add the selected amine (2.0-3.0 equivalents). The excess amine also serves as the base to facilitate the reaction.

      • Stir the reaction mixture at room temperature or with gentle heating overnight. Monitor for the disappearance of the epoxide starting material by TLC.

      • Once the reaction is complete, remove the solvent and excess amine under vacuum.

      • The resulting crude product can be purified by recrystallization or column chromatography to yield the pure aryloxypropanolamine.

Diagram: General Synthesis of Aryloxypropanolamines

G cluster_0 Step 1: Glycidyl Ether Formation cluster_1 Step 2: Epoxide Ring-Opening Phenol Substituted Phenol (Ar-OH) GlycidylEther Glycidyl Ether Intermediate (Ar-O-CH2-CH(O)CH2) Phenol->GlycidylEther Epichlorohydrin Epichlorohydrin Epichlorohydrin->GlycidylEther Base Base (e.g., NaOH) Base->Phenol Deprotonation Product Aryloxypropanolamine (Ar-O-CH2-CH(OH)-CH2-NH-R) GlycidylEther->Product Amine Amine (R-NH2) Amine->Product

Caption: General two-step synthesis of aryloxypropanolamine beta-blockers.

Part 2: The 4-(Trifluoromethyl)phenoxy Moiety: A Key to Fluoxetine

The 4-(trifluoromethyl)phenoxy group is a critical pharmacophore in modern drug design, most famously incorporated in Fluoxetine (trade name Prozac).[3] Unlike the aryloxypropanolamines, Fluoxetine is a phenoxypropylamine and its mechanism is entirely different. It acts as a Selective Serotonin Reuptake Inhibitor (SSRI), a class of drugs that revolutionized the treatment of major depressive disorder and other psychiatric conditions.[3][4] The trifluoromethyl (-CF3) group is particularly important as it increases the molecule's lipophilicity, enhancing its ability to cross the blood-brain barrier, and improves its metabolic stability by blocking a potential site of aromatic oxidation.

Physicochemical and Analytical Data

The properties of Fluoxetine Hydrochloride, the common pharmaceutical salt form, are well-characterized.

PropertyValueSource
IUPAC Name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3]
Molecular Formula C₁₇H₁₈F₃NO[3]
Molecular Weight 309.33 g/mol [3]
Melting Point 158-159 °C (for Hydrochloride salt)
Solubility Soluble in water, methanol, ethanol
pKa ~10.1
Synthesis of Fluoxetine

One common synthetic route to Fluoxetine involves a multi-step process starting from 3-chloropropiophenone. This pathway highlights the strategic construction of the key 3-amino-1-phenylpropanol intermediate.[5]

Step-by-Step Experimental Protocol:

  • Mannich-type Reaction:

    • Rationale: This step forms the aminoketone backbone. Acetophenone reacts with formaldehyde and methylamine hydrochloride in a Mannich reaction to produce 3-(methylamino)-1-phenylpropan-1-one.

    • Procedure: A mixture of acetophenone, methylamine hydrochloride, and paraformaldehyde is refluxed in ethanol with a catalytic amount of hydrochloric acid.

  • Ketone Reduction:

    • Rationale: The ketone functional group of the intermediate is selectively reduced to a hydroxyl group using a hydride reducing agent like sodium borohydride (NaBH₄). This creates the crucial alcohol intermediate, 3-(methylamino)-1-phenyl-1-propanol.[5]

    • Procedure: The aminoketone from the previous step is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion.

  • Williamson Ether Synthesis:

    • Rationale: This final step couples the alcohol intermediate with the trifluoromethyl-substituted aromatic ring. A strong base is used to deprotonate the alcohol, forming an alkoxide, which then displaces a leaving group (typically fluoride or chloride) on 4-halobenzotrifluoride via an SNAr reaction.[5]

    • Procedure: The 3-(methylamino)-1-phenyl-1-propanol is dissolved in a polar aprotic solvent like DMSO or DMF. A strong base such as sodium hydride (NaH) is added to form the sodium salt. 1-Fluoro-4-(trifluoromethyl)benzene is then added, and the mixture is heated to drive the reaction to completion.

Diagram: Synthesis of Fluoxetine

G cluster_0 Step 1: Amination cluster_1 Step 2: Ketone Reduction cluster_2 Step 3: Ether Synthesis Start 3-Chloropropiophenone AminoKetone 3-(Methylamino)-1-phenylpropan-1-one Start->AminoKetone Amine Methylamine Amine->AminoKetone AminoAlcohol 3-(Methylamino)-1-phenyl-1-propanol AminoKetone->AminoAlcohol Reducer NaBH4 Reducer->AminoKetone Fluoxetine Fluoxetine AminoAlcohol->Fluoxetine ArylHalide 1-Fluoro-4-(trifluoromethyl)benzene ArylHalide->Fluoxetine Base NaH Base->AminoAlcohol

Caption: A common synthetic pathway for the antidepressant Fluoxetine.

Pharmacology and Mechanism of Action

Fluoxetine exerts its therapeutic effect by selectively inhibiting the serotonin transporter (SERT) protein located on the presynaptic neuron.[3][4]

  • Serotonin Release: In a normal state, serotonin (5-HT) is released from the presynaptic neuron into the synaptic cleft to signal the postsynaptic neuron.

  • Reuptake: After signaling, the SERT protein transports serotonin back into the presynaptic neuron, terminating the signal.

  • Inhibition by Fluoxetine: Fluoxetine binds to the SERT protein, blocking this reuptake process.

  • Result: This blockade leads to an increased concentration and prolonged presence of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

This sustained signaling is believed to be responsible for the downstream neuroadaptive changes that alleviate depressive symptoms. Fluoxetine is metabolized in the liver, primarily by the CYP2D6 enzyme, to its major active metabolite, norfluoxetine, which is also a potent SSRI and has a significantly longer half-life, contributing to the drug's sustained clinical effects.[6]

Diagram: Mechanism of Action of Fluoxetine (SSRI)

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles sert Serotonin Transporter (SERT) serotonin_vesicle->sert Reuptake synaptic_serotonin 5-HT in Synapse serotonin_vesicle->synaptic_serotonin Release receptor 5-HT Receptor downstream Signal Transduction receptor->downstream synaptic_serotonin->receptor Binding fluoxetine Fluoxetine fluoxetine->sert BLOCKS

Caption: Fluoxetine blocks the SERT protein, increasing serotonin in the synapse.

Part 3: Safety and Handling

Professionals working with aryloxypropanolamines, phenoxypropylamines, and their intermediates must adhere to strict safety protocols. These compounds are potent, biologically active molecules.

  • Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle these compounds, especially volatile reagents and powdered solids, within a certified chemical fume hood to avoid inhalation.

  • Handling: Avoid all personal contact. Do not ingest or allow the material to contact skin or eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[7]

  • Storage: Store chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

References

  • Bandla, S. et al. (2020). Synthesis and characterization of aryloxypropanolamines with docking studies. World Journal of Pharmaceutical Research. Available at: [Link]

  • Strosberg, A. D. et al. (1990). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Carre, M. C. et al. (1984). Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Strosberg, A. D. et al. (1990). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. ACS Publications. Available at: [Link]

  • Temple, D. L. (1987). Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents.
  • Al-Ghorbani, M. et al. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.
  • Ram, V. J. et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Corey, E. J. & Reichard, G. A. (2005). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Google Patents.
  • Nogrady, T. et al. (1998). Process for the preparation of fluoxetine. Google Patents.
  • Manoury, P. M. et al. (1987). Synthesis of a series of compounds related to betaxolol, a new beta 1-adrenoceptor antagonist with a pharmacological and pharmacokinetic profile optimized for the treatment of chronic cardiovascular diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • European Pharmaceutical Review (2025). Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. Available at: [Link]

  • Chinese Academy of Sciences (2025). Chinese scientists develop highly efficient process for beta-blocker production. Phys.org. Available at: [Link]

  • PubChem. (S)-Fluoxetine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Fluoxetine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine;hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 3-(methylamino)-1-phenylpropan-1-ol;N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • EGIS Gyógyszergyár Rt (2000). Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof. Google Patents.
  • Sumitomo Chemical Company, Limited (1996). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of the Solvate. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wikipedia. Fluoxetine. Wikimedia Foundation. Available at: [Link]

  • PubChem. Norfluoxetine. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, a unique amino alcohol with potential applications in medicinal chemistry and materials science. As of the date of this publication, this compound is not extensively documented in commercial or academic literature, and a specific CAS number has not been assigned. This guide, therefore, presents a novel, proposed synthetic pathway, detailed experimental protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential as a valuable chemical intermediate. The methodologies and predictions herein are grounded in established principles of organic chemistry and draw parallels from the synthesis of structurally related pharmaceutical compounds.

Introduction and Rationale

The structural motif of an amino alcohol is a cornerstone in the design of biologically active molecules. The presence of both a nucleophilic amine and a hydrogen-bonding hydroxyl group within the same molecule imparts specific conformational and binding properties. When combined with a phenoxy moiety, particularly one substituted with a trifluoromethyl group, the resulting compound gains features known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates.

The target molecule, this compound, is a structural analog of key intermediates used in the synthesis of various pharmaceuticals. While distinct from precursors to drugs like Fluoxetine, it shares the trifluoromethylphenoxy group, a feature known to modulate the electronic and lipophilic properties of a molecule. This guide aims to provide the foundational knowledge for the synthesis and study of this promising, yet underexplored, chemical entity.

Proposed Synthetic Pathway

A logical and efficient synthetic route to this compound is proposed, commencing from readily available starting materials. The two-step synthesis involves the formation of a glycidyl ether intermediate followed by a regioselective epoxide ring-opening.

DOT Script for Proposed Synthetic Pathway

G cluster_0 Step 1: Glycidyl Ether Formation cluster_1 Step 2: Epoxide Ring-Opening A 4-(Trifluoromethyl)phenol C Intermediate 1: 1-(Glycidyloxy)-4-(trifluoromethyl)benzene A->C Base (e.g., NaOH) Phase Transfer Catalyst B Epichlorohydrin B->C D Intermediate 1 F Target Molecule: This compound D->F Solvent (e.g., Ethanol) Heat E Ammonia (aq.) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for analogous chemical transformations.

Step 1: Synthesis of 1-(Glycidyloxy)-4-(trifluoromethyl)benzene

This reaction follows a Williamson ether synthesis, where the phenoxide of 4-(trifluoromethyl)phenol acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The use of a phase-transfer catalyst is recommended to facilitate the reaction between the aqueous and organic phases.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(trifluoromethyl)phenol (1.0 eq), epichlorohydrin (3.0 eq, acting as both reactant and solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Addition of Base: While stirring vigorously, slowly add a 50% (w/v) aqueous solution of sodium hydroxide (1.2 eq). The addition should be dropwise to control the exothermic reaction.

  • Reaction Conditions: Heat the mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

The key step in this synthesis is the regioselective ring-opening of the epoxide intermediate with ammonia. The nucleophilic attack of ammonia is expected to occur at the sterically less hindered terminal carbon of the epoxide, yielding the desired 1-amino-2-ol product.[1]

Methodology:

  • Reaction Setup: In a sealed pressure vessel, dissolve the purified 1-(glycidyloxy)-4-(trifluoromethyl)benzene (1.0 eq) in ethanol.

  • Addition of Amine: Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 eq) to the vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-100°C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and ethanol.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate. The final product can be purified by crystallization or column chromatography.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂F₃NO₂
Molecular Weight 235.20 g/mol
Appearance White to off-white solid
Melting Point 70-90 °C
Boiling Point > 300 °C (decomposes)
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa (amine) ~9.5

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.6-7.7 (d, 2H, Ar-H), 7.0-7.1 (d, 2H, Ar-H), 4.0-4.2 (m, 1H, CH-OH), 3.8-4.0 (m, 2H, O-CH₂), 2.8-3.0 (m, 2H, N-CH₂), ~3.3 (br s, 2H, NH₂), ~5.0 (d, 1H, OH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 160-162 (Ar-C-O), 126-128 (Ar-CH), 122-124 (q, CF₃), 114-116 (Ar-CH), ~70 (CH-OH), ~70 (O-CH₂), ~45 (N-CH₂).

  • IR (KBr, cm⁻¹): 3300-3400 (O-H, N-H stretch), 2850-2950 (C-H stretch), 1610, 1510 (C=C stretch, aromatic), 1250, 1110 (C-F stretch), 1070 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 236.08 [M+H]⁺.

Potential Applications and Future Directions

This compound is a promising building block for the synthesis of more complex molecules.

  • Pharmaceutical Development: The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. The trifluoromethylphenoxy moiety is a common feature in many active pharmaceutical ingredients, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.

  • Chiral Ligands: The stereocenter at the 2-position of the propane backbone means that chiral resolution or asymmetric synthesis could yield enantiomerically pure forms of this compound. These chiral amino alcohols are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis.

  • Materials Science: The combination of an aromatic ring and reactive functional groups makes this molecule a potential monomer for the synthesis of specialty polymers with unique thermal and optical properties.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical substance.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron Letters, 44(46), 8369–8372. [Link]

Sources

The Synthesis of Fluoxetine: A Focus on the Pivotal Role of Amino-Propanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

Fluoxetine, marketed as Prozac, revolutionized the treatment of depression as the first selective serotonin reuptake inhibitor (SSRI).[1][2] Its synthesis has been a subject of extensive research, leading to numerous patented routes since its inception by Eli Lilly and Company.[1][2][3] This technical guide provides an in-depth analysis of the core synthetic strategies for producing Fluoxetine, chemically known as (±)-N-methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine.[4] We will dissect the critical step of forming the ether linkage, which defines the molecule's structure and activity. Central to this discussion is the role of the key intermediate, N-methyl-3-hydroxy-3-phenylpropylamine . This guide will elucidate the chemical logic behind its synthesis and its subsequent conversion to Fluoxetine, providing field-proven insights for researchers and drug development professionals.

Part 1: Foundational Concepts in Fluoxetine Synthesis

The molecular architecture of Fluoxetine (C₁₇H₁₈F₃NO) features a phenylpropylamine backbone connected to a 4-(trifluoromethyl)phenoxy moiety via an ether bond.[5] This structure is responsible for its high affinity and selectivity for the serotonin transporter, inhibiting its reuptake and thereby increasing the concentration of serotonin in the synaptic cleft.[6][7]

The original synthesis patented by Eli Lilly involved a multi-step process that, while effective, utilized hazardous reagents and offered moderate yields.[1][8] Subsequent research has focused on developing more economical, safer, and higher-yielding processes.[9] A convergent theme in many successful modern syntheses is the preparation of a key amino alcohol intermediate, which is then coupled with a trifluoromethyl-substituted benzene ring.

Part 2: Synthesis of the Core Intermediate: N-methyl-3-hydroxy-3-phenylpropylamine

The most pivotal intermediate in many modern, high-yield fluoxetine syntheses is N-methyl-3-hydroxy-3-phenylpropylamine (also referred to as 1-phenyl-3-(N-methylamino)-propan-1-ol). This molecule is strategic as it contains both the N-methyl-3-phenylpropylamine core and a reactive hydroxyl group at the C1 position, perfectly primed for the subsequent etherification step.

Two primary, industrially relevant pathways for its synthesis are outlined below.

Pathway A: Reduction of a Mannich Base

A common approach begins with a Mannich reaction involving acetophenone, formaldehyde, and methylamine hydrochloride to produce 3-methylamino-1-phenylpropan-1-one.[10] This ketone is then reduced to the target secondary alcohol.

  • Causality: The Mannich reaction is an efficient method for C-C bond formation and introduction of the aminomethyl group. The subsequent reduction of the ketone must be selective to avoid affecting the phenyl ring. Sodium borohydride (NaBH₄) is often preferred over harsher reagents like diborane (used in early syntheses) for its enhanced safety profile and high efficacy.[5][11]

Pathway B: Catalytic Hydrogenation and Debenzylation

An alternative route involves the simultaneous debenzylation and catalytic hydrogenation of 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine.[9][12]

  • Causality: This pathway is advantageous as it uses catalytic hydrogenation, a clean and efficient reduction method. A palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst is typically employed, which facilitates both the reduction of the ketone and the cleavage of the N-benzyl protecting group in a single step.[9][12]

G cluster_0 Pathway A: Mannich Reaction & Reduction cluster_1 Pathway B: Catalytic Hydrogenation A1 Acetophenone + Methylamine HCl + Paraformaldehyde A2 Mannich Reaction A1->A2 A3 3-Methylamino-1-phenylpropan-1-one A2->A3 A4 Reduction (e.g., NaBH4) A3->A4 End N-methyl-3-hydroxy-3-phenylpropylamine (Core Intermediate) A4->End B1 2-Benzoyl-1-(N-benzyl-N-methyl)ethylamine B2 Catalytic Hydrogenation (H2, Pd/C) B1->B2 B2->End

Figure 1: Convergent pathways to the key intermediate.

Part 3: The Etherification Step: A Nucleophilic Aromatic Substitution (SNAr) Approach

The formation of the ether linkage is the defining step in assembling the fluoxetine molecule. This is typically achieved by reacting the deprotonated hydroxyl group of N-methyl-3-hydroxy-3-phenylpropylamine with an activated aromatic ring, such as 1-chloro-4-(trifluoromethyl)benzene.[9][13]

Mechanism and Causality of Experimental Choices

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key experimental choices are rationalized as follows:

  • Base Selection: A strong base is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile. Common choices include potassium t-butoxide (t-BuOK), sodium hydride (NaH), or sodium amide (NaNH₂).[4][12] The choice of t-BuOK is often favored for its solubility in organic solvents and high reactivity.[9]

  • Solvent System: The reaction necessitates a polar aprotic solvent. Solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMAC) are ideal.[1][12][13] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) while leaving the alkoxide nucleophile "bare" and highly reactive, thereby accelerating the rate of the SNAr reaction.

  • Aryl Halide: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, primarily at the para position. While 1-fluoro-4-(trifluoromethyl)benzene can be used and has a better leaving group (F⁻), the 1-chloro analogue is often preferred on an industrial scale due to its lower cost.[9][13]

G Reactant1 N-methyl-3-hydroxy-3-phenylpropylamine Base Base (e.g., t-BuOK) in Polar Aprotic Solvent (e.g., NMP) Reactant1->Base Reactant2 1-Chloro-4-(trifluoromethyl)benzene Reactant2->Base Product Fluoxetine Base Base->Product SNAr Reaction

Figure 2: Workflow of the core etherification reaction.

Comparative Data on Etherification Conditions
Patent / SourceAryl HalideBaseSolventTemperature (°C)Yield (%)
US 5,166,437[9][12]1-Chloro-4-trifluoromethylbenzenePotassium t-butoxideN-methylpyrrolidone8085-87
GB 2,060,618[13]1-Fluoro-4-trifluoromethylbenzeneSodium hydrideDimethyl sulfoxideHigh Temp.~63 (as HCl salt)
HU 207,035[4]1-Chloro-4-trifluoromethylbenzeneSodium amideDimethyl sulfoxideN/AN/A
WO 01/44166[4]1-Chloro-4-trifluoromethylbenzeneAlkaline metal hydroxideSulfolaneN/AN/A
Detailed Experimental Protocol (Adapted from US Patent 5,166,437)

Objective: To synthesize N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (Fluoxetine base) via selective etherification.

Materials:

  • 1-phenyl-3-(N-methylamino)-propan-1-ol

  • 1-chloro-4-trifluoromethylbenzene

  • Potassium t-butoxide (t-BuOK)

  • N-methylpyrrolidone (NMP), anhydrous

  • Toluene

  • Deionized Water

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-purged reactor, add 1-phenyl-3-(N-methylamino)-propan-1-ol and anhydrous N-methylpyrrolidone. Stir until a homogenous solution is formed.

  • Deprotonation: Gradually add potassium t-butoxide to the solution. An exothermic reaction may be observed. Maintain the temperature below 30°C during the addition. Stir the resulting slurry for 30-60 minutes at room temperature to ensure complete formation of the potassium alkoxide.

  • Aryl Coupling: Add 1-chloro-4-trifluoromethylbenzene to the reaction mixture. Heat the mixture to approximately 80°C and maintain for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).

  • Workup: Cool the reaction mixture to room temperature. Add toluene and water. Stir vigorously, then allow the phases to separate.

  • Extraction: Separate the organic (toluene) layer. Wash the organic layer sequentially with dilute aqueous base (e.g., 5% NaOH) and then with water to remove unreacted starting materials and solvent.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fluoxetine base as an oil.

Self-Validation: The purity of the resulting Fluoxetine base should be assessed by HPLC and its identity confirmed by ¹H NMR and Mass Spectrometry. The yield of the crude product is typically high, often in the range of 85-87% based on the starting amino alcohol.[12]

Part 4: Final Conversion and Salt Formation

The crude fluoxetine base obtained from the etherification step is an oil. For pharmaceutical use, it is converted into a stable, crystalline salt, most commonly the hydrochloride salt.[3][8]

  • Protocol: The fluoxetine base is dissolved in a suitable organic solvent (e.g., ethyl acetate, toluene, or isopropanol). Anhydrous hydrogen chloride (either as a gas or a solution in a solvent like isopropanol) is then added, causing the fluoxetine hydrochloride to precipitate as a white solid.[8][10] The solid is collected by filtration, washed with a non-polar solvent like hexane to remove impurities, and dried under vacuum.[8]

Conclusion

While numerous synthetic routes to fluoxetine have been developed, the pathway involving the intermediate N-methyl-3-hydroxy-3-phenylpropylamine followed by a nucleophilic aromatic substitution has proven to be one of the most efficient and industrially scalable methods. The strategic selection of a strong base, a polar aprotic solvent, and an activated aryl halide is paramount to the success of the key etherification step. This guide has detailed the underlying chemical principles and provided a validated protocol, offering a comprehensive resource for professionals in synthetic chemistry and drug development.

References
  • Title: Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Source: Google Patents (US6846957B2).

  • Title: Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof. Source: Google Patents (WO2000021917A1).

  • Title: Synthesis of N-methyl 3-phenyl-3-(4-(trifluoro-methyl)phenoxy)propane amine (fluoxetine). Source: ResearchGate.

  • Title: Classics in Chemical Neuroscience: Fluoxetine (Prozac). Source: PubMed Central (PMC).

  • Title: Fluoxetine Pharmaceutical formulations. Source: European Patent Office (EP 0693281 B1).

  • Title: Fluoxetine. Source: Wikipedia.

  • Title: Synthesis of Fluoxetine. Source: Bridgewater College Digital Commons.

  • Title: Process for the preparation of fluoxetine - Patent US-5166437-A. Source: PubChem.

  • Title: Synthesis of Prozac (Fluoxetine). Source: Chemistry Steps.

  • Title: Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. Source: Google Patents (WO1994000416A1).

  • Title: Process for the preparation of fluoxetine. Source: Google Patents (WO1998011054A1).

  • Title: Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Source: Journal of Chemical Education.

  • Title: Process for the preparation of fluoxetine. Source: Justia Patents.

  • Title: Fluoxetine (Prozac): Structure, Synthesis, and Mechanism. Source: Studylib.

  • Title: Production of fluoxetine and new intermediates. Source: Google Patents (EP0529842A2).

  • Title: Fluoxetine hydrochloride synthesis. Source: ChemicalBook.

  • Title: Fluoxetine Pharmaceutical formulations. Source: European Patent Office (EP 0693281 A2).

  • Title: Process for the preparation of fluoxetine hydrochloride. Source: Google Patents (EP0380924A1).

  • Title: Production of fluoxetine and new intermediates. Source: Google Patents (EP0529842B1).

  • Title: Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Source: PubMed Central (PMC).

  • Title: (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine -fluoxetine formula. Source: ResearchGate.

  • Title: Synthesis of N-methylated cyclic peptides. Source: PubMed.

  • Title: Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Source: Semantic Scholar.

  • Title: Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. Source: ResearchGate.

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Spectroscopic Characterization of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is a fluorinated aromatic ether with potential applications in pharmaceutical and materials science research. As a molecule possessing primary amine, secondary alcohol, and trifluoromethyl-substituted phenoxy moieties, its structural elucidation is paramount for confirming its identity and purity in synthetic processes. This technical guide provides a detailed predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document serves as a robust predictive framework for researchers, grounded in established spectroscopic principles and data from analogous structures.

The accurate interpretation of spectroscopic data is a cornerstone of modern chemical research, ensuring the integrity of experimental results and accelerating the drug discovery and development pipeline. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to anticipate and interpret the spectroscopic signatures of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the first step in predicting its spectroscopic behavior. The structure of this compound is presented below, with key functional groups highlighted.

Figure 1. Chemical Structure of this compound cluster_0 cluster_1 4-(Trifluoromethyl)phenoxy Group C1 C1 C2 C2 C1->C2 N1 NH₂ C1->N1 C3 C3 C2->C3 OH1 OH C2->OH1 O1 O C3->O1 C4 C4 O1->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 CF3 CF₃ C7->CF3 C9 C9 C8->C9 C9->C4

Figure 1. Chemical Structure of this compound

The molecule is characterized by a propan-2-ol backbone. The primary amine group at position 1 and the 4-(trifluoromethyl)phenoxy group at position 3 introduce distinct functionalities that will be readily identifiable in the spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit several key signals.

Predicted ¹H NMR Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.55Doublet2HAr-H (ortho to -OCF₃)
~ 6.95Doublet2HAr-H (meta to -OCF₃)
~ 4.10Multiplet1HCH-OH
~ 3.95Doublet of Doublets1HO-CH₂ (diastereotopic)
~ 3.85Doublet of Doublets1HO-CH₂ (diastereotopic)
~ 2.85Doublet of Doublets1HN-CH₂ (diastereotopic)
~ 2.70Doublet of Doublets1HN-CH₂ (diastereotopic)
VariableBroad Singlet3HNH₂ and OH
Interpretation and Rationale
  • Aromatic Protons: The para-substituted benzene ring will give rise to two distinct signals, each integrating to two protons. The protons ortho to the electron-withdrawing trifluoromethyl group are expected to be deshielded and appear further downfield (around 7.55 ppm) as a doublet. The protons meta to the trifluoromethyl group (and ortho to the ether linkage) will be more shielded and appear upfield (around 6.95 ppm) as a doublet. The coupling between these adjacent protons will result in a characteristic AB quartet or two distinct doublets.

  • Propanol Backbone Protons:

    • The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet around 4.10 ppm. Its multiplicity will be influenced by coupling to the adjacent methylene protons.

    • The two protons of the methylene group attached to the phenoxy oxygen (O-CH₂) are diastereotopic due to the adjacent chiral center (C2). They are predicted to appear as two separate signals, likely doublet of doublets, in the range of 3.85-3.95 ppm.

    • Similarly, the two protons of the methylene group attached to the amino group (N-CH₂) are also diastereotopic and will present as two distinct signals, likely in the range of 2.70-2.85 ppm.

  • Exchangeable Protons: The protons of the primary amine (NH₂) and the hydroxyl (OH) group are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and their integration would correspond to three protons in total.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data
Chemical Shift (ppm)Assignment
~ 161.5Ar-C (C-O)
~ 127.0Ar-C (meta to -OCF₃)
~ 124.0 (quartet)-CF₃
~ 123.0 (quartet)Ar-C (ipso to -CF₃)
~ 115.0Ar-C (ortho to -OCF₃)
~ 71.0O-CH₂
~ 68.5CH-OH
~ 45.0N-CH₂
Interpretation and Rationale
  • Aromatic Carbons: The aromatic region will display four distinct signals for the para-substituted ring. The carbon attached to the ether oxygen (C-O) will be the most downfield aromatic carbon, around 161.5 ppm. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The trifluoromethyl carbon itself will also be a quartet.

  • Aliphatic Carbons: The three carbons of the propanol backbone will be in the aliphatic region. The carbon attached to the phenoxy oxygen (O-CH₂) is expected around 71.0 ppm, the carbon with the hydroxyl group (CH-OH) around 68.5 ppm, and the carbon attached to the amino group (N-CH₂) around 45.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The predicted IR spectrum of this compound will show characteristic absorption bands for the amine, hydroxyl, ether, and trifluoromethyl groups.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3050-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1610, 1510StrongAromatic C=C stretching
1320StrongC-F stretching
1250StrongAsymmetric C-O-C stretching
1160, 1110StrongC-F stretching
1040StrongC-O stretching (alcohol)
830Strongpara-disubstituted C-H bending
Interpretation and Rationale
  • O-H and N-H Stretching: A broad and strong band in the region of 3400-3200 cm⁻¹ is expected, corresponding to the overlapping stretching vibrations of the hydroxyl (O-H) and primary amine (N-H) groups.

  • C-H Stretching: Aromatic C-H stretching will appear as medium intensity bands above 3000 cm⁻¹, while aliphatic C-H stretching will be observed as medium bands below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Strong absorptions around 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon double bond stretching in the aromatic ring.

  • C-F Stretching: The trifluoromethyl group will exhibit strong C-F stretching absorptions, typically in the 1350-1100 cm⁻¹ region.

  • C-O Stretching: The asymmetric stretching of the aryl-alkyl ether (C-O-C) linkage will result in a strong band around 1250 cm⁻¹. The C-O stretching of the secondary alcohol will be visible around 1040 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Molecular Ion and Fragmentation
  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₂F₃NO₂ is 235.20 g/mol . The molecular ion peak [M]⁺ at m/z = 235 would be expected, though it may be of low intensity due to the lability of the molecule.

  • Major Fragmentation Pathways:

Figure 2. Predicted Mass Spectrometry Fragmentation of this compound M+ (m/z 235) M+ (m/z 235) m/z 205 m/z 205 M+ (m/z 235)->m/z 205 - CH₂NH₂ m/z 163 m/z 163 M+ (m/z 235)->m/z 163 - C₃H₇NO m/z 73 [CH₂(OH)CH₂NH₂]⁺ M+ (m/z 235)->m/z 73 α-cleavage m/z 145 m/z 145 m/z 163->m/z 145 - H₂O

Figure 2. Predicted Mass Spectrometry Fragmentation

  • Alpha-Cleavage: A common fragmentation pathway for amines and alcohols is alpha-cleavage. Cleavage of the C-C bond adjacent to the nitrogen atom would lead to the formation of a stable iminium ion. Cleavage between C1 and C2 would result in a fragment with m/z = 30 ([CH₂NH₂]⁺). A more significant alpha-cleavage is expected between C2 and C3, leading to the loss of the phenoxy-containing radical and formation of the [CH₂(OH)CH₂NH₂]⁺ ion at m/z = 73 .

  • Loss of the Amino-alcohol Side Chain: Cleavage of the ether bond can occur, leading to the formation of the 4-(trifluoromethyl)phenoxide radical and a charged propanolamine fragment. Alternatively, cleavage of the C3-O bond can result in a fragment corresponding to the 4-(trifluoromethyl)phenol cation at m/z = 162 .

  • Loss of Water: The molecular ion or fragment ions containing the hydroxyl group can undergo dehydration, leading to a loss of 18 Da.

Experimental Protocols: A General Framework

While specific experimental data for the title compound is not available, the following are standard protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization for LC-MS or a direct insertion probe for EI).

  • Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular weight and fragmentation pattern.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation mechanisms consistent with the observed peaks.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures, researchers can more confidently identify and characterize this compound in their synthetic work. The provided rationale for the predicted data is rooted in fundamental spectroscopic principles and serves as a valuable educational and practical resource. It is important to reiterate that this guide is based on predictions, and experimental verification is essential for definitive structural confirmation.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. Fluoxetine. National Center for Biotechnology Information. [Link][1]

  • SpectraBase. Fluoxetine hydrochloride. Wiley. [Link][2]

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Biological activity of trifluoromethylphenoxy propanolamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Trifluoromethylphenoxy Propanolamine Derivatives

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of trifluoromethylphenoxy propanolamine derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, details experimental methodologies, and elucidates the structure-activity relationships that govern the efficacy of this important class of compounds.

Introduction: The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The introduction of a trifluoromethyl (CF3) group into a drug candidate's molecular structure is a widely employed strategy in medicinal chemistry to enhance its pharmacological profile. The CF3 group is a strong electron-withdrawing moiety, which can significantly alter the acidity or basicity of nearby functional groups, thereby influencing the compound's binding affinity to its biological target. Furthermore, its lipophilicity can improve metabolic stability and membrane permeability, leading to enhanced bioavailability. In the context of propanolamine derivatives, these modifications have given rise to compounds with a diverse range of biological activities, including notable effects on the cardiovascular and central nervous systems.

Core Synthesis of Trifluoromethylphenoxy Propanolamine Derivatives

The synthesis of trifluoromethylphenoxy propanolamine derivatives typically begins with the reaction of a trifluoromethyl-substituted phenol with epichlorohydrin under basic conditions. This reaction forms an epoxide intermediate, which is then subjected to a ring-opening reaction with an appropriate amine to yield the desired propanolamine derivative. The choice of the amine in the final step is a critical determinant of the final compound's biological activity.

Below is a generalized workflow for the synthesis of these derivatives:

A Trifluoromethyl-substituted Phenol D Epoxide Intermediate A->D B Epichlorohydrin B->D C Base (e.g., K2CO3) C->D F Trifluoromethylphenoxy Propanolamine Derivative D->F E Amine (R-NH2) E->F

Caption: Generalized synthetic workflow for trifluoromethylphenoxy propanolamine derivatives.

Diverse Biological Activities and Mechanisms of Action

Trifluoromethylphenoxy propanolamine derivatives have demonstrated a wide spectrum of biological activities, primarily attributable to their structural similarity to endogenous catecholamines, allowing them to interact with various receptors and enzymes.

Anesthetic and Antiarrhythmic Properties

Several derivatives have been investigated for their local anesthetic and antiarrhythmic effects. For instance, certain compounds have shown potent local anesthetic activity, comparable to that of lidocaine, when tested on rabbit cornea and guinea pig skin. The mechanism underlying this activity is believed to involve the blockade of voltage-gated sodium channels in nerve membranes, which prevents the transmission of pain signals.

In the context of antiarrhythmic effects, these compounds have demonstrated efficacy in models of chemically induced arrhythmias. Their action is likely due to their ability to modulate ion channels in cardiac muscle, thereby stabilizing the cardiac rhythm.

Anticonvulsant Activity

A notable area of investigation for this class of compounds is their potential as anticonvulsant agents. Studies have shown that certain trifluoromethylphenoxy propanolamine derivatives can protect against seizures induced by chemical convulsants or electroshock. The anticonvulsant mechanism may involve the modulation of GABAergic neurotransmission or the inhibition of neuronal ion channels.

Antimicrobial and Antifungal Activity

Some derivatives have also exhibited promising antimicrobial and antifungal properties. Their mechanism of action in this context is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylphenoxy propanolamine derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Position of the Trifluoromethyl Group: The position of the CF3 group on the phenoxy ring significantly influences the compound's potency and selectivity.

  • Nature of the Amine Moiety: The choice of the amine used in the synthesis plays a crucial role in determining the type and extent of biological activity. Bulky or lipophilic amine substituents can enhance binding to certain receptors.

  • Stereochemistry: The stereochemistry of the propanolamine backbone can also impact biological activity, with different enantiomers often exhibiting distinct pharmacological profiles.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activities of trifluoromethylphenoxy propanolamine derivatives.

Evaluation of Local Anesthetic Activity

Objective: To determine the local anesthetic potency of a test compound.

Method:

  • Animal Model: New Zealand white rabbits.

  • Procedure:

    • A solution of the test compound is applied to the cornea of one eye.

    • The contralateral eye serves as a control and receives a vehicle solution.

    • The corneal reflex is tested at regular intervals by touching the cornea with a fine filament.

    • The duration of anesthesia is recorded as the time until the corneal reflex returns to normal.

  • Endpoint: The concentration of the compound required to produce a defined period of anesthesia is determined and compared to a standard local anesthetic like lidocaine.

Assessment of Anticonvulsant Activity

Objective: To evaluate the ability of a test compound to protect against chemically induced seizures.

Method:

  • Animal Model: Swiss albino mice.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a defined period, a chemical convulsant (e.g., pentylenetetrazole) is administered.

    • The animals are observed for the onset and severity of seizures.

  • Endpoint: The ability of the test compound to prevent or delay the onset of seizures is recorded.

Below is a diagram illustrating the workflow for anticonvulsant activity screening:

A Administer Test Compound to Mice B Waiting Period A->B C Administer Chemical Convulsant B->C D Observe for Seizures C->D E Record Seizure Onset and Severity D->E

An In-depth Technical Guide to the Safe Handling of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is a fluorinated aromatic ether with a propanolamine backbone. Its structure suggests potential applications as an intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science research. The presence of a primary amine, a secondary alcohol, and a trifluoromethylphenoxy group imparts a unique combination of chemical properties and, consequently, a specific hazard profile that demands careful consideration. This guide provides a comprehensive overview of the inferred safety data and best practices for handling this compound in a research and development setting.

Inferred Hazard Identification and Classification

The hazard profile of this compound is extrapolated from the known hazards of compounds sharing its core structural motifs: the aminopropanol backbone and the trifluoromethylphenoxy group.

  • Aminopropanol Backbone Analogs: Compounds like 3-Amino-1-propanol (CAS 156-87-6) and 1-Amino-2-propanol (CAS 78-96-6) are known to be corrosive, causing severe skin burns and eye damage.[1][2][3] This is a common characteristic of primary amino alcohols due to their basicity and reactivity.

  • Trifluoromethylphenoxy Group Analogs: The closest structural analog with extensive data is Fluoxetine Hydrochloride (CAS 59333-67-4), which contains the 4-(trifluoromethyl)phenoxy moiety.[4] While less acutely corrosive than simple aminopropanols, it is classified as harmful if swallowed and a serious eye irritant.[4] Long-term exposure may pose risks to the liver and central nervous system (CNS).[4]

Based on these analogs, a GHS classification for this compound can be cautiously inferred.

Table 1: Inferred GHS Hazard Classification
Hazard ClassCategoryHazard StatementBasis for Inference
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damageHigh potential for corrosivity from the aminopropanol backbone.[1][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageConsistent with aminopropanol analogs and the trifluoromethylphenoxy moiety.[1][3][4]
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on the oral toxicity of Fluoxetine HCl (LD50: 452 mg/kg for rat).[4]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (liver, CNS) through prolonged or repeated exposureInferred from chronic effects noted for Fluoxetine HCl.[4]

Signal Word: Danger

Inferred Hazard Pictograms:





Diagram 1: Logic of Hazard Inference

G cluster_analogs Structurally Analogous Compounds cluster_hazards Known Hazards cluster_target Target Compound A 3-Amino-1-propanol (CAS 156-87-6) H1 H314: Causes severe skin burns and eye damage A->H1 Shares aminopropanol backbone B Fluoxetine HCl (CAS 59333-67-4) H2 H302: Harmful if swallowed H318: Causes serious eye damage B->H2 Shares trifluoromethyl- phenoxy group H3 H373: Potential for organ damage (liver, CNS) on repeated exposure B->H3 Shares trifluoromethyl- phenoxy group C 1-Amino-2-propanol (CAS 78-96-6) C->H1 Shares aminopropanol backbone Target This compound H1->Target Inferred Hazards H2->Target Inferred Hazards H3->Target Inferred Hazards

Caption: Hazard inference logic for the target compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred corrosive and toxic nature of this compound, a stringent set of handling protocols must be implemented. The core principle is to prevent all routes of exposure: dermal, ocular, and respiratory.

Engineering Controls
  • Fume Hood: All weighing and manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a comprehensive risk assessment.

Table 2: Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive material. A face shield is required when handling larger quantities (>10g) or when there is a significant splash risk.[5][6]
Skin Protection - Gloves: Nitrile or neoprene gloves (minimum 8 mil thickness). Check manufacturer's breakthrough time. Always double-glove. - Lab Coat: Chemical-resistant lab coat. - Clothing: Long pants and closed-toe shoes are mandatory.Prevents skin contact with the corrosive and potentially sensitizing material. Double-gloving provides an extra layer of protection.[5]
Respiratory Protection Not typically required if work is performed within a fume hood. If there is a risk of exceeding exposure limits (e.g., during a spill cleanup), a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[5]Ensures protection from inhalation of fine powders or aerosols.
Diagram 2: Standard Operating Procedure Workflow

G start Start prep 1. Site-Specific Risk Assessment start->prep ppe 2. Don Full PPE (Gloves, Goggles, Lab Coat) prep->ppe setup 3. Verify Fume Hood Operation & Access to Safety Shower/Eyewash ppe->setup weigh 4. Weigh Compound Inside Fume Hood setup->weigh dissolve 5. Prepare Solution (If required) Inside Fume Hood weigh->dissolve reaction 6. Perform Experiment Under Inert Atmosphere (If necessary) dissolve->reaction cleanup 7. Decontaminate Glassware & Work Area reaction->cleanup waste 8. Dispose of Waste in Designated Hazardous Waste Containers cleanup->waste doff 9. Doff PPE Correctly waste->doff wash 10. Wash Hands Thoroughly doff->wash end End wash->end

Caption: Workflow for safely handling the target compound.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation or burns develop.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage and Disposal

  • Storage: Store the compound in a tightly sealed, properly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: All waste materials (including contaminated PPE, empty containers, and reaction residues) must be disposed of as hazardous waste.[5] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in general waste.

Conclusion

While this compound lacks a dedicated and comprehensive safety profile, a careful analysis of its structural components allows for the formulation of robust safety and handling protocols. Researchers and drug development professionals must treat this compound as corrosive, harmful if swallowed, and a potential long-term health hazard. Adherence to the engineering controls, PPE recommendations, and emergency procedures outlined in this guide is paramount to ensuring a safe laboratory environment.

References

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Solubility of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol in Organic Solvents: A Physicochemical and Methodological Analysis

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of significant interest in pharmaceutical development. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles that govern its solubility in various organic solvents. We dissect the molecule's structure to predict its behavior, detailing the influence of its key functional groups: the polar amino and hydroxyl moieties, the bulky phenoxy group, and the highly lipophilic trifluoromethyl group. This guide furnishes researchers, scientists, and drug development professionals with a robust framework for solvent selection and provides a detailed, field-proven experimental protocol for accurate solubility determination using the gold-standard shake-flask method. The causality behind experimental choices is explained to ensure a self-validating and reproducible workflow, grounded in authoritative standards.

The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is critically dependent on its physicochemical properties, with solubility being a paramount parameter. For a molecule like this compound, understanding its solubility profile is not merely an academic exercise; it is fundamental to its success. Solubility dictates the efficiency of purification, the feasibility of formulation strategies, and ultimately, the bioavailability of the active pharmaceutical ingredient (API).[1][2][3] Poor solubility can lead to unpredictable in vitro results, hinder the development of effective dosage forms, and result in suboptimal therapeutic outcomes.[2][3] This guide, therefore, addresses the core challenge of how to approach, predict, and experimentally validate the solubility of this complex molecule in relevant organic solvent systems.

Physicochemical Drivers of Solubility: A Molecular-Level Perspective

The solubility of a compound is a direct consequence of the interplay between its intrinsic properties and the properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, where solubility is maximized when the intermolecular forces of the solute and solvent are compatible. A detailed analysis of the molecular structure of this compound is essential.

Analysis of Key Functional Groups
  • Amino (-NH₂) and Hydroxyl (-OH) Groups : These two groups are the primary drivers of polarity in the molecule. Both are capable of acting as hydrogen bond donors and acceptors.[4][5] This allows for strong, favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO). Their presence significantly enhances solubility in polar media.[4]

  • Phenoxy Group : This aromatic ether component introduces a bulky, rigid, and largely lipophilic character to the molecule.[6][7] While the ether oxygen can act as a hydrogen bond acceptor, the large non-polar surface area of the phenyl ring promotes solubility in less polar or aromatic solvents.[6]

  • Trifluoromethyl (-CF₃) Group : The -CF₃ group is a powerful modulator of physicochemical properties.[8] Its strong electron-withdrawing nature can influence the pKa of the nearby amino group, and its most significant contribution is a dramatic increase in lipophilicity.[9][10] This feature is often incorporated into drug candidates to enhance membrane permeability and metabolic stability.[8][9][11] The presence of the -CF₃ group will favor solubility in solvents that can accommodate non-polar, lipophilic moieties.

The diagram below illustrates the logical relationship between the molecule's functional domains and their preferred solvent interactions.

G cluster_molecule This compound cluster_solvents Solvent Classes Molecule Core Structure Amino_OH Amino (-NH₂) & Hydroxyl (-OH) Groups (Polar, H-Bonding) Molecule->Amino_OH Phenoxy Phenoxy Group (Aromatic, Lipophilic) Molecule->Phenoxy CF3 Trifluoromethyl (-CF₃) Group (Highly Lipophilic, Electron-Withdrawing) Molecule->CF3 PolarProtic Polar Protic (e.g., Methanol, Ethanol) Amino_OH->PolarProtic Strong H-Bonding High Affinity PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Amino_OH->PolarAprotic Dipole-Dipole Moderate Affinity NonPolar Non-Polar / Lipophilic (e.g., Toluene, Dichloromethane) Phenoxy->NonPolar van der Waals Moderate Affinity CF3->NonPolar Lipophilic Interactions High Affinity

Caption: Logical relationship between the compound's functional groups and solvent classes.

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are invaluable for initial solvent screening, empirical measurement is non-negotiable for regulatory submission and process development.[12][13] The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic (equilibrium) solubility.[14][15][16] It measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid material.

Standard Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating checks for equilibrium and solid-state integrity.

Step 1: Preparation

  • Add a pre-weighed excess of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium, but not so much that it alters the solvent volume significantly.[14]

  • Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Include control vials (solvent only) to serve as analytical blanks.

Step 2: Equilibration

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials in a temperature-controlled agitator (e.g., orbital shaker or rotator) set to a constant temperature (e.g., 25 °C).

  • Agitate the samples for a predetermined period. Causality Check : The goal is to reach thermodynamic equilibrium. A preliminary time-course study (sampling at 24, 48, and 72 hours) is crucial to determine the minimum time required for the concentration to plateau, ensuring true equilibrium is measured.[16] For many pharmaceutical compounds, 48-72 hours is standard.[15][16]

Step 3: Phase Separation

  • Once equilibrium is reached, allow the vials to rest, permitting the excess solid to sediment.

  • Carefully withdraw an aliquot of the supernatant. Critical Step : This must be done without disturbing the solid phase. Phase separation is typically achieved via centrifugation followed by withdrawal of the supernatant, or by filtering through a solvent-compatible, non-adsorptive syringe filter (e.g., PTFE).

Step 4: Quantification

  • Dilute the supernatant aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of the dissolved API using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15] A UV-Vis spectrophotometer can also be used if the API has a suitable chromophore and no interfering excipients are present.[15]

Step 5: Solid Phase Analysis (Self-Validation)

  • Recover the remaining excess solid from the vials after the experiment.

  • Analyze the solid using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).[15] Causality Check : This step is vital to confirm that the compound has not undergone a polymorphic transformation or solvation during the experiment, as different solid forms can exhibit different solubilities.[17]

The following diagram outlines this comprehensive workflow.

G start Start prep Step 1: Preparation Add excess API to known volume of solvent in vials. start->prep agitate Step 2: Equilibration Agitate at constant temperature (e.g., 25°C for 48-72h). prep->agitate separate Step 3: Phase Separation Centrifuge or filter to obtain a clear supernatant. agitate->separate analyze_liquid Step 4: Quantification Analyze supernatant concentration via validated HPLC/UV method. separate->analyze_liquid analyze_solid Step 5: Solid-State Validation Analyze residual solid via DSC/XRPD for polymorphism. separate->analyze_solid Parallel Check end End Report Equilibrium Solubility (e.g., mg/mL) analyze_liquid->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical analysis in Section 2.0, we can construct a predictive solubility table. This serves as a starting point for solvent screening in formulation and process chemistry.

Solvent ClassExample SolventsKey InteractionsPredicted SolubilityRationale
Polar Protic Methanol, EthanolStrong H-bonding (donor & acceptor) with -OH and -NH₂ groups.High The polar, hydrogen-bonding nature of these solvents strongly solvates the most polar functional groups of the API.[18]
Polar Aprotic DMSO, DMF, AcetonitrileDipole-dipole interactions, H-bond acceptance.High to Medium DMSO and DMF are powerful, versatile solvents. Acetonitrile is less polar and may show lower solubility.
Ethers Tetrahydrofuran (THF)H-bond acceptance by ether oxygen, accommodates lipophilic parts.Medium to Low Balances interactions with the phenoxy ether and the lipophilic regions, but less effective at solvating the polar -OH and -NH₂ groups.
Chlorinated Dichloromethane (DCM)Dipole-dipole and van der Waals forces.Medium to Low DCM can solvate moderately polar and lipophilic molecules but lacks strong hydrogen bonding capabilities.
Aromatic Tolueneπ-π stacking with phenoxy ring, van der Waals forces.Low Favorable interactions with the aromatic ring but very poor solvation of the highly polar amino and hydroxyl groups.
Non-Polar n-Hexane, HeptaneWeak van der Waals forces only.Very Low The significant polarity from the -OH and -NH₂ groups creates a large energetic penalty for dissolution in a non-polar alkane solvent.

Conclusion and Strategic Recommendations

The solubility of this compound is governed by a sophisticated balance between its highly polar amino and hydroxyl groups and its lipophilic phenoxy and trifluoromethyl moieties. This duality suggests that the highest solubility will be achieved in polar solvents capable of hydrogen bonding, such as lower-chain alcohols (methanol, ethanol) and polar aprotic solvents like DMSO.

For any drug development program, it is imperative to move beyond prediction and generate robust, empirical data. The shake-flask method detailed herein represents the authoritative standard for this purpose. Adherence to this protocol, including the critical self-validation step of analyzing the post-equilibration solid phase, will ensure the generation of trustworthy and defensible solubility data. This data forms the bedrock for subsequent formulation design, process chemistry, and biopharmaceutical evaluation.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the synthesis of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, a valuable intermediate in pharmaceutical development, starting from 4-(trifluoromethyl)phenol. The protocols herein are designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental parameters to ensure both success and safety in the laboratory.

Introduction: Strategic Importance of this compound

This compound and its derivatives are key structural motifs found in a variety of pharmacologically active molecules. The trifluoromethyl group is a bioisostere for several functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This synthetic guide outlines a reliable two-step pathway to access this important building block.

The synthesis proceeds via two well-established reactions:

  • Williamson Ether Synthesis: Formation of the intermediate epoxide, 2-{[4-(trifluoromethyl)phenoxy]methyl}oxirane, by reacting 4-(trifluoromethyl)phenol with epichlorohydrin under basic conditions.

  • Epoxide Ring-Opening: Nucleophilic addition of ammonia to the epoxide intermediate to yield the final amino alcohol product.

This guide will provide in-depth protocols for each of these steps, along with insights into reaction mechanisms, purification strategies, and analytical characterization.

Reaction Pathway Overview

The overall synthetic scheme is presented below. This two-step process is an efficient method for the preparation of the target amino alcohol.

Synthesis_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Epoxide Ring-Opening A 4-(Trifluoromethyl)phenol C 2-{[4-(Trifluoromethyl)phenoxy]methyl}oxirane (Intermediate) A->C  Base (e.g., NaOH) Solvent (e.g., Water) Heat B Epichlorohydrin B->C E This compound (Final Product) C->E  Solvent (e.g., Methanol) Heat D Ammonia (NH3) D->E

The Synthetic Alchemist's Guide to Chiral Amino Alcohols: An Application Note on the Reduction of Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

Chiral amino alcohols are not merely chemical curiosities; they are foundational pillars in the architecture of modern pharmaceuticals and bioactive molecules.[1][2][3] Their stereochemistry is often the determining factor in biological activity, making the precise synthesis of specific enantiomers a critical endeavor in drug development and medicinal chemistry.[3] These valuable synthons are integral structural motifs in a wide array of therapeutics, from beta-blockers to antiviral and anticancer agents.[3] Consequently, the development of robust, scalable, and highly stereoselective methods for their synthesis is a subject of intense and ongoing research. This guide provides an in-depth exploration of a key synthetic strategy: the reduction of amino ketones to their corresponding amino alcohols. We will delve into the mechanistic underpinnings of various reduction methodologies, provide field-proven experimental protocols, and offer insights into achieving high levels of stereocontrol.

Core Methodologies for the Reduction of Amino Ketones

The transformation of an amino ketone to an amino alcohol is fundamentally a reduction of the carbonyl group. However, the presence of the adjacent amino group introduces both challenges and opportunities for stereocontrol. The primary methodologies can be broadly categorized into chemical hydride reductions and catalytic hydrogenation.

Chemical Hydride Reductions: A Workhorse of Synthetic Chemistry

Reagents that deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon are among the most common tools for ketone reduction.[4] The choice of hydride reagent is critical and depends on the desired selectivity and the nature of the substrate.

Sodium borohydride is a widely used reducing agent due to its relative safety, ease of handling, and good chemoselectivity.[5][6] It readily reduces aldehydes and ketones while typically leaving less reactive functional groups like esters and amides untouched.[5]

Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride complex to the carbonyl carbon.[4][7][8] This is followed by protonation of the resulting alkoxide, typically by the solvent (e.g., methanol or ethanol), to yield the alcohol.[7][8]

Experimental Workflow: Sodium Borohydride Reduction

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up cluster_purification Purification A Dissolve amino ketone in a protic solvent (e.g., Methanol) B Cool the solution in an ice bath (0 °C) A->B C Slowly add Sodium Borohydride (NaBH4) portion-wise B->C D Monitor reaction progress by TLC C->D E Quench with acetone or dilute acid D->E F Remove solvent under reduced pressure E->F G Extract with an organic solvent F->G H Wash organic layer with brine G->H I Dry over anhydrous Na2SO4 and filter H->I J Concentrate in vacuo I->J K Purify by flash column chromatography J->K

Caption: General workflow for the reduction of an amino ketone using sodium borohydride.

Protocol 1: General Procedure for the Reduction of an α-Amino Ketone with Sodium Borohydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-amino ketone hydrochloride (1.0 eq) in methanol (10 mL per gram of substrate). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of acetone or dilute hydrochloric acid to decompose excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude amino alcohol by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Protic Solvent (Methanol/Ethanol): These solvents serve a dual purpose: they dissolve the reactants and act as the proton source to quench the intermediate alkoxide.

  • Low Temperature (0 °C): The reaction is often exothermic. Maintaining a low temperature helps to control the reaction rate and minimize potential side reactions.

  • Portion-wise Addition of NaBH₄: This prevents a rapid, uncontrolled reaction and helps to manage the evolution of hydrogen gas that occurs when NaBH₄ reacts with the protic solvent.

For α- and β-amino ketones, the stereochemical outcome of the reduction can often be influenced by chelation.[9] When a suitable protecting group is present on the nitrogen atom, a metal cation from the reducing agent or an additive can coordinate to both the amino group and the carbonyl oxygen, forming a cyclic intermediate. This rigidifies the conformation of the molecule, leading to preferential delivery of the hydride from the less sterically hindered face.

Mechanism: Chelation-Controlled Reduction

G cluster_chelation Chelation cluster_reduction Hydride Delivery cluster_product Product Formation A Amino Ketone with Protecting Group (PG) C [Complex] A->C B Metal Cation (M+) B->C E Diastereoselective Attack C->E D Hydride Reagent (e.g., Red-Al) D->E F Intermediate Alkoxide E->F G Protonation F->G H Syn or Anti Amino Alcohol G->H

Caption: Simplified mechanism of chelation-controlled reduction of an amino ketone.

For example, the reduction of N-protected β-amino ketones with samarium(II) iodide can lead to either the syn or anti 1,3-amino alcohol, depending on the nature of the N-protecting group.[10] This highlights the powerful influence of protecting groups in directing stereochemistry. Similarly, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) has been shown to be an effective reagent for the chelation-controlled reduction of protected α-hydroxy ketones to their corresponding anti-1,2-diols.[9]

Catalytic Hydrogenation: A Green and Efficient Alternative

Catalytic hydrogenation offers a more atom-economical and environmentally friendly approach to reduction.[11][12] This method involves the use of a transition metal catalyst and hydrogen gas or a hydrogen donor to effect the reduction.

Asymmetric transfer hydrogenation (ATH) is a particularly powerful technique for the enantioselective reduction of prochiral ketones.[13] This method utilizes a chiral catalyst, often a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor such as isopropanol or formic acid.[14][15]

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an α-Amino Ketone

This protocol is based on the work of showing the efficient synthesis of chiral 1,2-amino alcohols.[13]

  • Catalyst Preparation: In a glovebox, to a vial, add the appropriate ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) (0.5 mol%) and formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source.

  • Reaction Setup: In a separate vial, dissolve the α-amino ketone hydrochloride (1.0 eq) in the formic acid/triethylamine mixture.

  • Hydrogenation: Add the substrate solution to the catalyst solution and stir at the desired temperature (e.g., 40 °C) until the reaction is complete, as monitored by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the formic acid.

  • Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash chromatography.

Causality Behind Experimental Choices:

  • Chiral Ruthenium Catalyst: The chiral ligand on the ruthenium center creates a chiral environment that directs the hydrogenation to one face of the ketone, leading to the formation of a single enantiomer of the amino alcohol.

  • Formic Acid/Triethylamine: This mixture serves as a convenient and effective source of hydrogen for the transfer hydrogenation reaction.

  • Inert Atmosphere (Glovebox): Many hydrogenation catalysts are sensitive to air and moisture, so handling them in an inert atmosphere is crucial for maintaining their activity.

Recent advances have demonstrated the efficacy of earth-abundant metals like cobalt in asymmetric hydrogenation. Cobalt catalysts, particularly with bis(phosphine) ligands, have shown high efficiency in the asymmetric hydrogenation of α-primary amino ketones.[16] This approach often benefits from an amino-group-assisted coordination, where the substrate's amino group coordinates to the metal center, facilitating the hydrogenation.[16]

Data Presentation: Comparison of Reduction Methodologies

Methodology Reducing Agent/Catalyst Stereocontrol Advantages Limitations
Chemical Hydride Reduction Sodium Borohydride (NaBH₄)Generally low unless directed by substrate featuresMild, chemoselective, easy to handleStoichiometric amounts of reagent needed, often poor stereoselectivity
Chelation-Controlled Reduction Samarium(II) Iodide (SmI₂), Red-AlHigh diastereoselectivityPredictable stereochemical outcome based on protecting groupsRequires specific substrate features and protecting groups, stoichiometric reagents
Asymmetric Transfer Hydrogenation Ru or Rh complexes with chiral ligandsHigh enantioselectivityCatalytic, high enantiomeric excess (ee) achievableRequires specialized chiral catalysts, may require inert atmosphere
Asymmetric Hydrogenation Cobalt complexes with chiral ligandsHigh enantioselectivityUses earth-abundant metal, high efficiencyCatalyst development is an active area of research

Conclusion and Future Outlook

The reduction of amino ketones is a cornerstone transformation for the synthesis of chiral amino alcohols, which are of paramount importance in the pharmaceutical industry.[3] The choice of reduction methodology is a critical decision that hinges on the desired stereochemical outcome, the nature of the substrate, and considerations of scalability and environmental impact. While classical methods using stoichiometric hydride reagents remain valuable for their simplicity and broad applicability, the field is increasingly moving towards catalytic asymmetric hydrogenation and transfer hydrogenation. These methods, employing catalysts based on both precious and earth-abundant metals, offer highly efficient and enantioselective routes to these valuable building blocks.[16][17] Future innovations will likely focus on the development of even more active, selective, and robust catalysts, as well as biocatalytic methods that offer unparalleled stereocontrol under mild, environmentally benign conditions.[1][2]

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  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (2004). Tetrahedron. [Link]

  • An Especially Convenient Stereoselective Reduction of β-Hydroxy Ketones to Anti 1,3 Diols Using Samarium Diiodide. (1998). The Journal of Organic Chemistry. [Link]

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  • Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. (2007). Organic Chemistry Portal. [Link]

  • Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. (2015). ChemInform. [Link]

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  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (2018). Organic Letters. [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. (1997). Wiley. [Link]

  • Catalytic Hydrogenation of Amino Acids to Amino Alcohols with Complete Retention of Configuration. (2014). ResearchGate. [Link]

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The Versatility of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Aryloxypropanolamines

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance the pharmacological profile of lead compounds. The trifluoromethyl (-CF₃) group, in particular, is a cornerstone of this strategy due to its profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] When this moiety is integrated into the aryloxypropanolamine scaffold, it gives rise to a class of chemical building blocks with significant potential, most notably in the development of cardiovascular drugs. 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol stands out as a quintessential example of such a building block, offering a versatile platform for the synthesis of novel therapeutic agents, particularly β-adrenergic receptor antagonists (β-blockers).[3][4]

This guide provides an in-depth exploration of this compound as a chemical building block for researchers, scientists, and professionals in drug development. We will delve into its physicochemical properties, core synthetic applications, and provide detailed, field-proven protocols to empower your research endeavors.

Physicochemical Profile

Understanding the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis. Below is a summary of the key physicochemical properties of this compound and its close analogs. Direct experimental data for the title compound is not extensively published; therefore, data for analogous structures are provided for informed estimation.

PropertyValue (Estimated/Analog Data)Source
Molecular Formula C₁₀H₁₂F₃NO₂-
Molecular Weight 235.20 g/mol -
Appearance White to off-white solid (predicted)[5]
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in methanol, ethanol, DMSO. Limited solubility in water.General knowledge of similar compounds
pKa ~9-10 for the amino group (estimated)General knowledge of similar compounds

Core Synthetic Applications: The Gateway to β-Blockers

The primary application of this compound lies in the synthesis of β-blockers. The aryloxypropanolamine structure is the pharmacophore responsible for antagonizing β-adrenergic receptors, which helps to modulate heart rate, blood pressure, and myocardial contractility.[4] The general synthetic approach involves the N-alkylation of the primary amine with various substituents to generate a library of diverse β-blocker candidates.

The Foundational Synthesis: From Phenol to Aryloxypropanolamine

The synthesis of the core building block itself is a critical first step. The most prevalent and industrially scalable method is a two-step process starting from 4-(trifluoromethyl)phenol.

  • Step 1: Formation of the Glycidyl Ether Intermediate. This reaction is a classic Williamson ether synthesis where 4-(trifluoromethyl)phenol is deprotonated by a base to form a phenoxide ion. This nucleophile then attacks epichlorohydrin, displacing the chloride ion to form 1-(4-(trifluoromethyl)phenoxy)-2,3-epoxypropane.[6][7]

  • Step 2: Epoxide Ring-Opening. The resulting epoxide is a versatile intermediate. The epoxide ring is then opened by a nucleophilic attack of an amine. For the synthesis of the parent building block, ammonia would be used. However, in the synthesis of many β-blockers, this step is directly carried out with a substituted amine like isopropylamine or tert-butylamine to yield the final drug candidate.[4]

Application Protocol 1: Synthesis of a Prototypical β-Blocker via N-Alkylation

This protocol details the synthesis of a model β-blocker, 1-(Isopropylamino)-3-(4-(trifluoromethyl)phenoxy)propan-2-ol, starting from the key glycidyl ether intermediate. This exemplifies how this compound can be derivatized to create pharmacologically active molecules.

Objective: To synthesize a β-blocker candidate by reacting 1-(4-(trifluoromethyl)phenoxy)-2,3-epoxypropane with isopropylamine.

Materials:

  • 1-(4-(trifluoromethyl)phenoxy)-2,3-epoxypropane

  • Isopropylamine

  • Ethanol (absolute)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-(4-(trifluoromethyl)phenoxy)-2,3-epoxypropane (1 equivalent) in absolute ethanol (20 mL).

  • Addition of Amine: To the stirred solution, add isopropylamine (3 equivalents) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (30 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield the pure 1-(Isopropylamino)-3-(4-(trifluoromethyl)phenoxy)propan-2-ol.

Causality Behind Experimental Choices:

  • Excess Isopropylamine: Using an excess of the amine helps to drive the reaction to completion and minimizes the formation of secondary amine byproducts where the product reacts with another molecule of the epoxide.

  • Ethanol as Solvent: Ethanol is a good solvent for both the epoxide and the amine, and its boiling point is suitable for running the reaction at a moderate temperature.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted starting materials, acidic impurities, and excess amine.

Visualizing the Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Epoxide in Ethanol prep2 Add Isopropylamine prep1->prep2 Stirring react1 Reflux for 4-6h (80-85 °C) prep2->react1 react2 TLC Monitoring react1->react2 workup1 Cool to RT react2->workup1 workup2 Evaporate Solvent workup1->workup2 workup3 Dissolve in DCM workup2->workup3 workup4 Wash with NaHCO₃ and Brine workup3->workup4 workup5 Dry over MgSO₄ workup4->workup5 purify1 Column Chromatography workup5->purify1 purify2 Isolate Pure Product purify1->purify2

Workflow for the N-alkylation of the glycidyl ether intermediate.

Application Protocol 2: Stereoselective Synthesis Considerations

For many β-blockers, the biological activity resides predominantly in one enantiomer, typically the (S)-enantiomer.[8] Therefore, stereoselective synthesis is of utmost importance in drug development. A common strategy to achieve this is to start with a chiral building block.

Objective: To outline a conceptual stereoselective synthesis of (S)-1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol.

Strategy: The synthesis begins with a chiral precursor, (R)-glycidol, which sets the stereochemistry for the final product.

  • (R)-Glycidol Tosylation: (R)-glycidol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to protect the hydroxyl group and form (R)-glycidyl tosylate. This is a good leaving group for the subsequent nucleophilic attack.

  • Williamson Ether Synthesis: 4-(trifluoromethyl)phenol is deprotonated with a base like sodium hydride (NaH) to form the sodium phenoxide. This then reacts with (R)-glycidyl tosylate in an Sₙ2 reaction to form (S)-1-(4-(trifluoromethyl)phenoxy)-2,3-epoxypropane. The reaction proceeds with an inversion of stereochemistry at the carbon bearing the tosylate group.

  • Epoxide Opening with a Protected Amine Source: The chiral epoxide is then opened with a protected amine source, such as sodium azide (NaN₃), followed by reduction (e.g., with H₂/Pd-C or LiAlH₄) to yield the primary amine with the desired (S)-stereochemistry.

Visualizing the Stereoselective Pathway:

G cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Ether Synthesis (Sₙ2) cluster_step3 Step 3: Amine Introduction A (R)-Glycidol B (R)-Glycidyl Tosylate A->B TsCl, Pyridine C 4-(Trifluoromethyl)phenol D (S)-Epoxide Intermediate C->D 1. NaH 2. (R)-Glycidyl Tosylate E (S)-Azido Alcohol D->E NaN₃ F (S)-Amino Alcohol Product E->F Reduction (e.g., H₂/Pd-C)

Conceptual stereoselective synthesis of the target building block.

Broader Applications and Future Perspectives

While the synthesis of β-blockers is the most prominent application, the this compound scaffold is also a valuable starting point for creating libraries of compounds for screening against other biological targets. The combination of the trifluoromethyl group, the aryloxy linker, and the amino alcohol functionality provides a rich chemical space for further exploration in areas such as:

  • Antidepressants: The structural similarity to fluoxetine suggests that derivatives could be explored for their effects on serotonin reuptake.[9][10]

  • Antimicrobial Agents: The lipophilic nature of the trifluoromethyl group can enhance membrane permeability, a desirable trait for antimicrobial drug candidates.

  • Anticancer Agents: Many kinase inhibitors incorporate fluorinated aromatic moieties.

The continued development of novel synthetic methodologies will undoubtedly expand the utility of this and related fluorinated building blocks, paving the way for the discovery of next-generation therapeutics.

References

  • Synthesis of a novel series of (aryloxy)propanolamines: new selective beta 2-blocking agents. J Med Chem. 1984 Jun;27(6):792-9.

  • Application Notes and Protocols: Synthesis of β-Blockers via Epichlorohydrin Reaction. BenchChem.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

  • Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). TÜBİTAK Academic Journals.

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry.

  • Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents.

  • Phenylpropanolamine. PubChem.

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

  • Synthesis of N-methyl 3-phenyl-3-(4-(trifluoro-methyl)phenoxy)propane... ResearchGate.

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

  • Discovery and development of beta-blockers. Wikipedia.

  • The Monomer Containing Cyano-Oxazine-Trifluoromethyl Groups for Enhancing Epoxy Resin: Thermal Stability, Flame Resistance and Mechanical Behaviors. PMC.

  • Research Article Facile Synthesis of Propranolol and Novel Derivatives. Semantic Scholar.

  • 1-(Isopropylamino)-3-Phenoxypropan-2-Ol. Acta - Amanote Research.

  • Application Notes and Protocols for Trifluoromethylation Reactions Involving Phenolic Compounds. BenchChem.

  • Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof. Google Patents.

  • (S)-Fluoxetine. PubChem.

  • Product containing epichlorohydrin, its preparation and its use in various applications. Google Patents.

  • (A) The trifluoromethyl group in medicinal chemistry. (B)... ResearchGate.

  • Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed.

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC.

  • Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.

  • Epichlorohydrin coupling reactions with wood. Forest Products Laboratory.

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.

  • Production of fluoxetine and new intermediates. Google Patents.

  • (1RS)-3-(Methylamino)-1-phenylpropan-1-ol. Pharmaffiliates.

  • N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine Hydrochloride. Veeprho.

  • (1R)-3-amino-1-{4-fluoro-3-[(2-propylpentyl)oxy]phenyl}propan-1-ol. PubChem.

  • Prozac.Prozac. PubChem.

  • 1-(Isopropylamino)-3-[p-(cyclopropylmethoxyethyl)phenoxy]-2-propanol hydrochloride. PubChem.

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Application Notes and Protocols for the Derivatization of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol Scaffold

The this compound scaffold is a privileged structural motif in medicinal chemistry, embodying key pharmacophoric features that are instrumental in the design of novel therapeutic agents. This phenoxypropanolamine framework is a cornerstone of many biologically active molecules, most notably in the class of β-adrenergic receptor antagonists (beta-blockers). The trifluoromethyl group on the phenoxy ring significantly modulates the electronic properties and lipophilicity of the molecule, often enhancing metabolic stability and membrane permeability. The primary amino and secondary alcohol functionalities serve as versatile handles for a multitude of chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a detailed exploration of key derivatization strategies for this compound, offering field-proven protocols and the scientific rationale behind these synthetic modifications. The derivatization of this scaffold opens avenues for the development of novel compounds with a wide range of potential therapeutic applications, including but not limited to cardiovascular, neurological, and metabolic disorders.[1][2]

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a critical first step. A common and efficient method involves a two-step sequence starting from 4-(trifluoromethyl)phenol and epichlorohydrin.

Step 1: Synthesis of 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane

This initial step involves a Williamson ether synthesis to form the epoxide intermediate.

  • Reaction Principle: The phenolic proton of 4-(trifluoromethyl)phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin and displacing the chloride.

start 4-(Trifluoromethyl)phenol + Epichlorohydrin reagents Base (e.g., NaOH, K2CO3) Solvent (e.g., Acetone, DMF) start->reagents intermediate 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane reagents->intermediate Williamson Ether Synthesis

Caption: Workflow for the synthesis of the epoxide intermediate.

Protocol:

  • To a solution of 4-(trifluoromethyl)phenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate or sodium hydroxide (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane.

Step 2: Synthesis of this compound

The final step is the ring-opening of the epoxide with an amine source.

  • Reaction Principle: The epoxide ring is opened by nucleophilic attack of ammonia at the sterically less hindered carbon atom, followed by protonation of the resulting alkoxide during workup to yield the amino alcohol.

start 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane reagents Ammonia (aq. or in MeOH) Solvent (e.g., MeOH, EtOH) start->reagents product This compound reagents->product Epoxide Ring Opening

Caption: Synthesis of the target amino alcohol.

Protocol:

  • Dissolve 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane (1 equivalent) in methanol or ethanol.

  • Add a concentrated aqueous solution of ammonia (e.g., 28-30%) or a solution of ammonia in methanol (e.g., 7N) in large excess (10-20 equivalents).

  • Stir the reaction mixture in a sealed vessel at room temperature or with gentle heating (40-50°C) and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude product can be purified by crystallization or column chromatography to yield this compound.

Derivatization Strategies and Protocols

The primary amino group of this compound is a prime site for derivatization to explore SAR and fine-tune the pharmacological profile of the molecule.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that introduces an amide bond, which is a key structural feature in a vast number of pharmaceuticals. This modification can influence the compound's hydrogen bonding capacity, polarity, and interaction with biological targets.

  • Scientific Rationale: The introduction of an acyl group can modulate the basicity of the nitrogen atom and introduce a variety of substituents that can probe the binding pocket of a target protein. The amide bond is generally stable to metabolic degradation.

Protocol for N-Acetylation:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution and cool to 0°C in an ice bath.

  • Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

ParameterCondition
Substrate This compound
Reagent Acetyl Chloride or Acetic Anhydride
Base Triethylamine or DIPEA
Solvent Dichloromethane (DCM) or THF
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%

Representative Characterization Data (N-acetyl derivative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (d, 2H), 6.95 (d, 2H), 6.20 (br s, 1H, NH), 4.10 (m, 1H), 3.95 (m, 2H), 3.50 (m, 2H), 2.05 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 161.0, 127.0 (q), 125.0 (q), 122.0, 115.0, 70.0, 69.0, 43.0, 23.0.

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₂H₁₅F₃NO₃, found [M+H]⁺.

N-Sulfonylation: Formation of Sulfonamides

The sulfonamide group is another critical functional group in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, and for its metabolic stability.

  • Scientific Rationale: Sulfonamides are often used as bioisosteres for carboxylic acids or amides. The introduction of a sulfonyl group can significantly alter the acidity and electronic properties of the N-H bond and introduce diverse aryl or alkyl substituents.

Protocol for N-Benzenesulfonylation:

  • Dissolve this compound (1 equivalent) in pyridine or a mixture of DCM and a tertiary amine base (e.g., TEA).

  • Cool the solution to 0°C.

  • Add benzenesulfonyl chloride (1.1 equivalents) portion-wise or as a solution in DCM.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • If pyridine is used as the solvent, remove it under reduced pressure.

  • Extract the product with ethyl acetate, wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

ParameterCondition
Substrate This compound
Reagent Benzenesulfonyl Chloride
Base Pyridine or Triethylamine
Solvent Pyridine or DCM
Temperature 0°C to Room Temperature
Reaction Time 12-18 hours
Typical Yield 70-85%
N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups to the primary amine, leading to secondary or tertiary amines.

  • Scientific Rationale: This method allows for the introduction of a wide variety of alkyl and arylalkyl groups, which can significantly impact the lipophilicity, basicity, and steric profile of the molecule, thereby influencing its pharmacological properties.

start This compound + Aldehyde/Ketone (R1R2C=O) step1 Imine/Iminium Ion Formation start->step1 Acid or Base Catalyst (optional) reductant Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) step1->reductant product N-Alkylated Product reductant->product Reduction

Caption: General workflow for reductive amination.

Protocol for N-Benzylation:

  • To a solution of this compound (1 equivalent) and benzaldehyde (1.1 equivalents) in a solvent such as methanol, 1,2-dichloroethane (DCE), or THF, add a few drops of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.[3]

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterCondition
Substrate This compound
Reagent Benzaldehyde
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Methanol, DCE, or THF
Catalyst Acetic Acid (catalytic)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-80%

Conclusion

The derivatization of this compound offers a rich platform for the discovery of new chemical entities with potential therapeutic value. The protocols detailed in this guide for N-acylation, N-sulfonylation, and reductive amination provide robust and versatile methods for modifying this key scaffold. By systematically applying these derivatization strategies, researchers can effectively explore the chemical space around this privileged structure, leading to the identification of novel compounds with optimized pharmacological profiles. The successful application of these methods hinges on careful execution, monitoring, and purification, which will ultimately pave the way for advancements in drug discovery and development.

References

  • Phenoxypropanolamine derivatives as selective inhibitors of the 20S proteasome β1 and β5 subunits. PubMed. (2017-12-01). [Link]

  • [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. PubMed. [Link]

  • Reductive amination of 1‐phenoxypropan‐2‐one (1 a) with 2‐propylamine.... ResearchGate. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

  • Synthesis of 4-(benzamide) and 4-(phthalimide)-substituted phenoxypropanolamines and their beta-1, beta-2-adrenergic receptor binding studies. ResearchGate. (2025-08-06). [Link]

  • Treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, precursors to beta-amino acids, and not to tetrahydroisoquinolines. PubMed. (2000-03-09). [Link]

  • 1-(Isopropylamino)-3-phenoxypropan-2-ol. PMC. [Link]

  • Reductive amination. Wikipedia. [Link]

  • A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Scientific & Academic Publishing. [Link]

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Application Notes and Protocols for the N-methylation of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylation in Drug Development

N-methylation, the substitution of a hydrogen atom on a nitrogen atom with a methyl group, is a fundamental transformation in medicinal chemistry. This seemingly simple structural modification can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, metabolic stability, and bioavailability. For researchers and drug development professionals, the ability to efficiently and selectively N-methylate primary amines is a critical tool in the optimization of lead compounds.

This guide provides detailed, step-by-step protocols for the N-methylation of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol , a scaffold of interest due to its structural similarity to known pharmacologically active agents. The presence of a primary amine, a secondary alcohol, and an electron-withdrawing trifluoromethylphenoxy group presents a molecule with multiple reactive sites, necessitating robust and chemoselective methylation strategies. We will explore two widely applicable and reliable methods for the exhaustive N,N-dimethylation of the primary amine: the classic Eschweiler-Clarke reaction and a milder reductive amination using sodium borohydride.

The causality behind our experimental choices will be explained, ensuring a deep understanding of the underlying chemical principles. Each protocol is designed as a self-validating system, with clear benchmarks for reaction monitoring and product characterization.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₂F₃NO₂-
Molecular Weight 235.20 g/mol -
CAS Number 83891-03-6 (for the closely related 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine)[1]

Note: While a specific CAS number for this compound was not definitively located, the provided CAS number for a structurally similar compound can be a useful reference point for sourcing and literature searches.

Method 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[2][3] It utilizes an excess of formic acid and formaldehyde, which serve as both the methylating agent and the reducing agent, respectively.[2][3] A key advantage of this reaction is that it does not produce quaternary ammonium salts, as the tertiary amine product is incapable of forming a new iminium ion intermediate.[2] The reaction is typically performed at elevated temperatures and is known for its high yields and operational simplicity.[3]

Reaction Mechanism & Workflow

The mechanism of the Eschweiler-Clarke reaction proceeds through a reductive amination pathway. The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to the secondary amine, with the concurrent release of carbon dioxide. This process is repeated to afford the tertiary amine.[4][5]

Eschweiler_Clarke_Workflow A 1. Reactant Preparation B 2. Reagent Addition A->B Add amine to flask C 3. Reaction Heating B->C Add formic acid & formaldehyde D 4. Work-up C->D Heat to reflux E 5. Product Isolation D->E Basify and extract F 6. Purification E->F Dry and concentrate

Figure 1: Experimental workflow for the Eschweiler-Clarke reaction.

Detailed Protocol

Materials:

  • This compound

  • Formic acid (88-98%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent if necessary, although the reaction can often be run neat.

  • Reagent Addition: Carefully add formic acid (at least 3.0 eq) to the flask, followed by the slow addition of formaldehyde solution (at least 3.0 eq). The reaction is exothermic, so addition should be controlled.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-18 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After cooling the reaction mixture to room temperature, carefully basify with a concentrated solution of NaOH or KOH until the pH is greater than 11. This step neutralizes the excess formic acid and deprotonates the amine product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylated product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Reductive Amination with Sodium Borohydride

Reductive amination using sodium borohydride (NaBH₄) offers a milder alternative to the Eschweiler-Clarke reaction.[6] This two-step, one-pot procedure involves the initial formation of an imine from the primary amine and formaldehyde, followed by in-situ reduction with NaBH₄.[6] While NaBH₄ can reduce aldehydes and ketones, the imine reduction is generally faster, allowing for a one-pot reaction.[7] This method is often preferred when the substrate is sensitive to the high temperatures and acidic conditions of the Eschweiler-Clarke reaction.

Reaction Mechanism & Workflow

The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde, forming a hemiaminal. This intermediate then dehydrates to form an iminium ion. The sodium borohydride, a source of hydride ions, then reduces the iminium ion to the corresponding secondary amine. The process is repeated to yield the tertiary amine.

Reductive_Amination_Workflow A 1. Reactant & Aldehyde Mixing B 2. Imine Formation A->B Stir at RT C 3. Reducing Agent Addition B->C Allow time for formation D 4. Reaction Quenching C->D Add NaBH4 portion-wise E 5. Work-up & Extraction D->E Add water/acid F 6. Purification E->F Extract with organic solvent

Figure 2: Experimental workflow for reductive amination with NaBH₄.

Detailed Protocol

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • Reactant and Aldehyde Mixing: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol. Add formaldehyde solution (at least 2.5 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation. A few drops of acetic acid can be added to catalyze imine formation.[8]

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (at least 2.0 eq). Control the addition rate to manage the effervescence.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to destroy any unreacted NaBH₄.

  • Work-up and Extraction: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Product Characterization

The successful synthesis of N,N-dimethyl-1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most indicative signal for successful N,N-dimethylation is the appearance of a singlet in the range of δ 2.2-2.6 ppm, integrating to six protons, corresponding to the two N-methyl groups. The other protons of the backbone will show characteristic shifts and couplings.

  • ¹³C NMR: The carbon signals of the N-methyl groups will typically appear in the range of δ 40-50 ppm. The other carbon signals will also shift slightly upon methylation.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS): The mass spectrum should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the N,N-dimethylated product (C₁₂H₁₆F₃NO₂), which is 279.11 g/mol .

  • Fragmentation Pattern: A characteristic fragmentation pattern for N-methylated amines is the α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen.[9] This would result in the formation of a stable iminium ion.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for Eschweiler-Clarke), or the equivalents of the reagents.

  • Side Reactions: The hydroxyl group is generally unreactive under these conditions. However, in the case of the Eschweiler-Clarke reaction, high temperatures could potentially lead to dehydration. Monitoring the reaction closely is advised.

  • Purification Challenges: The basic nature of the amine product may cause tailing on silica gel chromatography. To mitigate this, a small amount of triethylamine (e.g., 1%) can be added to the eluent.

  • Safety: Both formaldehyde and formic acid are corrosive and toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment. Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link][4]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link][2]

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from a relevant online encyclopedia.[3]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link][10]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link][3]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][11]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link][8]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination. Retrieved from a Sigma-Aldrich technical document.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][6]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from a relevant organic chemistry resource.[7]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link][12]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from a relevant RSC publication.[13]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[11]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link][14]

  • Matrix Fine Chemicals. (n.d.). 3-PHENYL-3-[4-(TRIFLUOROMETHYL)PHENOXY]PROPAN-1-AMINE | CAS 83891-03-6. Retrieved from [Link][1]

Sources

A Robust, Validated HPLC Method for Purity Determination of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing and validating a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol. This compound, a key intermediate in pharmaceutical synthesis, requires a robust analytical method to ensure the quality and consistency of active pharmaceutical ingredients (APIs). The narrative explains the causal logic behind chromatographic choices, from column and mobile phase selection to detector settings, grounded in the physicochemical properties of the analyte. The protocol is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] Detailed, step-by-step protocols for method development, validation, and sample analysis are provided, intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative

This compound is a critical structural motif found in several pharmacologically active molecules. Its structure is analogous to key intermediates used in the synthesis of drugs like Fluoxetine.[3][4] The trifluoromethyl (CF3) group is a significant pharmacophore that can enhance properties like metabolic stability and membrane permeability.[5] Consequently, ensuring the purity of this intermediate is paramount, as even minor impurities can impact the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[6] This document provides a foundational method, developed from first principles, that can be adapted and validated for routine quality control.

Analyte Profile & Physicochemical Rationale

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₁₀H₁₂F₃NO₂

  • Molecular Weight: 251.20 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH₂): This group is basic, with an estimated pKa around 9-10. This is the most critical factor for mobile phase pH selection. At a pH at least 2 units below the pKa, the amine will be fully protonated (-NH₃⁺), ensuring good solubility in the aqueous mobile phase and minimizing peak tailing caused by interactions with residual silanols on the stationary phase.

    • Trifluoromethylphenoxy Group: This aromatic moiety contains a strong chromophore, making UV detection highly suitable. The trifluoromethyl group also increases the molecule's hydrophobicity (LogP), suggesting good retention on a reversed-phase column.[5]

    • Hydroxyl Groups (-OH): The primary and secondary alcohol groups increase the molecule's polarity.

HPLC Method Development Strategy: A Logic-Driven Approach

The following diagram outlines the decision-making process for developing the initial HPLC method.

MethodDevelopment cluster_Analyte Analyte Properties cluster_Choices Chromatographic Choices & Rationale Analyte This compound Basic Amine (pKa ~9-10) Aromatic Chromophore Moderate Polarity (LogP ~1.5-2.5) Column Column Selection C18 Stationary Phase Rationale: Good retention for hydrophobic CF3-phenoxy group. Analyte:f3->Column Determines Retention MobilePhase Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) B: Acetonitrile Rationale: Low pH protonates amine, preventing peak tailing. Acetonitrile is a common organic modifier. Analyte:f1->MobilePhase Influences pH Detector Detector Settings UV Detector @ 225 nm & 274 nm Rationale: Aromatic rings show strong absorbance around 220-230 nm and a secondary peak around 270-280 nm. Analyte:f2->Detector Dictates Wavelength

Caption: Logical workflow for initial HPLC parameter selection.

Column Selection: The Stationary Phase

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is the logical starting point. The hydrophobic C18 chains will interact with the trifluoromethylphenoxy moiety of the analyte, providing the primary mechanism for retention. A standard dimension of 4.6 x 150 mm with a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.

Mobile Phase Selection: Controlling Ionization
  • Aqueous Component (A): To ensure the primary amine is protonated and well-behaved, an acidic mobile phase is required. A solution of 0.1% Formic Acid in HPLC-grade water (pH ≈ 2.7) is an excellent choice. It is volatile and compatible with mass spectrometry (MS) if future hyphenation is desired. An alternative is a phosphate buffer (e.g., 20 mM potassium phosphate at pH 3.0), which provides higher buffering capacity but is non-volatile.[8]

  • Organic Component (B): Acetonitrile is chosen for its low viscosity and UV transparency. Methanol is a suitable alternative but can generate higher backpressure.

  • Gradient Elution: A gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, is recommended to elute the main peak with a good shape while also ensuring that any more hydrophobic impurities are eluted from the column.

Detection: Leveraging the Chromophore

The trifluoromethylphenoxy group is expected to have a primary UV absorbance maximum around 225 nm and a secondary maximum around 274 nm . Monitoring at 225 nm will provide higher sensitivity, while 274 nm may offer greater selectivity against certain impurities. Using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended to collect spectral data and confirm peak purity.[9]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (LC-MS Grade)

    • Water (HPLC Grade, e.g., Milli-Q)

    • This compound reference standard and sample batches.

  • Labware: Volumetric flasks, autosampler vials, analytical balance, pH meter.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Fill to the mark and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is typically a good choice to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration is a good starting point for purity analysis.

Optimized Chromatographic Conditions

The following table summarizes the recommended starting point for the HPLC method, which should be optimized for the specific system and impurities present.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm (primary), 274 nm (secondary)
Run Time 20 minutes

Method Validation Protocol: A Self-Validating System

Method validation is a formal process that demonstrates the suitability of the analytical procedure for its intended purpose.[10][11] The protocol must follow ICH Q2(R2) guidelines.[1][2]

ValidationWorkflow Start Method Development Complete Protocol Write Validation Protocol (Pre-defined Acceptance Criteria) Start->Protocol Specificity Specificity (Peak Purity, Forced Degradation) Protocol->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Protocol->Linearity Accuracy Accuracy (Spike Recovery @ 3 levels) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOQ Limit of Quantitation (S/N ~10) Protocol->LOQ Robustness Robustness (Flow, Temp, pH) Protocol->Robustness Report Validation Summary Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOQ->Report Robustness->Report End Method Ready for Routine Use Report->End

Caption: Workflow for HPLC method validation according to ICH guidelines.

System Suitability

Before any validation run, system suitability must be established. This is done by making five replicate injections of the working standard solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Demonstrates pump stability.
Validation Experiments: Step-by-Step
  • Specificity:

    • Protocol: Perform forced degradation studies. Expose the sample to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for a defined period.

    • Acceptance Criteria: The main peak should be resolved from all degradation products (resolution > 2.0), and the DAD peak purity analysis should pass. This demonstrates the method is stability-indicating.

  • Linearity and Range:

    • Protocol: Prepare a series of at least five concentrations from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Accuracy:

    • Protocol: Perform a spike-recovery study. Add known amounts of the reference standard to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[12]

  • Precision:

    • Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[13]

  • Limit of Quantitation (LOQ):

    • Protocol: Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10. This can be confirmed by analyzing samples at this concentration and ensuring accuracy and precision criteria are met.

    • Acceptance Criteria: The LOQ must be low enough to quantify any specified impurities.

Conclusion

This application note provides a scientifically grounded and detailed framework for the development and validation of an RP-HPLC method for the purity analysis of this compound. By anchoring the experimental design in the physicochemical properties of the analyte and adhering to established regulatory guidelines[14][15], this method ensures the generation of reliable, accurate, and reproducible data. The provided protocols serve as a robust starting point for any laboratory tasked with the quality control of this important pharmaceutical intermediate.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
  • GMP Compliance. (n.d.).
  • Lab Manager. (2025).
  • U.S. Food and Drug Administration. (2015).
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Pharmaguideline. (2024).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025).
  • ICH. (2023).
  • ACS Omega. (2021).
  • PubChem. (n.d.). Norfluoxetine.
  • PubChem. (n.d.). Fluoxetine.
  • WUR eDepot. (2021).
  • MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • Google Patents. (n.d.). US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

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Application Note: A Robust LC-MS Protocol for the Analysis of Reaction Byproducts of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and characterization of potential process-related impurities and degradation byproducts of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol. As an important structural motif in pharmaceutical chemistry, ensuring the purity of this compound is critical for drug safety and efficacy. The protocol herein is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive workflow from understanding potential side reactions to detailed instrumental analysis. We emphasize the causality behind methodological choices, ensuring the protocol is not only a series of steps but a self-validating system for rigorous quality control, grounded in authoritative regulatory standards.

Introduction: The Imperative for Purity

This compound is a key intermediate and structural analog to several pharmacologically active molecules. In the synthesis of any Active Pharmaceutical Ingredient (API), the control of impurities is a critical regulatory and safety requirement.[1][2] Unwanted chemicals that remain with the API can arise from various sources, including starting materials, intermediates, reagents, solvents, and reaction byproducts.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of impurities and degradation products in new drug substances and products.[3]

The objective of this guide is to provide a highly reliable LC-MS methodology to separate, detect, and characterize potential byproducts from the synthesis of this compound. This method is designed to be stability-indicating, capable of resolving the main component from its potential isomers, precursors, and degradants, thereby supporting robust process development and quality control.

Mechanistic Insight: Anticipating Potential Byproducts

A robust analytical method is built upon a fundamental understanding of the chemical synthesis and potential side reactions. The synthesis of this compound typically involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 4-(trifluoromethyl)phenol with an epoxypropane derivative (e.g., epichlorohydrin) under basic conditions.[4][5][6]

  • Epoxide Ring Opening: Nucleophilic attack on the resulting epoxide by ammonia or an amine equivalent.[7][8][9]

This pathway, while effective, can generate several predictable byproducts. Understanding these possibilities is crucial for developing a specific and selective analytical method.

Potential Reaction Pathways and Byproduct Formation

Byproduct_Formation Start1 4-(Trifluoromethyl)phenol Intermediate Glycidyl Ether Intermediate Start1->Intermediate Base UnreactedPhenol Unreacted 4-(Trifluoromethyl)phenol Start2 Epichlorohydrin Start2->Intermediate MainProduct Target Molecule 1-Amino-3-[...]-propan-2-ol Intermediate->MainProduct Attack at C1 (Major) Regioisomer Regioisomeric Byproduct 2-Amino-3-[...]-propan-1-ol Intermediate->Regioisomer Attack at C2 (Minor) Ammonia Ammonia (NH3) Ammonia->MainProduct Ammonia->Regioisomer Dimer Dimeric Byproduct MainProduct->Dimer Reaction with Intermediate

Caption: Potential synthetic pathways and byproduct formation.

Key Potential Byproducts:

  • Starting Materials: Unreacted 4-(trifluoromethyl)phenol.

  • Regioisomers: The nucleophilic attack of ammonia on the intermediate epoxide can occur at either the less hindered terminal carbon (C1) to yield the desired product or the internal carbon (C2) to yield the isomeric byproduct, 2-Amino-3-[4-(trifluoromethyl)phenoxy]propan-1-ol. These isomers will have identical mass but different chromatographic retention times.

  • Dimeric Impurities: The secondary amine of the final product could potentially react with another molecule of the glycidyl ether intermediate, leading to a higher molecular weight dimeric impurity.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) mass spectrometer.

Materials and Reagents
  • Sample: Reaction mixture or isolated solid of this compound.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Mobile Phase Additive: Formic Acid (FA), ~99% purity.

  • Vials: 2 mL amber glass vials with PTFE septa.

Sample Preparation
  • Rationale: The goal is to dissolve the sample completely in a solvent compatible with the reversed-phase mobile phase, preventing precipitation upon injection. A concentration of ~1 mg/mL is standard for the API, while lower concentrations (~0.1 mg/mL) are suitable for initial impurity profiling to avoid detector saturation.

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a solution of 50:50 (v/v) Acetonitrile:Water.

  • Vortex for 30 seconds to ensure complete dissolution.

  • If necessary for trace analysis, perform a further 1:10 dilution of this stock solution.

  • Transfer the final solution into an LC vial for analysis.

LC-MS Instrumentation and Conditions
  • Rationale: A reversed-phase C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity. A gradient elution is employed to effectively separate compounds with differing polarities within a reasonable timeframe. Formic acid is added to the mobile phase to acidify it, which promotes the protonation of the amine functional group, leading to better peak shapes and enhanced ionization efficiency in positive ESI mode.

Table 1: Optimized LC-MS Parameters

Parameter Setting
Liquid Chromatography
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Gradient Elution
0.0 min 5% B
1.0 min 5% B
10.0 min 95% B
12.0 min 95% B
12.1 min 5% B
15.0 min 5% B
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Data Acquisition
Mode Full Scan (m/z 100-800) with data-dependent MS/MS

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS |

Experimental Workflow Diagram

Experimental_Workflow Prep Sample Preparation (Dissolve in ACN/H2O) Inject LC Injection (2 µL) Prep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Ionize Ionization (Positive ESI) Separate->Ionize Eluent Detect Mass Detection (Full Scan, m/z 100-800) Ionize->Detect Ions Fragment Data-Dependent MS/MS (Fragmentation) Detect->Fragment Precursor Ions Analyze Data Analysis (Identify Byproducts) Detect->Analyze Fragment->Analyze

Caption: Overview of the analytical workflow.

Results and Data Interpretation

The successful application of this method will yield a chromatogram with the main peak corresponding to the target molecule, well-resolved from other minor peaks.

Identification of Target Molecule and Byproducts

The primary identification is achieved by comparing the observed mass-to-charge ratio (m/z) in the mass spectrum with the theoretical protonated mass ([M+H]⁺) of the expected compounds.

Table 2: Expected Masses of Target Compound and Potential Byproducts

Compound Chemical Formula Exact Mass (Da) Expected [M+H]⁺ (m/z)
Target Molecule C₁₀H₁₂F₃NO₂ 235.0820 236.0893
Regioisomeric Byproduct C₁₀H₁₂F₃NO₂ 235.0820 236.0893
4-(Trifluoromethyl)phenol C₇H₅F₃O 162.0292 163.0365

| Dimeric Byproduct | C₂₀H₂₂F₆N₂O₃ | 476.1534 | 477.1607 |

Structural Elucidation using MS/MS Fragmentation

While full scan MS can identify compounds by mass, MS/MS is essential for structural confirmation, especially for differentiating isomers. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

  • Target Molecule (1-Amino-3-[...]-propan-2-ol): Expected fragmentation would involve cleavage of the C-C bond adjacent to the secondary alcohol and the ether linkage. A characteristic fragment would likely be the protonated 4-(trifluoromethyl)phenoxy group or related structures.

  • Regioisomeric Byproduct (2-Amino-3-[...]-propan-1-ol): Having a primary alcohol, its fragmentation pattern will differ significantly from the target molecule, even with the same precursor mass. This allows for unambiguous identification when both are present. The loss of water from the primary alcohol might be less favorable than from the secondary alcohol of the target molecule.

Method Validation through Forced Degradation

To confirm that this LC-MS method is "stability-indicating," forced degradation studies should be performed as recommended by ICH guidelines.[10][11][12] This process involves subjecting the API to harsh conditions to intentionally generate degradation products.

  • Procedure: Expose separate solutions of the API (~0.1 mg/mL) to:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid sample at 105 °C for 24 hours.

    • Photolytic: Solution exposed to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the described LC-MS method. The method is considered stability-indicating if all degradation products are chromatographically resolved from the parent peak and from each other, demonstrating the method's specificity.

Conclusion

The LC-MS protocol detailed in this application note provides a comprehensive and robust framework for the analysis of reaction byproducts of this compound. By integrating a foundational understanding of synthetic organic chemistry with systematic analytical procedures, this method ensures high scientific integrity. It enables the reliable detection and characterization of process-related impurities and degradation products, making it an invaluable tool for ensuring the quality, safety, and regulatory compliance of pharmaceutical intermediates and final APIs.

References

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. ResolveMass.
  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.
  • Daniel, D. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies, Inc.
  • Singh, S., et al. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy.
  • Zelnen, A., & Martin, C. (2005). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
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  • Baweja, P., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Brede, C., et al. (2005). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Sareen, D., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
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Application Notes & Protocols: Strategic Use of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol in the Synthesis of SSRI Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the key intermediate, 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, and its derivatives in the synthesis of Selective Serotonin Reuptake Inhibitor (SSRI) analogs. Focusing on the synthesis of Fluoxetine, this guide elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into process optimization and troubleshooting. We will explore the critical Williamson ether synthesis and subsequent N-methylation, which together form a cornerstone of modern synthetic routes to this important class of pharmaceuticals.

Introduction: The Central Role of Phenoxy-Propanolamine Scaffolds in SSRI Synthesis

Selective Serotonin Reuptake Inhibitors (SSRIs) represent a pillar in the therapeutic management of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2][3] Their mechanism of action involves the selective inhibition of the serotonin transporter (SERT), leading to increased extracellular concentrations of the neurotransmitter serotonin.[4][5]

The chemical architecture of many prominent SSRIs, such as Fluoxetine (Prozac®) and Atomoxetine (Strattera®), is built upon a 3-phenoxy-3-phenylpropan-1-amine core.[4][6][7] The specific precursor, this compound, and its close chemical relatives are highly valuable synthons because they strategically embed the required trifluoromethyl-substituted phenoxy ether moiety, significantly streamlining the synthetic pathway.

This guide will focus on a validated synthetic approach to Fluoxetine, a racemic compound marketed as a mixture of (R)- and (S)-enantiomers, both of which contribute to its therapeutic effect.[8] The protocols detailed herein leverage a key intermediate, 3-(methylamino)-1-phenylpropan-1-ol, to construct the final molecule through a critical ether formation step. This approach is widely documented and provides a robust framework for understanding the synthesis of this class of compounds.[9][10]

Synthetic Strategy & Mechanistic Rationale

The synthesis of Fluoxetine from 3-(methylamino)-1-phenylpropan-1-ol hinges on two fundamental organic transformations: a nucleophilic aromatic substitution (SNAr) to form the diaryl ether bond, followed by conversion to a pharmaceutically acceptable salt.

Core Directive: The Williamson Ether Synthesis (SNAr Variant)

The key bond formation occurs between the alkoxide of 3-(methylamino)-1-phenylpropan-1-ol and an activated aryl halide, 4-chlorobenzotrifluoride.

  • Causality of Reagent Selection :

    • 3-(Methylamino)-1-phenylpropan-1-ol : This intermediate provides the complete carbon backbone and the essential N-methylpropanamine side chain.

    • 4-Chlorobenzotrifluoride : The aryl halide is "activated" towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position. This activation is crucial for the SNAr mechanism to proceed under viable laboratory conditions.

    • Strong Base (e.g., Sodium Hydride, NaH) : A powerful, non-nucleophilic base is required to deprotonate the hydroxyl group of the alcohol, forming a potent sodium alkoxide nucleophile. The use of NaH is advantageous as the only byproduct is hydrogen gas, which is easily removed from the reaction system.

    • Aprotic Polar Solvent (e.g., DMSO, DMF) : Solvents like Dimethyl Sulfoxide (DMSO) are ideal for SNAr reactions. They are polar enough to dissolve the ionic intermediates (the alkoxide) but are aprotic, meaning they do not solvate the nucleophile as strongly as protic solvents. This "naked" nucleophile is more reactive, accelerating the rate of reaction.

Visualization of the Synthetic Workflow

The overall process can be visualized as a two-stage sequence: ether formation followed by salt formation for purification and formulation.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Salt Formation & Purification Intermediate_1 3-(Methylamino)-1-phenylpropan-1-ol Reagent_1 1. NaH, DMSO 2. 4-Chlorobenzotrifluoride Intermediate_1->Reagent_1 Reacts with Product_1 Fluoxetine (Free Base) Reagent_1->Product_1 Yields Product_1_copy Fluoxetine (Free Base) Reagent_2 HCl in Ether Product_1_copy->Reagent_2 Reacts with Final_Product Fluoxetine Hydrochloride (API) Reagent_2->Final_Product Yields

Caption: High-level workflow for Fluoxetine HCl synthesis.

Detailed Experimental Protocols

Safety Precaution : These protocols involve hazardous materials, including strong bases (Sodium Hydride) and flammable solvents. All procedures must be conducted in a certified fume hood with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Fluoxetine Free Base

This protocol details the SNAr reaction to form the core structure of Fluoxetine.[11]

  • Reactor Preparation : Under an inert atmosphere (Nitrogen or Argon), add 60 mL of anhydrous Dimethyl Sulfoxide (DMSO) to a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Base Addition : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the DMSO with vigorous stirring. Causality Note: Adding NaH in portions helps to control the initial exotherm and hydrogen gas evolution.

  • Nucleophile Formation : Slowly add a solution of 3-(methylamino)-1-phenylpropan-1-ol (1.0 equivalent) in 20 mL of anhydrous DMSO to the NaH suspension. Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases. This confirms the formation of the sodium alkoxide.

  • SNAr Reaction : Add 4-chlorobenzotrifluoride (1.1 equivalents) dropwise to the reaction mixture. The addition is exothermic; maintain the internal temperature below 60°C using a water bath if necessary.

  • Reaction Completion : After the addition is complete, heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting alcohol is consumed.

  • Work-up and Isolation :

    • Cool the reaction mixture to room temperature and cautiously quench by slowly pouring it into 300 mL of ice-cold water.

    • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether, 3 x 100 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution, 1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Fluoxetine free base as an oil.

Protocol 2: Purification and Conversion to Fluoxetine Hydrochloride

The crude free base is often purified and converted to its more stable and handleable hydrochloride salt.[11]

  • Purification (Optional) : If significant impurities are present, the crude oil can be purified by column chromatography on silica gel.

  • Salt Formation :

    • Dissolve the crude Fluoxetine free base in 100 mL of Diethyl Ether.

    • While stirring, slowly add a solution of hydrochloric acid in ether (e.g., 2 M HCl in Et₂O) dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms.

    • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Isolation of API :

    • Collect the white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any residual impurities.

    • Dry the product under vacuum at 40-50°C to a constant weight. This yields Fluoxetine Hydrochloride as a white crystalline solid.[12]

Data Presentation and Characterization

The successful synthesis of Fluoxetine Hydrochloride should be validated through rigorous analytical characterization.

ParameterExpected ResultAnalytical Method
Yield 70-85% (overall)Gravimetric Analysis
Appearance White crystalline solidVisual Inspection
Melting Point 158-159 °CMelting Point Apparatus
Purity >99.0%HPLC[13][14]
Identity Conforms to reference¹H NMR, ¹³C NMR, MS

Table 1: Expected outcomes and analytical validation for the synthesis of Fluoxetine HCl.

Characterization Insights
  • HPLC : High-Performance Liquid Chromatography is the gold standard for determining the purity of the final Active Pharmaceutical Ingredient (API). It is crucial for detecting and quantifying any process-related impurities.[12][14]

  • Mass Spectrometry (MS) : Confirms the molecular weight of the synthesized compound (Fluoxetine HCl, MW: 345.79 g/mol ).[1]

  • NMR Spectroscopy : ¹H and ¹³C NMR provide unambiguous structural confirmation by showing the expected chemical shifts and coupling patterns for all protons and carbons in the molecule.

Mechanistic Visualization

The core SNAr reaction proceeds through a Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing -CF₃ group.

Caption: Mechanism of the key S-N-Ar ether formation step.

Troubleshooting and Field Insights

ProblemPotential CauseRecommended Solution
Low Yield Incomplete deprotonation of the alcohol.Ensure NaH is fresh and the reaction is under a strictly inert atmosphere. Allow sufficient time for alkoxide formation.
Deactivation of aryl halide.Use high-purity 4-chlorobenzotrifluoride. Ensure reaction temperature is maintained to overcome the activation energy.
Impurity Formation Side reactions due to moisture.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.
Incomplete reaction.Increase reaction time or temperature moderately. Confirm consumption of starting material via TLC/HPLC before work-up.
Difficulty in Precipitation Product is too soluble in the chosen solvent.Cool the solution in an ice bath for a longer duration. If necessary, partially evaporate the solvent to increase concentration.
Incorrect pH for salt formation.Ensure sufficient HCl has been added to fully protonate the amine. Check the pH of the mother liquor.

Table 2: Common troubleshooting scenarios and solutions.

Expert Insight : The purification of the intermediate and the final recrystallization of the drug are highly effective methods for minimizing impurity levels in the final API.[9][10][12] A variety of analytical tools, including GC/MS and HPLC/MS, are often necessary for a complete characterization of the impurity profile.[9][12]

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of Fluoxetine Hydrochloride, a vital SSRI. By understanding the mechanistic principles behind the key SNAr reaction and adhering to the robust protocols for synthesis and purification, researchers can confidently produce high-purity API. The strategic use of precursors like this compound and its derivatives remains a cornerstone of efficient SSRI analog synthesis, enabling further research and development in the field of chemical neuroscience.

References

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  • Synthesis of (R)‐fluoxetine and (R)‐atomoxetine and stereochemical assignments. Reaction conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • Characterization of the Subcritical Water Extraction of Fluoxetine-Hydrochloride. (2012). PubMed. Retrieved January 20, 2026, from [Link]

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. (2000). Organic Process Research & Development. Retrieved January 20, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. (n.d.). Retrieved January 20, 2026, from [Link]

  • Identification and comparison of impurities in fluoxetine hydrochloride synthesized by seven different routes. (2000). American Chemical Society.
  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC. Retrieved January 20, 2026, from [Link]

  • Classics in Chemical Neuroscience: Fluoxetine (Prozac). (n.d.). PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis of Fluoxetine. (n.d.). Bridgewater College Digital Commons. Retrieved January 20, 2026, from [Link]

  • Total syntheses of Fluoxetine, Atomoxetine, Nisoxetine and Duloxetine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. Retrieved January 20, 2026, from [Link]

  • Synthesis of Prozac (Fluoxetine). (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]

  • US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (n.d.). Google Patents.
  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • CAS No : 56296-78-7 | Product Name : Fluoxetine Hydrochloride - API. (n.d.). Pharmaffiliates. Retrieved January 20, 2026, from [Link]

  • The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. (n.d.). Journal of Chemical Education. Retrieved January 20, 2026, from [Link]

  • Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Selective reduction of 2,3-epoxycinnamyl alcohol with Red-Al. (n.d.). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. (n.d.). CNR-IRIS. Retrieved January 20, 2026, from [Link]

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Scale-up considerations for the synthesis of fluoxetine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Critical Role of Intermediates in Fluoxetine Synthesis

Fluoxetine, marketed as Prozac®, is a landmark antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its widespread clinical use necessitates a robust, scalable, and economically viable manufacturing process. The efficiency of the total synthesis is heavily dependent on the production of key chemical intermediates. A seemingly straightforward laboratory procedure can encounter significant obstacles during scale-up, impacting yield, purity, safety, and cost.[3][4][5]

This document provides a detailed guide for researchers, chemists, and process engineers on the critical considerations for scaling the synthesis of a pivotal fluoxetine intermediate: N-methyl-3-phenyl-3-hydroxypropylamine . We will dissect a common synthetic route, moving from a laboratory-scale protocol to a pilot-plant scale, emphasizing the scientific and engineering principles that govern a successful technology transfer.

Retrosynthetic Analysis and Selected Synthetic Pathway

A common and industrially relevant pathway to fluoxetine involves the synthesis of N-methyl-3-phenyl-3-hydroxypropylamine as the penultimate intermediate. This intermediate is then etherified with 4-chlorobenzotrifluoride to yield fluoxetine.[6][7]

The synthesis of N-methyl-3-phenyl-3-hydroxypropylamine itself typically starts from 3-chloropropiophenone. The pathway involves two key transformations:

  • Amination: An SN2 reaction between 3-chloropropiophenone and methylamine to form 3-(methylamino)-1-phenylpropan-1-one.[8]

  • Reduction: Selective reduction of the ketone functionality to a secondary alcohol using a hydride reducing agent like sodium borohydride (NaBH₄) to yield the target intermediate.[8][9]

This application note will focus on the scale-up considerations for this two-step sequence, which encapsulates many of the common challenges in pharmaceutical process chemistry.

Visualization: Synthetic Pathway Overview

G A 3-Chloropropiophenone B 3-(Methylamino)-1-phenylpropan-1-one A->B 1. Methylamine (S N 2) C N-Methyl-3-phenyl-3-hydroxypropylamine B->C 2. NaBH4 (Reduction) D Fluoxetine C->D 3. 4-Chlorobenzotrifluoride (Etherification) G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Process Safety & Optimization cluster_2 Phase 3: Pilot Scale Execution A Baseline Protocol (1L) B Identify CPPs (Heat, Mixing, Stoich.) A->B C Reaction Calorimetry (Determine Exotherm) B->C D Impurity Profile Analysis B->D E HAZOP Analysis (Thermal Runaway, Gas) C->E F Design of Experiments (DoE) (Optimize Reagents) D->F H Pilot Batch Run (100L) F->H G Define In-Process Controls (HPLC/GC Specs) I Monitor CPPs & IPCs G->I H->I J Analyze Final Intermediate (Yield, Purity, Stability) I->J K Finalize Manufacturing Protocol J->K

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your experimental outcomes.

The primary synthetic route to this amino alcohol involves the nucleophilic ring-opening of an epoxide, specifically 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane, with an amine source, typically ammonia. While straightforward in principle, this reaction is sensitive to various parameters that can significantly impact yield and purity.

General Reaction Scheme

The synthesis is fundamentally an SN2-type reaction where ammonia acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

Reaction_Scheme General Synthesis Pathway Epoxide Reaction Epoxide->Reaction Solvent (e.g., MeOH, EtOH) Temperature Ammonia +   NH3 (excess) Ammonia->Reaction Solvent (e.g., MeOH, EtOH) Temperature Product Reaction->Product

Caption: General reaction for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.[1]

A: Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If you observe a significant amount of the starting epoxide even after the recommended reaction time, the reaction is stalling.

    • Solution:

      • Temperature: The rate of epoxide ring-opening is highly temperature-dependent. For reactions with ammonia in a sealed vessel, temperatures between 80-150°C are often required.[2][3] If you are running the reaction at a lower temperature, a gradual increase may improve both the rate and completion.

      • Reaction Time: Extend the reaction time. Monitor every 4-6 hours until no further consumption of the starting material is observed.

      • Pressure: When using a volatile reagent like ammonia in a sealed reactor, pressure builds with temperature. This increased pressure maintains a high concentration of ammonia in the solution, driving the reaction forward. Ensure your reaction vessel is appropriately rated and sealed.

  • Side Reaction: Di-alkylation: The desired product, a primary amine, is also a nucleophile. It can react with another molecule of the epoxide, leading to the formation of a secondary amine impurity and consuming your product.

    • Diagnosis: Look for a spot on your TLC with a higher Rf than your product (in polar solvent systems) or a mass peak in your LC-MS corresponding to (2 * Epoxide Mass) + NH3 Mass.

    • Solution: Employ a large excess of ammonia. Molar ratios of ammonia to epoxide of 10:1 to 20:1 are common to ensure the epoxide is more likely to encounter an ammonia molecule than the product amine.[2] This is a classic application of Le Châtelier's principle.

  • Side Reaction: Epoxide Polymerization: Under certain conditions, especially if acidic impurities are present, the epoxide can polymerize, leading to an intractable mixture and low yield of the desired product.[4]

    • Diagnosis: Formation of a thick, gummy, or solid residue that is difficult to dissolve or analyze.

    • Solution:

      • Ensure all glassware is scrupulously clean and dry.

      • Use high-purity, anhydrous solvents.

      • If your starting material or solvent could be acidic, consider adding a non-nucleophilic base or passing the solvent through a neutral alumina plug.

  • Product Loss During Workup: Amino alcohols can be challenging to isolate. Their amphipathic nature can lead to the formation of emulsions during aqueous extraction, and their polarity can cause issues with column chromatography.

    • Diagnosis: Low recovery after extraction or purification steps.

    • Solution:

      • Extraction: Before extraction, basify the aqueous layer to a high pH (>11) with NaOH or K2CO3 to ensure the amine is in its free base form, which is less water-soluble. Use a brine wash to help break emulsions.

      • Purification: If using column chromatography, consider pre-treating your silica gel with triethylamine (~1-2% in the eluent) to prevent the polar amine from streaking or irreversibly binding to the acidic silica. Alternatively, crystallization of the product as a hydrochloride or other salt can be an effective purification strategy.

Q2: My NMR and Mass Spec data show a significant impurity with a mass of ~495 g/mol . What is this and how can I prevent it?

A: This impurity is almost certainly the di-alkylation product, bis(3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)amine. Its formation is a classic example of the product acting as a competing nucleophile.

Side_Reaction Main Reaction vs. Di-alkylation Side Reaction cluster_0 Epoxide Epoxide Product Desired Product (Primary Amine) Epoxide:f0->Product:f0 Main Path (Favored) SideProduct Side Product (Secondary Amine) Epoxide:f0->SideProduct:f0 Reacts with... Ammonia NH3 (High Conc.) Product:f0->SideProduct:f0 Side Path Troubleshooting_Workflow Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Complete Reaction is Complete Check_Completion->Complete No Starting Material Optimize_Conditions Optimize Conditions: - Increase Temperature - Increase Time - Check Pressure Seal Incomplete->Optimize_Conditions Check_Purity Analyze Crude Purity (NMR, LC-MS) Complete->Check_Purity End Improved Yield Optimize_Conditions->End Side_Products Major Side Products Found Check_Purity->Side_Products Yes Polymer Polymeric Gunk Observed Check_Purity->Polymer Yes Clean_Product Crude Product is Relatively Clean Check_Purity->Clean_Product No Increase_Ammonia Troubleshoot Side Reactions: - Increase NH3 excess - Slow epoxide addition Side_Products->Increase_Ammonia Check_Reagents Troubleshoot Polymerization: - Use anhydrous solvents - Check for acidic impurities Polymer->Check_Reagents Optimize_Workup Optimize Workup/Purification: - Adjust pH during extraction - Use brine wash - Modify chromatography Clean_Product->Optimize_Workup Optimize_Workup->End Increase_Ammonia->End Check_Reagents->End

Sources

Technical Support Center: Navigating the Purification of Polar Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge and practical insights necessary to overcome common purification hurdles and achieve high-purity compounds.

The Challenge of Purifying Polar Amino Alcohols

Polar amino alcohols are a class of organic compounds containing both a hydrophilic alcohol moiety and a basic amino group. This bifunctional nature imparts high polarity and the capacity for strong hydrogen bonding and ionic interactions. While these properties are often desirable for biological activity, they present significant challenges during purification. Common issues include poor retention or strong, irreversible binding in chromatography, high solubility in aqueous phases complicating extractions, and difficulties in achieving crystalline solids. This guide will provide a systematic approach to tackling these challenges.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions and issues encountered during the purification of polar amino alcohols.

Q1: Why is my polar amino alcohol streaking or showing severe peak tailing on a standard silica gel column?

A1: This is a classic problem arising from the strong interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction leads to a secondary retention mechanism, causing the molecules to "stick" to the column and elute slowly and unevenly, resulting in tailing peaks.[2][3]

Q2: I'm trying to purify my polar amino alcohol using reversed-phase HPLC, but it has very poor retention and elutes in the void volume. What can I do?

A2: This is a common issue for highly polar compounds in reversed-phase chromatography (RPC), where the stationary phase is nonpolar.[4][5] Several strategies can be employed to increase retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases modified to be more compatible with polar analytes.[4]

  • Employ a Highly Aqueous Mobile Phase: Increasing the water content in your mobile phase can sometimes enhance the interaction of polar analytes with the stationary phase.[4]

  • Utilize Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can neutralize the charge on your amino alcohol, forming a more hydrophobic complex that is better retained on the C18 column.[6][7][8]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is often the most effective solution.[9][10][11][12]

Q3: My polar amino alcohol is highly soluble in water, making extraction from an aqueous reaction mixture very difficult. How can I improve its recovery?

A3: High water solubility is a significant hurdle. Here are a few approaches to consider:

  • Continuous Liquid-Liquid Extraction: If your compound has some solubility in an immiscible organic solvent, continuous extraction over a prolonged period can be effective.

  • Salting Out: Increasing the ionic strength of the aqueous phase by saturating it with a salt like NaCl or K2CO3 can decrease the solubility of your organic compound and drive it into the organic phase.

  • Solid-Phase Extraction (SPE): SPE can be an excellent alternative to liquid-liquid extraction for concentrating polar analytes from aqueous solutions. You can use a variety of sorbents, including ion-exchange resins, to capture your compound of interest.

  • pH Adjustment: Adjusting the pH of the aqueous solution can significantly impact the solubility of your amino alcohol. For instance, increasing the pH will deprotonate the amino group, potentially reducing its water solubility.

Q4: I am struggling to crystallize my polar amino alcohol. It either oils out or remains as a persistent oil. What can I do?

A4: The high polarity and hydrogen bonding capacity of amino alcohols can make crystallization challenging. Here are some strategies to try:

  • Solvent System Screening: Experiment with a wide range of solvent systems, including solvent/anti-solvent combinations. Polar protic solvents like ethanol or isopropanol, often in combination with a less polar co-solvent, can be effective.

  • Salt Formation: Converting the amino alcohol to a salt (e.g., hydrochloride or tartrate) can significantly alter its crystal lattice energy and improve its propensity to crystallize.

  • Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes promote the growth of well-defined crystals.

  • Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques used for polar amino alcohols.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[9][10][11][12][13]

Problem Potential Cause Solution
Poor Retention Insufficiently high organic content in the mobile phase.Increase the percentage of the organic solvent (e.g., acetonitrile).
Sample solvent is too strong (too much water).Dissolve the sample in a solvent that matches the initial mobile phase composition or is even weaker.[14]
Inappropriate stationary phase.Try a different HILIC stationary phase (e.g., bare silica, amide, or zwitterionic).[11][13]
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of a modifier to the mobile phase, such as a buffer or an acid/base, to suppress unwanted ionic interactions.[1]
Column overload.Reduce the sample concentration or injection volume.
Poor Resolution Suboptimal mobile phase composition.Optimize the gradient profile, the type of organic solvent, and the buffer concentration and pH.
Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the initial mobile phase conditions, which can take longer in HILIC than in RPC.[14]
Reversed-Phase Chromatography (RPC)

While challenging for highly polar compounds, RPC can be adapted for the purification of some polar amino alcohols.

Problem Potential Cause Solution
No or Low Retention The compound is too polar for the stationary phase.Use a polar-embedded or polar-endcapped C18 column.[4]
Mobile phase is too strong (too much organic solvent).Increase the aqueous content of the mobile phase.[4]
The compound is ionized.Adjust the mobile phase pH to suppress the ionization of the amino group (increase pH).
Peak Tailing Interaction of the basic amine with residual silanols on the silica support.Use a base-deactivated column.[3] Add a competing base (e.g., triethylamine) to the mobile phase. Operate at a lower pH to protonate the silanols.[2]
Poor Recovery Irreversible adsorption of the compound to the stationary phase.Consider a different purification technique like HILIC or ion-exchange chromatography.

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Amino Alcohol

This protocol provides a general workflow for the purification of a polar amino alcohol using HILIC.

1. Column Selection and Equilibration:

  • Select an appropriate HILIC column (e.g., bare silica, amide, or zwitterionic phase).
  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% acetonitrile, 5% water with 10 mM ammonium formate) for at least 10-15 column volumes or until a stable baseline is achieved.[14]

2. Mobile Phase Preparation:

  • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate, pH 3.0).
  • Mobile Phase B: Acetonitrile.
  • Ensure all mobile phase components are HPLC grade and are filtered and degassed.

3. Sample Preparation:

  • Dissolve the crude polar amino alcohol in a solvent that is as weak as or weaker than the initial mobile phase (e.g., 95% acetonitrile/5% water).[14]
  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Chromatographic Run:

  • Inject the prepared sample onto the equilibrated column.
  • Run a gradient elution, for example:
  • 0-2 min: 95% B (isocratic)
  • 2-15 min: Linear gradient from 95% B to 60% B
  • 15-17 min: Hold at 60% B
  • 17-18 min: Return to 95% B
  • 18-25 min: Re-equilibration at 95% B
  • Monitor the elution using a suitable detector (e.g., UV, ELSD, or MS).

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the desired peak.
  • Analyze the purity of the collected fractions by a suitable analytical method (e.g., analytical HPLC, LC-MS).

6. Post-Purification Workup:

  • Combine the pure fractions.
  • Remove the mobile phase solvents under reduced pressure. Note that removing water from highly polar compounds can be challenging and may require lyophilization.

Visualizing Purification Workflows

Decision Tree for Purification Method Selection

Purification_Decision_Tree Start Crude Polar Amino Alcohol Is_Solid Is the compound a solid? Start->Is_Solid Try_Crystallization Attempt Crystallization Is_Solid->Try_Crystallization Yes Chromatography_Choice Select Chromatographic Method Is_Solid->Chromatography_Choice No / Oil Crystallization_Success Successful? Try_Crystallization->Crystallization_Success Pure_Solid Pure Solid Product Crystallization_Success->Pure_Solid Yes Crystallization_Success->Chromatography_Choice No Is_Very_Polar Is the compound very polar? Chromatography_Choice->Is_Very_Polar Try_HILIC Use HILIC Is_Very_Polar->Try_HILIC Yes Try_RPC Use Reversed-Phase (with modifications) Is_Very_Polar->Try_RPC No Purified_Product Purified Product Try_HILIC->Purified_Product Is_Ionizable Is the compound ionizable? Try_RPC->Is_Ionizable Try_Ion_Exchange Use Ion-Exchange Chromatography Is_Ionizable->Try_Ion_Exchange Yes Is_Ionizable->Purified_Product No Try_Ion_Exchange->Purified_Product

Caption: A decision tree to guide the selection of an appropriate purification method for polar amino alcohols.

HILIC Retention Mechanism

HILIC_Mechanism cluster_StationaryPhase Polar Stationary Phase cluster_MobilePhase Mobile Phase Stationary_Phase Silica Surface (Si-OH) Water_Layer Immobilized Water Layer Water_Layer->Stationary_Phase Adsorption Organic_Solvent High % Organic Solvent (e.g., Acetonitrile) Analyte Polar Amino Alcohol Analyte->Stationary_Phase Ionic/H-Bonding Interactions Analyte->Water_Layer Partitioning

Caption: A diagram illustrating the primary retention mechanisms in Hydrophilic Interaction Liquid Chromatography (HILIC).

References

Sources

Optimizing reaction conditions for phenoxy ether formation with 4-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenoxy Ether Synthesis

Topic: Optimizing Reaction Conditions for Phenoxy Ether Formation with 4-Chlorobenzotrifluoride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on synthesizing phenoxy ethers using 4-chlorobenzotrifluoride. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is 4-chlorobenzotrifluoride a suitable substrate for phenoxy ether synthesis?

4-chlorobenzotrifluoride is an excellent substrate for this reaction primarily due to the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This group activates the aromatic ring towards nucleophilic attack, specifically at the para position where the chlorine atom is located. This process, known as Nucleophilic Aromatic Substitution (SₙAr), is the key mechanism for forming the desired ether linkage.[1][2] The -CF₃ group stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, which lowers the activation energy and facilitates the substitution of the chloride leaving group by a phenoxide nucleophile.[1][2]

Q2: What are the primary reaction pathways for this synthesis?

While several methods exist for forming C-O bonds, the most relevant for this substrate are:

  • Nucleophilic Aromatic Substitution (SₙAr): This is the most common and direct method for this specific substrate. It involves the reaction of a phenoxide (generated from a phenol and a base) with the activated aryl chloride.[2]

  • Ullmann Condensation: A copper-catalyzed reaction that can form aryl ethers.[3][4][5] While effective, traditional Ullmann conditions are often harsh, requiring high temperatures.[4] Modern ligand-accelerated versions have made it more practical.[6]

  • Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction.[7][8][9] This method is highly versatile but can be more expensive due to the cost of the palladium catalyst and specialized phosphine ligands.[7][10]

For 4-chlorobenzotrifluoride, the SₙAr pathway is typically the most straightforward and cost-effective due to the inherent activation provided by the -CF₃ group.

Q3: How critical is the choice of base in this reaction?

The choice of base is paramount. Its primary role is to deprotonate the phenol (Ar'-OH) to form the corresponding phenoxide (Ar'-O⁻), which is the active nucleophile. The base must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong that it promotes unwanted side reactions.

Q4: Is it necessary to use anhydrous conditions?

Yes, for optimal results, anhydrous (dry) conditions are highly recommended. Water can interfere in several ways:

  • It can compete with the phenoxide as a nucleophile, leading to the formation of 4-hydroxybenzotrifluoride as a byproduct.

  • It can solvate the phenoxide nucleophile, reducing its reactivity.

  • Certain strong bases, like sodium hydride (NaH), react violently with water.

Therefore, using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere (like nitrogen or argon) is crucial for achieving high yields.[11]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of phenoxy ethers with 4-chlorobenzotrifluoride via the SₙAr pathway.

Problem 1: Low or No Product Yield; High Recovery of Starting Materials

This is the most common issue and can stem from several factors related to reaction initiation and progression.

Potential Cause 1: Incomplete Deprotonation of the Phenol

  • Why it happens: The phenoxide nucleophile is not being generated in a sufficient concentration to drive the reaction forward. This occurs if the base is too weak to effectively deprotonate the starting phenol.

  • How to fix it:

    • Verify Base Strength: Ensure the base's conjugate acid has a pKa significantly higher than that of your phenol. For most simple phenols (pKa ~10), bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. For less acidic phenols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[12]

    • Increase Base Equivalents: Using a slight excess of the base (e.g., 1.5-2.0 equivalents) can help drive the deprotonation equilibrium towards the phenoxide.

Base Relative Strength Typical Solvent Comments
K₂CO₃ModerateDMF, DMSO, AcetonitrileGood starting point for most phenols.
Cs₂CO₃StrongerDMF, DMSO, TolueneMore soluble and often more effective than K₂CO₃.
NaHVery StrongTHF, DMF (use with caution)Highly effective for complete deprotonation, but requires strict anhydrous conditions.[13]
KOtBuVery StrongTHF, DioxaneA strong, non-nucleophilic base suitable for sensitive substrates.

Potential Cause 2: Inappropriate Solvent Choice

  • Why it happens: The solvent plays a critical role in stabilizing the charged intermediate and solvating the reactants. An incorrect solvent can significantly slow down or stall the reaction.

  • How to fix it:

    • Use a Polar Aprotic Solvent: SₙAr reactions are significantly accelerated in polar aprotic solvents like DMF, DMSO, NMP, or DMAc.[14] These solvents can solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic.[12][15]

    • Ensure Purity: Use anhydrous, high-purity solvents to avoid the introduction of water, which can kill the reaction.

Solvent Boiling Point (°C) Dielectric Constant (ε) Notes
DMF15337Excellent general-purpose solvent for SₙAr.
DMSO18947Highly polar; can accelerate difficult reactions but can be harder to remove.
NMP20232High boiling point, useful for reactions requiring high temperatures.
Acetonitrile8237.5Lower boiling point, can be useful for reactions at moderate temperatures.

Potential Cause 3: Insufficient Temperature or Reaction Time

  • Why it happens: Like most chemical reactions, SₙAr reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate may be impractically slow.

  • How to fix it:

    • Increase Temperature: Gradually increase the reaction temperature. A good starting point is often 80-100 °C. For less reactive substrates, temperatures of 120-150 °C may be required.[16]

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. Do not stop the reaction prematurely. Some reactions may require stirring overnight (12-24 hours) for completion.[11][17]

Troubleshooting Workflow: Low Conversion

G start Problem: Low Conversion cause1 Check Base Strength (Is pKa high enough?) start->cause1 Is phenoxide forming? cause2 Check Solvent (Is it polar aprotic?) start->cause2 Is reaction slow? cause3 Check Temperature (Is it high enough?) start->cause3 Is reaction stalled? sol1a Switch to stronger base (e.g., K2CO3 -> Cs2CO3 or NaH) cause1->sol1a No sol1b Use excess base (1.5-2.0 equiv.) cause1->sol1b Partially sol2 Switch to DMF or DMSO cause2->sol2 No sol3 Increase temperature (e.g., 80°C -> 120°C) cause3->sol3 Yes

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Side Products

Identifying and minimizing side products is key to improving the purity and isolated yield of the desired phenoxy ether.

Potential Cause 1: Hydrolysis of 4-chlorobenzotrifluoride

  • What you see: A byproduct with a mass corresponding to 4-hydroxybenzotrifluoride.

  • Why it happens: Traces of water or hydroxide ions (if using bases like NaOH/KOH) are present in the reaction mixture, acting as competing nucleophiles.

  • How to fix it:

    • Strict Anhydrous Conditions: As mentioned before, ensure all glassware is oven-dried and solvents are anhydrous.

    • Use a Non-Hydroxide Base: Prefer carbonate bases (K₂CO₃, Cs₂CO₃) or hydrides (NaH) over hydroxides (NaOH, KOH) to minimize the presence of hydroxide ions.

Potential Cause 2: Competing C-Alkylation of Phenoxide

  • What you see: Isomeric products where the benzotrifluoride group has attached to the aromatic ring of the phenol instead of the oxygen atom.

  • Why it happens: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation) and the aromatic ring (C-alkylation, typically at the ortho or para positions).

  • How to fix it:

    • Solvent Choice: Polar aprotic solvents like DMF and DMSO strongly favor the desired O-alkylation.[12]

    • Counter-ion: Cesium (Cs⁺) as the counter-ion is known to promote O-alkylation more effectively than smaller alkali metals like Na⁺ or K⁺. This is why Cs₂CO₃ is often a superior base for this transformation.

Section 3: Protocols and Methodologies

Standard Protocol for SₙAr Etherification

This protocol provides a reliable starting point for the synthesis of a phenoxy ether from a generic phenol and 4-chlorobenzotrifluoride.

Materials:

  • Phenol (1.0 equiv)

  • 4-Chlorobenzotrifluoride (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Condenser and inert gas inlet (N₂ or Ar)

Procedure:

  • Setup: Assemble the reaction apparatus (flask and condenser) and flame-dry under vacuum or oven-dry all glassware before use. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the flask, add the phenol (1.0 equiv) and finely ground potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol.

  • Reaction Initiation: Add 4-chlorobenzotrifluoride (1.1 equiv) to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to 100 °C using an oil bath and let it stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) or GC-MS until the starting phenol is consumed (typically 6-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous phase three times with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure phenoxy ether.[18]

Safety Precautions
  • 4-Chlorobenzotrifluoride: This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause an allergic skin reaction.[19][20] Handle in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and keep away from ignition sources.[21][22] Grounding equipment is necessary to prevent static discharge.[20][21]

  • Strong Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in anhydrous solvents.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves.

SₙAr Reaction Mechanism Diagram

The SₙAr mechanism proceeds through a two-step addition-elimination process.

Caption: The Addition-Elimination (SₙAr) mechanism for phenoxy ether formation.

References

  • 4-Chlorobenzotrifluoride Safety Information. Synquest Labs.

  • Safety Data Sheet 4-chlorobenzotrifluoride. Redox.

  • 4-Chlorobenzotrifluoride - Safety Data Sheet. ChemicalBook.

  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Benchchem.

  • Troubleshooting low yields in the Williamson ether synthesis. Benchchem.

  • Nucleophilic aromatic substitution. Wikipedia.

  • SAFETY DATA SHEET - 4-Chlorobenzotrifluoride. Fisher Scientific.

  • Ullmann Reaction. Organic Chemistry Portal.

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.

  • MSDS of PCBTF. BOC Sciences.

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.

  • Ullmann condensation. Wikipedia.

  • Phenol ether. Wikipedia.

  • Buchwald–Hartwig amination. Wikipedia.

  • Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks, Organic Chemistry II.

  • Nucleophilic Aromatic Substitution. Chemistry Steps.

  • Ullmann reaction for the synthesis of diaryl ethers. Google Patents (US4288386A).

  • OH Radical and Chlorine Atom Kinetics of Substituted Aromatic Compounds: 4-Chlorobenzotrifluoride. ResearchGate.

  • Ullmann Condensation. SynArchive.

  • Buchwald Hartwig Coupling. Common Organic Chemistry.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora.

  • What are some common causes of low reaction yields? Reddit.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

  • Optimization of the reaction conditions. ResearchGate.

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications, Organic Letters.

  • Etherification (Ullmann and Buchwald-Hartwig). YouTube.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.

  • Troubleshooting Crystallization. Chemistry LibreTexts.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Williamson Ether Synthesis reaction. BYJU'S.

  • SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate.

  • Improving reaction conditions for Williamson ether synthesis. Benchchem.

  • Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.

  • Optimizing reaction conditions for the synthesis of 2,4-Difluorobenzylamine. Benchchem.

  • Optimization of reaction conditions for the synthesis of compounds. ResearchGate.

Sources

How to remove unreacted starting material from crude 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Welcome to the technical support guide for the purification of this compound. This document provides in-depth, experience-driven answers to common challenges encountered during the isolation and purification of this important synthetic intermediate. The guidance herein is tailored for researchers, chemists, and professionals in the pharmaceutical and chemical development fields.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials I need to remove from my crude product?

When synthesizing this compound, the most common impurities are typically the unreacted precursors from the synthetic route. The synthesis generally involves the reaction of 4-(trifluoromethyl)phenol with an epoxide (like a glycidyl derivative), followed by the ring-opening of the resulting intermediate with an amine source.

Therefore, the primary starting material you will likely need to remove is 4-(trifluoromethyl)phenol . This phenolic compound is acidic and its presence can complicate downstream processes and compromise the purity of your final product.

CompoundStructureKey Property
Target Product: this compoundCF3-C6H4-O-CH2-CH(OH)-CH2-NH2Basic (due to the primary amine)
Key Impurity: 4-(trifluoromethyl)phenolCF3-C6H4-OHAcidic (pKa ≈ 8.7-9.4)[1][2]
Q2: How can I quickly verify the presence of 4-(trifluoromethyl)phenol in my crude mixture before starting a large-scale purification?

Before committing to a purification strategy, it is crucial to confirm the presence and relative amount of the phenolic impurity. Thin-Layer Chromatography (TLC) is the most efficient method for this initial assessment.

Rapid TLC Protocol:

  • Stationary Phase: Standard silica gel 60 F254 plate.

  • Mobile Phase: A mixture of a non-polar and a polar solvent, such as 7:3 Hexane:Ethyl Acetate. Add a few drops of triethylamine (TEA) or ammonium hydroxide to the mobile phase to prevent the basic amine product from streaking on the acidic silica plate.

  • Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol). Spot this alongside a reference spot of pure 4-(trifluoromethyl)phenol.

  • Visualization:

    • UV Light (254 nm): Both the product and the starting material are UV active due to their aromatic rings.

    • Ninhydrin Stain: After developing, gently heat the plate and dip it in a ninhydrin solution. Your desired product, containing a primary amine, will stain a distinct purple/blue color, while the 4-(trifluoromethyl)phenol will not react.[3] This provides unambiguous confirmation.

The phenolic starting material will have a different Rf value than your amino alcohol product, allowing for clear identification.

Q3: What is the most effective and scalable method for removing the acidic phenolic impurity?

The most robust and widely used technique for separating a basic compound from an acidic one is Acid-Base Liquid-Liquid Extraction . This method exploits the difference in the solubility of the neutral and ionized forms of the compounds in aqueous and organic solvents.[4][5]

The core principle is as follows:

  • 4-(trifluoromethyl)phenol is an acidic compound. When washed with an aqueous basic solution (e.g., 1M NaOH), it is deprotonated to form a water-soluble sodium phenoxide salt. This salt will partition into the aqueous layer.

  • This compound is a basic compound. It will remain in its neutral, uncharged form under basic conditions and stay dissolved in the organic layer.

This differential partitioning allows for a clean separation.

cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase Crude Crude Mixture (Product + Phenol Impurity) Base_Wash Add 1M NaOH (aq) (Basic Wash) Crude->Base_Wash Mix & Separate Product_Org Product (Base) Stays in Organic Phase Base_Wash->Product_Org Neutral amine is organic-soluble Phenoxide_Aq Phenoxide Salt (Anion) Moves to Aqueous Phase Base_Wash->Phenoxide_Aq Acidic phenol deprotonates to become water-soluble

Diagram: Logic of Acid-Base Extraction for Purification.

Detailed Experimental Protocol: Acid-Base Extraction

This protocol provides a step-by-step guide for the efficient removal of 4-(trifluoromethyl)phenol.

Materials:

  • Crude this compound dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • 1M Sodium Hydroxide (NaOH) solution.

  • Deionized Water.

  • Brine (saturated NaCl solution).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • Separatory Funnel.

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate volume of ethyl acetate (EtOAc), typically 10-20 mL per gram of crude material. Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of 1M NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.[5]

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium phenoxide impurity.

  • Repeat Wash: To ensure complete removal, repeat the basic wash (Step 2 & 3) one more time.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual NaOH. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase.[6][7]

  • Drying: Drain the organic layer into a clean flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified this compound.

  • Purity Check: Confirm the absence of the phenolic impurity using the TLC method described in Q2.

Troubleshooting Guide

Q4: I'm observing a persistent emulsion at the interface during the liquid-liquid extraction. How can I resolve this?

Emulsions are a common issue, especially when crude mixtures contain surfactants or fine particulates.[6] They appear as a cloudy, inseparable layer between the organic and aqueous phases.

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the emulsion will break on its own.

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the mechanical energy that can stabilize emulsions.[6]

  • Add Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer.[7][8] This often forces the separation of the layers by reducing the mutual solubility of the organic solvent in the aqueous phase.

  • Filtration: In severe cases, you can drain the entire mixture and filter it through a pad of Celite® (diatomaceous earth). This can break up the emulsion by removing the particulate matter that may be stabilizing it.

Q5: After the basic wash, my TLC still shows a significant amount of starting material. What could be the issue?

If the acid-base extraction is incomplete, consider the following points:

  • Insufficient Base: You may not have used enough NaOH to deprotonate all of the phenolic impurity. Ensure you are using at least a stoichiometric equivalent, though an excess is recommended. Performing two successive washes is more effective than a single large one.

  • pH of the Aqueous Layer: After shaking, check the pH of the aqueous layer with pH paper. It should be strongly basic (pH > 12). If it is not, the base has been consumed, and more needs to be added.

  • Insufficient Mixing: Ensure you are shaking the separatory funnel vigorously enough and for a sufficient duration to allow for the complete transfer of the phenoxide salt into the aqueous layer.

Q6: Is column chromatography a viable alternative for purification?

Yes, flash column chromatography is a very effective method, especially for removing non-acidic impurities or for achieving the highest possible purity. However, it is less scalable and more resource-intensive than extraction.

Key Considerations for Chromatography of Amines:

  • Tailing: Basic amines like your product can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.

  • Solution: To mitigate this, the mobile phase must be "basified." This is achieved by adding a small amount of a volatile base, such as triethylamine (TEA) (typically 0.5-1%) or using a solvent system containing ammonium hydroxide (e.g., a dichloromethane/methanol/ammonium hydroxide mixture). This deactivates the acidic sites on the silica, allowing the amine to elute symmetrically. A patent for a related compound purification describes using 5% methanol in methylene chloride as an eluent system.[9]

cluster_workflow Purification Decision Workflow Start Crude Product CheckPurity TLC Analysis (vs. Phenol SM) Start->CheckPurity IsPhenolPresent Phenolic Impurity Present? CheckPurity->IsPhenolPresent Extraction Perform Acid-Base Extraction IsPhenolPresent->Extraction Yes Chromatography Flash Column Chromatography (add TEA/NH4OH to eluent) IsPhenolPresent->Chromatography No, but other impurities exist CheckPurity2 TLC Analysis Extraction->CheckPurity2 IsPure Purity > 95%? CheckPurity2->IsPure IsPure->Chromatography No End Pure Product IsPure->End Yes Chromatography->End End_Impure Re-evaluate Strategy

Diagram: Decision workflow for purification strategy.

References

  • US6846957B2:Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Chemistry LibreTexts (2022): Acid-Base Extraction. [Link]

  • Wikipedia: Acid–base extraction. [Link]

  • LCGC International: Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Chegg.com: The pKa of 4-trifluorophenol (9.39) is only slightly.... [Link]

  • University of Rochester, Department of Chemistry: Tips & Tricks: Emulsions. [Link]

  • AZoM: Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Chemistry LibreTexts (2021): Analysis of Amino Acids. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol. This molecule is a critical chiral building block, notably for the synthesis of potent pharmaceutical agents like (R)-Fluoxetine. Achieving high stereoselectivity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges in your synthetic route.

Understanding the Core Challenge: The Stereocenter

The primary difficulty in synthesizing this compound lies in controlling the stereochemistry at the C-2 hydroxyl group. Without precise control, the synthesis will yield a racemic mixture of (R) and (S) enantiomers, necessitating challenging and often costly chiral resolution steps. The goal is to employ asymmetric synthesis strategies that selectively produce the desired enantiomer in high yield and high enantiomeric excess (ee).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My asymmetric reduction of the ketone precursor is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess in the reduction of a prochiral ketone to a chiral alcohol is a common issue. The root cause often lies in the catalyst system, reaction conditions, or substrate purity.

Troubleshooting Steps & Solutions:

  • Catalyst Choice and Integrity:

    • The Problem: The chiral catalyst may be suboptimal for your specific substrate, or it may have degraded.

    • The Solution:

      • Chiral Oxazaborolidines (Corey-Bakshi-Shibata or CBS Catalysts): These are highly effective for the asymmetric reduction of prochiral ketones. Ensure the catalyst is fresh and handled under anhydrous, inert conditions (e.g., argon or nitrogen).

      • Ruthenium-Based Catalysts: Catalysts with chiral ligands, such as those derived from BINAP, are also powerful for this transformation.[1]

      • Enzymatic Reduction: Biocatalysis using baker's yeast or isolated ketoreductases can offer excellent enantioselectivity under mild conditions.[1]

  • Reaction Conditions:

    • The Problem: Temperature, solvent, and reducing agent can significantly impact stereoselectivity.

    • The Solution:

      • Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[2] Experiment with temperatures ranging from 0°C down to -78°C.

      • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen solvents such as THF, dichloromethane, and toluene.

      • Reducing Agent: Borane-based reagents (e.g., BH₃·THF, catecholborane) are typically used with CBS catalysts. The choice and stoichiometry of the reducing agent are critical.

  • Substrate Purity:

    • The Problem: Impurities in the ketone starting material can poison the catalyst or interfere with the reaction.

    • The Solution: Ensure your starting propiophenone derivative is of high purity. Recrystallization or column chromatography may be necessary.

Illustrative Workflow for Optimizing Asymmetric Ketone Reduction:

Caption: Troubleshooting workflow for low enantiomeric excess.

FAQ 2: I am attempting a kinetic resolution of a racemic epoxide precursor, but the separation of enantiomers is inefficient. How can I improve this?

Answer: Inefficient kinetic resolution often points to issues with the catalyst's ability to differentiate between the two enantiomers, leading to slow reaction rates and poor selectivity. The Hydrolytic Kinetic Resolution (HKR) using chiral (salen)Co(III) complexes, known as Jacobsen's catalyst, is a highly effective method.[3][4]

Troubleshooting Steps & Solutions:

  • Catalyst Activation and Loading:

    • The Problem: The active Co(III) species may not be forming efficiently in situ, or the catalyst loading is too low.

    • The Solution: The Co(II) precatalyst is typically oxidized in situ. Ensure proper activation protocols are followed. While catalyst loadings can be very low (e.g., <1 mol%), for a new system, starting with a slightly higher loading (e.g., 1-2 mol%) might be beneficial.[3]

  • Nucleophile and Stoichiometry:

    • The Problem: The choice and amount of nucleophile are critical for achieving high ee for both the recovered epoxide and the diol product.

    • The Solution: For HKR, water is the nucleophile. The stoichiometry is key.

      • To obtain the unreacted epoxide in high ee, use slightly more than 0.5 equivalents of the nucleophile.

      • To obtain the diol product in high ee, use slightly less than 0.5 equivalents. This sacrifices yield for enantiopurity.[4]

  • Reaction Time and Temperature:

    • The Problem: The reaction may not have reached the optimal conversion for maximum ee.

    • The Solution: Monitor the reaction over time using chiral chromatography (HPLC or GC) to determine the point of maximum ee for your desired product. Most HKR reactions are efficient at room temperature.

Data Comparison for Kinetic Resolution Strategies:

StrategyCatalystTypical ee (Product)Typical ee (Starting Material)Key Advantage
Hydrolytic Kinetic Resolution (HKR) Jacobsen's (salen)Co(III)>98%>98%High efficiency and predictability.[3][4]
Enzymatic Resolution Lipases (e.g., Candida rugosa)Up to 96%VariesMild conditions, high selectivity.[5][6]
FAQ 3: My synthesis involves the ring-opening of a chiral epoxide. What factors control the regioselectivity of the amine addition?

Answer: The regioselectivity of epoxide ring-opening by an amine is governed by both steric and electronic factors, under either acidic or basic/neutral conditions.

Mechanistic Considerations:

  • Under Basic or Neutral Conditions (SN2-type): The nucleophilic amine will preferentially attack the least sterically hindered carbon of the epoxide. For a terminal epoxide, this is the terminal (C-1) position.

  • Under Acidic Conditions (SN1-like): The epoxide is first protonated. The nucleophile then attacks the carbon atom that can best stabilize a partial positive charge.

To ensure the desired 1-amino-2-ol product, the reaction should be conducted under basic or neutral conditions to favor attack at the terminal carbon.

Protocol for Regioselective Epoxide Ring-Opening:

  • Reactants: Dissolve the chiral epoxide (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Amine Addition: Add the amine (e.g., aqueous methylamine, 1.5-2.0 equivalents) to the solution.[7]

  • Reaction Conditions: Heat the mixture under reflux and monitor the reaction by TLC or LC-MS until the starting epoxide is consumed.

  • Work-up: After cooling, remove the solvent under reduced pressure. The crude product can then be purified by standard methods.

Caption: SN2 mechanism for regioselective amine addition.

Alternative Strategy: Asymmetric Epoxidation

An alternative to resolving a racemic mixture is to create the chiral epoxide directly from an achiral precursor using asymmetric epoxidation. The Sharpless Asymmetric Epoxidation is a highly reliable method for this purpose.[8]

Key Features of Sharpless Asymmetric Epoxidation:

  • Substrate: It is specifically for allylic alcohols.

  • Catalyst: A titanium isopropoxide catalyst is used with a chiral diethyl tartrate (DET) ligand.

  • Predictability: The facial selectivity of the epoxidation is highly predictable based on the chirality of the DET used ((+)-DET or (-)-DET).[8]

Experimental Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol Precursor

  • Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve (+)- or (-)-diethyl tartrate (1.2 equivalents) in anhydrous dichloromethane at -20°C.

  • Titanium Addition: Add titanium(IV) isopropoxide (1.0 equivalent) and stir for 10 minutes.

  • Substrate Addition: Add the allylic alcohol precursor (1.0 equivalent).

  • Oxidant Addition: Add tert-butyl hydroperoxide (TBHP) in toluene (1.5 equivalents) dropwise, maintaining the temperature at -20°C.

  • Reaction Monitoring: Stir the reaction at -20°C for several hours, monitoring its progress by TLC.

  • Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Filter the mixture through Celite®, and extract the aqueous layer with dichloromethane. The combined organic layers are dried and concentrated to yield the chiral epoxy alcohol.

Final Step: Nucleophilic Aromatic Substitution

Once the chiral amino alcohol is synthesized, the final step is typically a nucleophilic aromatic substitution (SNAr) to introduce the 4-(trifluoromethyl)phenoxy group.

Protocol:

  • Deprotonation: The hydroxyl group of the amino alcohol is deprotonated using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMSO or DMF.[7]

  • Substitution: 1-Chloro-4-(trifluoromethyl)benzene is added to the resulting alkoxide.

  • Heating: The reaction mixture is heated (e.g., 80-100°C) to facilitate the substitution.[7]

  • Work-up: After completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography or crystallization.

References

  • de Fátima, A., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society, 16(3A), 495-499. Available at: [Link]

  • Zelenin, A., & Kornienko, A. (2005). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S. Patent No. 6,846,957 B2.
  • Corey, E.J., & Reichard, G.A. (1989). Enantioselective and Practical Synthesis of R- and S-Fluoxetines. Tetrahedron Letters, 30(39), 5207-5210.
  • Szymańska, E., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10730. Available at: [Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. Available at: [Link]

  • OChemOnline. (2022). Jacobsen HKR - The best reaction in organic chemistry?. YouTube. Available at: [Link]

Sources

Troubleshooting emulsion formation during aqueous workup of propanolamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propanolamine Reaction Workups

Guide: Troubleshooting Emulsion Formation During Aqueous Extraction

Welcome to the technical support center for professionals in chemical research and drug development. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to solve challenges in the lab. This guide is dedicated to one of the most common and frustrating issues in organic synthesis: the formation of persistent emulsions during the aqueous workup of reactions involving propanolamines.

Question 1: Why are emulsions so common when working with propanolamines?

Answer: The formation of emulsions during the workup of propanolamine-involved reactions is fundamentally due to the amphiphilic nature of the propanolamine molecules themselves and their corresponding salts.

Propanolamines are amino alcohols, meaning they possess a polar head group (the amine and hydroxyl functionalities) and a nonpolar hydrocarbon tail.[1] This dual characteristic allows them to act as surfactants or emulsifying agents, which reduce the interfacial tension between the aqueous and organic layers.[1][2] Instead of coalescing into two distinct phases, the vigorous mixing during extraction disperses one liquid into the other as fine droplets, which are then stabilized by the propanolamine molecules accumulating at the droplet interface.

Several factors can exacerbate this issue:

  • High Concentration: A high concentration of the propanolamine or its salts increases the availability of these emulsifying agents.

  • Fine Particulates: Undissolved solids from the reaction mixture can physically stabilize the emulsion through a mechanism known as a Pickering emulsion.[3]

  • pH of the Aqueous Phase: The basicity of propanolamines (pKa ≈ 9–10) means they can exist in both neutral and protonated (salt) forms during a workup.[1] The specific pH determines the charge and, consequently, the surface activity of these molecules, influencing emulsion stability.[4][5][6]

Mechanism of Emulsion Stabilization by Propanolamine Salts cluster_oil Organic Phase (e.g., Ethyl Acetate) cluster_water Aqueous Phase (Water) oil_molecule Product Molecule water_molecule Water Droplet propanolamine Propanolamine Salt (R-NH₃⁺) propanolamine->oil_molecule Nonpolar Tail (Propyl chain) interacts with organic phase propanolamine->water_molecule Polar Head (Ammonium group) interacts with water label_interface Interface Stabilization: The propanolamine salt bridges the two immiscible phases, preventing the water droplets from coalescing and breaking the emulsion.

Caption: Propanolamine salts stabilizing an oil-water interface.

Question 2: I have a persistent emulsion. What is the recommended troubleshooting workflow?

Answer: When faced with an emulsion, it is best to follow a systematic approach, starting with the least invasive methods before escalating to chemical or more forceful interventions. This workflow is designed to save time and protect your target compound from potential degradation.

G start Emulsion Formed during Workup patience 1. Let it Stand (15-30 min) start->patience swirl 2. Gentle Swirling / Stirring patience->swirl No Separation success Successful Phase Separation patience->success Separated brine 3. Add Saturated Brine (NaCl Solution) swirl->brine No Separation swirl->success Separated celite 4. Filter through Celite® brine->celite No Separation brine->success Separated ph_adjust 5. Adjust pH (Caution: Product Stability) celite->ph_adjust No Separation celite->success Separated solvent 6. Add Different Solvent / Solvent Swap ph_adjust->solvent No Separation ph_adjust->success Separated centrifuge 7. Centrifugation solvent->centrifuge No Separation solvent->success Separated centrifuge->success Separated fail Persistent Emulsion: Re-evaluate extraction solvent or workup strategy centrifuge->fail No Separation

Caption: A workflow for addressing emulsion formation.

Method Principle of Action Advantages Disadvantages Best For...
1. Let it Stand Gravity-based separation over time.Non-invasive, requires no reagents.Can be very slow or ineffective for stable emulsions.Weak, recently formed emulsions.[7][8]
2. Gentle Swirling Encourages small droplets to coalesce.Simple, no additions needed.Can worsen the emulsion if too vigorous.Mild emulsions where droplets are close to coalescing.[7][8]
3. Add Brine Increases ionic strength of the aqueous phase ("salting out"), reducing the solubility of organic components.Highly effective, inexpensive.Increases aqueous waste volume.The first chemical method to try for most common emulsions.[3][9][10]
4. Filter (Celite®) Physically removes fine solid particles that may be stabilizing the emulsion.Directly addresses emulsions caused by particulates.Can be slow; potential for product adsorption onto the filter aid.[3][11][12]Emulsions that appear cloudy or contain visible suspended solids.
5. Adjust pH Changes the charge state of the emulsifying agent (propanolamine), altering its solubility and surface activity.Can be very effective if the emulsifier is pH-sensitive.Risk of product degradation or unwanted side reactions.Emulsions where acidic or basic species are the primary cause.[4][6][7]
6. Solvent Addition Alters the polarity and density of the organic phase to disrupt the interfacial film.Can be effective for stubborn emulsions.Complicates solvent removal; may not work.When other methods have failed and the solvent system is suspected to be the issue.[9][10][13]
7. Centrifugation Applies a strong mechanical force to overcome the interfacial barrier and separate the phases.Very effective for even the most persistent emulsions.Requires specialized equipment (centrifuge).Small-scale, valuable samples where other methods are too risky or have failed.[7][9][13]

Question 3: Can you provide a detailed protocol for the most common chemical and physical methods?

Answer: Certainly. Here are step-by-step protocols for two of the most reliable and frequently used techniques: brine washing and filtration through Celite®.

Experimental Protocol 1: Breaking an Emulsion with Saturated Brine

Objective: To disrupt an emulsion by increasing the ionic strength of the aqueous phase.

Materials:

  • Separatory funnel containing the emulsified mixture.

  • Saturated aqueous sodium chloride (NaCl) solution (Brine).

  • Beaker or flask for collecting the separated aqueous layer.

Procedure:

  • Ensure the stopcock of the separatory funnel is closed and the funnel is securely held in a ring stand.

  • Add a volume of saturated brine to the separatory funnel, typically 10-20% of the total volume of the emulsified mixture.

  • Stopper the funnel. Do not shake vigorously as you would in a normal extraction. Instead, gently invert the funnel 2-3 times to allow the brine to mix with the aqueous phase. Vent the funnel after each inversion.

  • Place the funnel back in the ring stand and allow it to sit undisturbed for 5-15 minutes.[12]

  • Observe the interface. A distinct line between the aqueous and organic layers should begin to form. The emulsion layer should shrink and eventually disappear.

  • Once the layers have clearly separated, drain the lower (typically aqueous) layer.

  • If a small emulsion band persists at the interface, you can try to drain it along with the aqueous layer or proceed with the organic layer and remove residual water with a drying agent like anhydrous sodium sulfate.[14]

Causality: Adding a high concentration of salt (NaCl) dramatically increases the polarity of the aqueous layer. This forces nonpolar and amphiphilic organic molecules (like your product and the propanolamine) out of the aqueous phase and into the organic layer, destabilizing the interfacial film that holds the emulsion together.[13]

Experimental Protocol 2: Filtration Through a Celite® Pad

Objective: To break an emulsion by removing fine particulate matter that is acting as a physical stabilizer.

Materials:

  • Emulsified mixture.

  • Büchner or sintered glass funnel.

  • Filter flask and vacuum source.

  • Celite® 545 (diatomaceous earth).

  • The primary organic solvent used in the extraction.

Procedure:

  • Set up the filter flask with the Büchner funnel. Place a piece of filter paper in the funnel that covers all the holes.

  • Wet the filter paper with a small amount of the clean organic solvent to ensure it seals against the funnel.

  • In a separate beaker, create a slurry of Celite® in your organic solvent (approx. 1-2 cm depth of Celite® for a standard funnel).

  • With the vacuum gently applied, pour the Celite® slurry into the funnel to form an even pad on top of the filter paper.[15]

  • Wash the pad with a small amount of additional clean solvent to settle it. Ensure the pad is flat and does not have any cracks.

  • Carefully pour the entire emulsified mixture onto the Celite® pad.[11][12]

  • Apply vacuum to draw the liquid through the pad. The fine particulates causing the emulsion will be trapped in the Celite® matrix, allowing the now distinct organic and aqueous phases to pass through into the filter flask.

  • Once filtration is complete, transfer the biphasic filtrate to a clean separatory funnel and allow the layers to separate, which should now occur cleanly.

  • Rinse the Celite® pad with a small amount of fresh organic solvent to recover any adsorbed product.[15]

Causality: Celite® is a porous, inert filter aid made of silica.[15] It creates a fine, tortuous path that traps microscopic solid particles. By removing these solids, the physical scaffolding that supports the emulsion is eliminated, allowing the liquid droplets to coalesce.[11]

Frequently Asked Questions (FAQs)

Q1: My emulsion is worse when I use dichloromethane (DCM). Why? A1: This is a common observation. Chlorinated solvents like DCM and chloroform are denser than water and are known to be more prone to forming emulsions, especially when extracting basic aqueous solutions.[3][11] While the exact reasons are complex, it is partly due to their higher density and ability to form fine dispersions. If you repeatedly encounter this issue, consider switching to a less dense solvent like ethyl acetate or diethyl ether for your extraction if your product's solubility allows.[3]

Q2: Should I add solid salt directly to the separatory funnel? A2: Adding solid NaCl directly is a common "trick," and it can work.[11][12] The solid salt dissolving at the interface can be very effective at breaking the emulsion. However, it can also lead to clumping and make draining the aqueous layer difficult. The more standard and controlled method is to add a saturated aqueous solution (brine).

Q3: I adjusted the pH with acid, the emulsion broke, but now I can't find my product. What happened? A3: It is likely your product is an amine or contains a basic functional group. By adding acid (e.g., 1M HCl), you protonated your product, forming a salt (e.g., R₃N → R₃NH⁺Cl⁻). This salt is now highly water-soluble and has partitioned into the aqueous layer you discarded. Before performing a pH adjustment, always consider the stability and acid/base properties of your target compound. You may need to re-basify the aqueous layer and re-extract to recover your product.

Q4: Can I use a drying agent like anhydrous sodium sulfate to break an emulsion? A4: While drying agents are meant to remove trace amounts of water from an organic solvent, they are generally not effective for breaking significant emulsions.[14] Adding a large amount of drying agent to an emulsion will simply become a clumpy mess and can lead to significant loss of product due to adsorption.[12] It is far better to first break the emulsion using the methods described above and then use the drying agent for its intended purpose on the separated organic layer.

References

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
  • Workup: How to Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.).
  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry.
  • Propanolamines. (n.d.). Grokipedia.
  • Techniques for Emulsion Breaking for Oil in W
  • Tackling emulsions just got easier. (2023). Biotage.
  • Breaking emulsions. (2018). Reddit r/chemistry.
  • Effects of pH and salt concentration on oil-in-water emulsions stabilized solely by nanocomposite microgel particles. (2006). PubMed.
  • Active Filtration. (n.d.). University of York, Chemistry Teaching Labs.
  • Role of pH and cations on emulsion formation and stability of crude oils. (n.d.).
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.
  • The Effect of pH on Emulsifier Performance. (2025). Chemsino.
  • Effect of pH on Interfacial Films and Stability of Crude Oil-W
  • Reaction Workup. (n.d.).
  • 4.7: Reaction Work-Ups. (2021). Chemistry LibreTexts.
  • Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity. (n.d.).

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Degradation pathways of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

A Guide to Understanding and Troubleshooting Acidic Degradation Pathways

Welcome to the technical support center for researchers working with this compound. As Senior Application Scientists, we understand the nuances of stability testing and the challenges that can arise during drug development. This guide is designed to provide you with in-depth, field-proven insights into the degradation of this molecule under acidic conditions. It moves beyond simple protocols to explain the causality behind the observations, helping you troubleshoot effectively and maintain the integrity of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your forced degradation studies. The format is designed for quick problem-solving at the bench.

Question 1: I'm observing a new peak in my HPLC analysis with the same mass-to-charge ratio (m/z) as the parent compound but a different retention time. What is the likely cause?

Probable Cause & Scientific Rationale: This observation strongly suggests the formation of a constitutional isomer. For β-amino alcohols like this compound, a common acid-catalyzed degradation pathway involves intramolecular cyclization.

  • Mechanism: Under acidic conditions, the secondary hydroxyl group can be protonated, forming a good leaving group (H₂O). The neighboring amino group can then act as an intramolecular nucleophile, attacking the carbon and displacing the water molecule. This results in a strained, three-membered ring intermediate called an aziridinium ion.

  • Isomer Formation: This highly reactive aziridinium ion is subsequently attacked by a water molecule. The nucleophilic attack can occur at either of the two carbons in the ring. While attack at the original C2 position would regenerate the starting material, an attack at the C1 position leads to the formation of a new, isomeric product: 2-Amino-3-[4-(trifluoromethyl)phenoxy]propan-1-ol . This isomer will have a different polarity and thus a different retention time in reversed-phase HPLC. A similar mechanism involving an aziridine intermediate has been implicated in the instability of other amino alcohols.[1]

Solution & Validation:

  • Confirm by MS/MS: Fragment the isomeric peak and the parent peak using tandem mass spectrometry (MS/MS). A different fragmentation pattern, despite having the same parent mass, would confirm an isomeric structure.

  • Reference Standard: If possible, synthesize the suspected isomer (2-Amino-3-[4-(trifluoromethyl)phenoxy]propan-1-ol) to confirm its retention time matches the degradation product.

  • Control Temperature: This reaction is temperature-dependent. If isomerization is undesirable, perform your experiments at a lower temperature to minimize the rate of degradation.

Question 2: My HPLC chromatogram shows a significant new peak that is more polar (i.e., has a much shorter retention time) than the parent compound. What is this degradant?

Probable Cause & Scientific Rationale: A significant increase in polarity often indicates the cleavage of the molecule into smaller, more functionalized fragments. The most likely scenario here is the acid-catalyzed hydrolysis of the ether linkage.

  • Mechanism: While ether bonds are generally stable, they can be cleaved under more strenuous acidic conditions (e.g., higher acid concentration, elevated temperature). The reaction involves the protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Degradation Products: This cleavage would yield two products: 4-(trifluoromethyl)phenol and 1-aminopropan-2-ol . Both of these products are significantly more polar than the parent drug substance and would elute much earlier in a typical reversed-phase HPLC run. The degradation of fluoxetine, a molecule which also contains a trifluoromethylphenoxy ether linkage, has been shown to proceed via hydrolysis to yield 4-(trifluoromethyl)phenol.[2]

Solution & Validation:

  • Mass Identification: Use LC-MS to determine the m/z of the new peak. Look for masses corresponding to the protonated forms of 4-(trifluoromethyl)phenol ([M+H]⁺ ≈ 163.0) and 1-aminopropan-2-ol ([M+H]⁺ ≈ 76.1).

  • Co-injection: Spike your degraded sample with authentic reference standards of 4-(trifluoromethyl)phenol and 1-aminopropan-2-ol. If the retention times and spectral data match, the identity is confirmed.

  • Modify Stress Conditions: To confirm this pathway, you can increase the severity of the stress (e.g., from 0.1 M HCl to 1 M HCl or increase temperature from 60°C to 80°C) and monitor the corresponding increase in these specific degradant peaks.

Question 3: After incubation in acid, I don't see any significant degradation. Is my experiment flawed, or is the molecule just highly stable?

Probable Cause & Scientific Rationale: This outcome is plausible and can be attributed to two main factors: the intrinsic stability of the molecule or a non-stability-indicating analytical method.

  • Intrinsic Stability: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that imparts exceptional chemical and metabolic stability to molecules.[3] The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group itself highly resistant to acidic hydrolysis.[3][4] While other parts of the molecule can degrade, the overall structure may be robust under mild to moderate acidic stress.

  • Non-Stability-Indicating Method: Your analytical method may not be capable of separating the degradation products from the main peak. If a degradant co-elutes with the parent compound, you will not observe a decrease in the parent peak area or the appearance of new peaks. The FDA and ICH guidelines mandate the use of validated, stability-indicating methods for all stability studies.[5][6]

Solution & Validation:

  • Method Validation: To challenge your method's resolving power, analyze a sample that has been subjected to a mixture of stress conditions (e.g., acid/heat, peroxide, light). This increases the chance of generating a variety of degradants.

  • Adjust Chromatographic Conditions: Modify your HPLC method. Try a different column chemistry (e.g., phenyl-hexyl instead of C18), change the mobile phase pH, or use a shallower gradient to improve the resolution between the parent peak and any potential degradants.

  • Increase Stress Severity: If no degradation is seen under mild conditions (e.g., 0.1 M HCl at 40°C), incrementally increase the severity (e.g., 1 M HCl at 80°C for an extended period). The goal of forced degradation is to achieve 5-20% degradation to ensure potential pathways are identified.[7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions about the degradation of this compound.

Q1: What are the primary, theoretically-driven degradation pathways for this molecule in acid? Based on its chemical structure, two primary pathways are most likely under acidic conditions. The specific pathway that dominates will depend on the exact conditions (acid strength, temperature, time).

  • Isomerization via Aziridinium Intermediate: This is often the kinetically favored pathway under milder conditions. It involves an intramolecular rearrangement and results in a product with the same mass but different structural connectivity.

  • Hydrolysis of the Ether Linkage: This pathway involves the cleavage of the molecule into two smaller fragments. It is typically favored under more forcing conditions (higher temperature or acid molarity).

The trifluoromethyl group itself is not expected to degrade under acidic conditions.[4][8]

G cluster_main Proposed Acidic Degradation Pathways Parent This compound Intermediate Aziridinium Ion (Intermediate) Parent->Intermediate H⁺, -H₂O (Mild Conditions) CleavageProd1 4-(Trifluoromethyl)phenol Parent->CleavageProd1 H⁺, H₂O (Forcing Conditions) CleavageProd2 1-Aminopropan-2-ol Isomer Isomer (2-Amino-3-[4-(trifluoromethyl)phenoxy]propan-1-ol) Intermediate->Isomer +H₂O

Caption: Proposed degradation pathways under acidic conditions.

Q2: Why is the trifluoromethylphenyl group so common in drug design and how does it affect stability? The trifluoromethyl (-CF₃) group is widely used in medicinal chemistry for several key reasons:

  • Enhanced Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic and chemical degradation, which can lead to a longer drug half-life.[3]

  • Increased Lipophilicity: The presence of fluorine increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and enhance bioavailability.

  • Improved Binding Affinity: As a strong electron-withdrawing group, it can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with biological targets.[3]

In the context of degradation, its primary role is as a stabilizing feature. You should generally not expect to see degradation products resulting from changes to the -CF₃ group itself under acidic stress.[4]

Q3: What are the essential parameters for setting up a forced degradation study for this compound according to regulatory guidelines? Forced degradation studies, also known as stress testing, are a regulatory requirement (ICH Q1A).[5] The goal is to identify likely degradation products and establish the intrinsic stability of the drug substance.

Typical Acidic Stress Conditions:

Parameter Condition 1 (Mild) Condition 2 (Forcing) Rationale
Acid 0.1 M HCl 1.0 M HCl Use a non-oxidizing acid to isolate hydrolysis effects.
Temperature 60 °C 80 °C To accelerate the degradation process to a reasonable timeframe.
Time Points 0, 2, 4, 8, 24 hours 0, 1, 2, 4, 8 hours To establish the rate of degradation.

| Concentration | ~1 mg/mL | ~1 mg/mL | A typical concentration for HPLC analysis. |

Note: The goal is to achieve detectable degradation (target of 5-20%). If Condition 2 does not yield degradation, the duration or temperature can be further increased. Conversely, if Condition 1 causes complete degradation rapidly, the conditions should be made milder.

Section 3: Experimental Protocols

Protocol 1: Conducting an Acidic Forced Degradation Study

This protocol outlines the steps for subjecting this compound to acidic stress.

  • Preparation of Solutions:

    • Stock Solution: Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., Methanol or 50:50 Acetonitrile:Water) to prepare a 10 mg/mL stock solution.

    • Acid Solution: Prepare solutions of 0.1 M HCl and 1.0 M HCl.

  • Initiation of Degradation:

    • In separate, labeled amber vials, add an aliquot of the stock solution to the acid solution to achieve a final drug concentration of approximately 1 mg/mL.

    • Prepare a control sample by adding the same aliquot of stock solution to an equal volume of purified water.

    • Place the vials in a calibrated heating block or oven set to the desired temperature (e.g., 60°C).

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately neutralize the aliquot by adding an equimolar amount of a suitable base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify any degradation products.

G cluster_workflow Forced Degradation Workflow A Prepare Drug Stock Solution (10 mg/mL) B Dilute into Acid (e.g., 0.1 M HCl) & Control (H₂O) A->B C Incubate at Controlled Temp (e.g., 60°C) B->C D Sample at Time Points (0, 2, 4, 8 hr) C->D E Neutralize & Dilute Sample Aliquot D->E F Analyze via Stability-Indicating HPLC-MS E->F G Identify Peaks & Quantify Degradation F->G

Caption: Experimental workflow for a typical forced degradation study.

Protocol 2: Baseline Stability-Indicating HPLC-MS Method

This method serves as a starting point for the analysis of the parent compound and its acid-induced degradants. Method optimization will be required.

  • Instrumentation: HPLC with UV/DAD and Mass Spectrometric detectors.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 225 nm and 270 nm.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Scan range m/z 50-500.

Section 4: References

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available from:

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem. Available from:

  • Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from:

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from:

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. Available from:

  • Forced Degradation Studies. MedCrave online. Available from:

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from:

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from:

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from:

  • Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. PubMed. Available from:

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Preventing over-reduction in amino ketone to amino alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-reduction in Amino Ketone to Amino Alcohol Synthesis

Welcome to the Technical Support Center for amino alcohol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selectively reducing amino ketones. Over-reduction to the corresponding amino alkane is a common and often frustrating side reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of the desired amino alcohol product.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses common problems encountered during the reduction of amino ketones. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Q1: My reaction is producing a significant amount of the over-reduced amino alkane byproduct. How can I minimize this?

A1: Over-reduction to an alkane suggests that the reaction conditions are too harsh or the reducing agent is too reactive. The mechanism for over-reduction typically involves the formation of the desired alcohol, followed by protonation of the hydroxyl group (especially under acidic conditions or with protic solvents) to form a good leaving group (water). Subsequent elimination can form a carbocation or a related intermediate, which is then further reduced. Aromatic amino ketones are particularly susceptible to this, as the intermediate benzylic alcohol can be easily hydrogenolyzed to the methylene compound.[1][2]

Core Strategy: Employ Milder & More Selective Reducing Agents.

  • Switch from LiAlH₄ to NaBH₄: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent capable of reducing a wide range of functional groups.[3] Sodium borohydride (NaBH₄) is a milder alternative that is often sufficient for reducing ketones to alcohols without affecting other functional groups like esters or amides.[4][5] Its lower reactivity significantly reduces the likelihood of over-reduction.

  • Consider Sterically Hindered Hydride Reagents: Reagents like L-Selectride® (lithium tri-sec-butylborohydride) are sterically bulky.[6][7][8] This bulkiness can increase selectivity, favoring attack on the less hindered carbonyl group and often preventing the secondary reduction of the alcohol.

  • Utilize Sodium Triacetoxyborohydride (STAB): STAB is an even milder reagent than NaBH₄ and is particularly effective for reductive aminations.[9][10] Its reduced reactivity is due to the electron-withdrawing effects of the acetoxy groups, making it highly selective for the reduction of iminium ions over ketones.[9][11]

Protocol Adjustment:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) decreases the overall reaction rate and can significantly improve selectivity by disfavoring the higher activation energy pathway of over-reduction.

  • Control Stoichiometry: Use a minimal excess of the reducing agent (e.g., 1.1-1.5 equivalents). Adding a large excess can drive the reaction towards the over-reduced product once the starting ketone is consumed.

  • Solvent Choice: Use aprotic solvents like tetrahydrofuran (THF) or 1,2-dichloroethane (DCE), especially with more reactive hydrides, to avoid protonating the intermediate alkoxide or the final alcohol, which facilitates elimination.[11]

Q2: I am performing a catalytic hydrogenation with Pd/C and getting the alkane. How can I stop the reaction at the alcohol stage?

A2: Palladium on carbon (Pd/C) is highly effective at hydrogenolysis, especially of benzylic alcohols, which leads to the formation of alkanes. [1] The selectivity of this reaction is highly dependent on the catalyst, solvent, and reaction time.

Strategies for Selective Hydrogenation:

  • Catalyst Poisoning: The addition of a catalyst poison can selectively inhibit the hydrogenolysis step. While this may seem counterintuitive, controlled poisoning can deactivate the most reactive sites on the catalyst surface that are responsible for the over-reduction. Diamines, such as ethylenediamine, have been used to modify Pd/C catalysts to selectively produce benzyl alcohols from aromatic ketones.[1]

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting material is consumed to prevent the subsequent reduction of the desired amino alcohol. Longer reaction times often lead to the formation of the fully reduced product.[1][2]

  • Alternative Catalysts: Consider using different catalysts. For instance, certain cobalt-based catalysts have shown high efficiency and selectivity for the asymmetric hydrogenation of α-primary amino ketones to their corresponding vicinal amino alcohols.[12]

Experimental Workflow for Selective Hydrogenation:

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup A Dissolve Amino Ketone in Solvent (e.g., MeOH) B Add Pd/C Catalyst (and optional poison) A->B C Purge with H₂ B->C D Run Reaction at Controlled Temp/Pressure C->D E Monitor by TLC/LC-MS (approx. every 30 mins) D->E Is starting material gone? E->D No F Filter Catalyst E->F Yes G Evaporate Solvent F->G H Purify Product G->H G node_action node_action start Is the reaction low-yielding or unselective? q_reagent Using a Lewis acidic reagent (e.g., borane) or metal catalyst? start->q_reagent Yes no_protect Optimize other parameters (temp, solvent, reagent) start->no_protect No q_stereo Is diastereoselectivity a key objective? q_reagent->q_stereo No protect Protect Amine (e.g., Boc, Cbz) q_reagent->protect Yes q_stereo->protect Yes q_stereo->no_protect No

Caption: Decision tree for using an amine protecting group.

Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between Wolff-Kishner/Clemmensen reductions and hydride reductions? A: The Wolff-Kishner (basic conditions) and Clemmensen (acidic conditions) reductions are designed to completely deoxygenate a ketone or aldehyde to an alkane. [13][14]They proceed through intermediates like hydrazones (Wolff-Kishner) and are intentionally harsh to achieve full reduction. [15][16]In contrast, hydride reductions using agents like NaBH₄ or LiAlH₄ are intended to add a hydride (H⁻) to the carbonyl carbon, forming an alcohol after a workup step. [3][17]Over-reduction with hydrides is an undesired side reaction, whereas it is the primary goal of Wolff-Kishner and Clemmensen conditions.

Q: Can I use sodium borohydride (NaBH₄) in a one-pot reductive amination? A: It is possible, but requires careful control. NaBH₄ can reduce both the starting ketone and the intermediate iminium ion. [18]To achieve selectivity, the imine formation must be allowed to go to completion before the addition of NaBH₄. [11]A more reliable one-pot method uses sodium triacetoxyborohydride (STAB), which is much more reactive towards the iminium ion than the ketone, allowing all reagents to be mixed at the start. [9][19] Q: How does stereochemistry play a role in these reductions? A: If the amino ketone is chiral, the reduction of the carbonyl group can lead to the formation of diastereomers (syn or anti amino alcohols). The stereochemical outcome is influenced by several factors:

  • Chelation Control: The amine and carbonyl oxygen can chelate to a metal-containing reducing agent, leading to a rigid intermediate. The hydride then attacks from the less sterically hindered face.

  • Substrate Control (Felkin-Anh Model): The existing stereocenter directs the incoming hydride to the less hindered face of the carbonyl.

  • Reagent Control: The choice of reducing agent is critical. For instance, bulky reagents like L-Selectride often provide different diastereoselectivity compared to smaller reagents like NaBH₄. [6][20]Asymmetric hydrogenation using chiral catalysts can provide high enantioselectivity in the synthesis of chiral amino alcohols. [12][21] Q: My amino ketone is poorly soluble in common ethereal solvents like THF. What are my options? A: Solvent choice is crucial for reaction success. If solubility is an issue in THF or DCE:

  • Consider alcoholic solvents: NaBH₄ is stable and effective in protic solvents like methanol or ethanol, which may better dissolve your substrate. [18]However, be cautious as these solvents can participate in the reaction and may not be suitable for more reactive hydrides like LiAlH₄. [3]* Use a co-solvent: Adding a small amount of a co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve the solubility of polar substrates.

  • Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst like polyethylene glycol (PEG) can facilitate the reaction between a solid substrate and a reducing agent in a slurry. [22]

References

  • Sodium triacetoxyborohydride. Organic Chemistry Portal.

  • Reductive Amination - Common Conditions. University of Rochester.

  • Du, R., Zhu, C., Zhang, P., & Fan, R. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Synthetic Communications, 38(17), 2894-2901.

  • Sodium triacetoxyborohydride. Wikipedia.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Taylor & Francis Online.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Szlosek, M., Figadère, B., & Cavé, A. (1998). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. The Journal of Organic Chemistry, 63(15), 5199–5203.

  • Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis. Semantic Scholar.

  • Wang, D., Chen, Z., Chen, F., & Zhang, X. (2020). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis, 10(15), 8443–8449.

  • Hydride Reduction Reactions: Experiment. Odinity.

  • de Vries, J. G., & Mršić, N. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications, 51(74), 13996-14008.

  • Catalytic Hydrogenation of Ketones. Thieme Chemistry.

  • Reductive amination. Wikipedia.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry.

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

  • Kanth, J. V. B., & Brown, H. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.

  • Enantioselective reduction of ketones. Wikipedia.

  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts.

  • Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. JoVE.

  • L/N/K-Selectride. Chem-Station.

  • Blaser, H. U., & Spindler, F. (2000). Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use. Accounts of Chemical Research, 33(4), 231–239.

  • Wolff Kishner reduction mechanism. BYJU'S.

  • Wang, Z., Liu, Y., Feng, X., & Zhang, G. (2008). Asymmetric Reduction of Prochiral Ketones with N‐Sulfonylated Amino Alcohols as Catalysts. Synthetic Communications, 38(4), 548-557.

  • Margaretha, P. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40.1.1.1.2.

  • Protecting group. Wikipedia.

  • Wang, J. Q., Zhang, Y. M., & Liu, B. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Research, 2005(5), 342-343.

  • Palmieri, G., & Cimarelli, C. (2006). Chemo- and stereoselective reduction of enaminones for the preparation of biologically active compounds. Arkivoc, 2007(4), 104-124.

  • Amino Protecting Groups Stability. Organic Chemistry Portal.

  • Wolff-Kishner Reduction. Organic Chemistry Portal.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • L-selectride. Wikipedia.

  • Wang, Z., Chen, P., & Wu, F. (2014). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 5, 4202.

  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

  • Ramachandran, P. V., & Gagare, P. D. (2017). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Journal of Organic Chemistry, 82(9), 4834–4840.

  • Gockel, S. N., & Krische, M. J. (2011). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters, 13(15), 4032–4035.

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate.

  • C=O reduction to CH2. WordPress.

  • Wolff Kishner Reduction Mechanism. YouTube.

  • L-Selectride Reduction Mechanism. YouTube.

  • reduction of aldehydes and ketones. Chemguide.

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.

  • Reduction of Aldehydes and Ketones. OpenOChem Learn.

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry.

  • Reduction of Aldehydes and Ketones. Chemistry Steps.

  • Ketone Reduction. American Chemical Society.

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Technical Support Center: Optimizing Column Chromatography for 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this polar, fluorinated amino alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your column chromatography protocol and achieve high-purity product.

Understanding the Molecule: Key Challenges in Purification

This compound presents a unique set of purification challenges due to its structural features:

  • Primary Amine: The basic amino group is prone to strong interactions with the acidic silanol groups on standard silica gel, often leading to significant peak tailing.[1][2][3]

  • Hydroxyl Group: The alcohol functionality contributes to the molecule's high polarity, making it highly soluble in polar solvents and potentially difficult to elute from a normal-phase column.[4]

  • Trifluoromethyl (CF3) Group: This strongly electron-withdrawing group can influence the molecule's overall polarity and interactions with the stationary phase.[5] The CF3 group can also enhance metabolic stability and binding affinity in a drug development context.[6]

  • Chirality: The molecule contains a stereocenter at the 2-position of the propanol backbone, necessitating chiral separation if a specific enantiomer is desired.[7][8]

This guide will address these challenges systematically, providing you with the knowledge to develop a robust and efficient purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Method Development & Initial Setup

Question 1: I am starting the purification of this compound for the first time. What is a good starting point for my column chromatography protocol?

Answer:

Given the polar and basic nature of your compound, a methodical approach to method development is crucial. Here is a recommended starting protocol:

Experimental Protocol: Initial Column Chromatography Setup

  • Stationary Phase Selection: Begin with standard flash-grade silica gel (40-63 µm).

  • Solvent System Selection (TLC Analysis):

    • Start with a relatively polar solvent system. A good initial system to test is a mixture of dichloromethane (DCM) and methanol (MeOH).[9]

    • Prepare several TLC plates and spot your crude material.

    • Develop the plates in varying ratios of DCM:MeOH (e.g., 98:2, 95:5, 90:10).

    • To mitigate the basicity of the amine and reduce tailing, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA) or ammonium hydroxide.[3][10] Start with 0.5-1% (v/v) of the modifier in your solvent system.

    • Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system to ensure good separation on the column.[11]

  • Column Packing:

    • Use the "wet-loading" or "slurry" method to pack your column with the chosen stationary phase and the initial, less polar mobile phase. This ensures a homogenous and well-packed column, minimizing channeling.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or a slightly stronger solvent.[12]

    • If your compound has poor solubility, consider "dry-loading" by adsorbing your compound onto a small amount of silica gel before loading it onto the column.[12]

  • Elution:

    • Start with the mobile phase composition that gave you the desired Rf on TLC.

    • You can run the column isocratically (constant solvent composition) or use a gradient elution (gradually increasing the polarity of the mobile phase) to improve separation and reduce elution time.

dot

Caption: Workflow for initial method development.

Troubleshooting Common Issues

Question 2: My compound is streaking badly on the TLC plate and I'm getting significant peak tailing during column chromatography. What's causing this and how can I fix it?

Answer:

Peak tailing is a classic sign of strong, undesirable interactions between your basic amine and the acidic silanol groups on the silica gel surface.[1][2] This leads to a slow and uneven elution of your compound, resulting in broad, tailing peaks and poor separation.

Troubleshooting Peak Tailing:

  • Add a Basic Modifier: As mentioned in the initial setup, the most effective way to combat this is to add a small amount of a base to your mobile phase.

    • Triethylamine (TEA): Typically 0.1-2% (v/v) is sufficient. TEA is volatile and can be easily removed during solvent evaporation.

    • Ammonium Hydroxide: A 1-10% solution of 10% ammonium hydroxide in methanol can be used as a component of your mobile phase for very polar amines.[10]

    • These modifiers work by neutralizing the acidic silanol groups, preventing your amine from strongly adsorbing to the stationary phase.[3]

  • Change the Stationary Phase: If adding a modifier isn't sufficient, consider changing your stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[10] Use basic or neutral alumina to avoid unwanted interactions.

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[10] Here, the stationary phase is nonpolar (C18), and you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Amine-Functionalized Silica: These columns have an amino-propyl phase bonded to the silica, which provides a less acidic surface and can improve the peak shape of basic compounds.

dot

Tailing_Troubleshooting start Peak Tailing Observed add_modifier Add Basic Modifier 0.1-2% TEA or Ammonium Hydroxide Solution start->add_modifier check_shape Improved Peak Shape? add_modifier->check_shape change_stationary_phase Change Stationary Phase Alumina (Basic/Neutral) Reverse-Phase (C18) Amine-Functionalized Silica check_shape->change_stationary_phase No end Symmetrical Peaks check_shape->end Yes change_stationary_phase->end

Caption: Logic for troubleshooting peak tailing.

Question 3: My compound is very polar and either stays at the baseline on the TLC plate or requires a very high percentage of methanol to elute, leading to poor separation. What are my options?

Answer:

High polarity is a common challenge with amino alcohols.[4] When your compound adheres too strongly to the silica, you lose resolution. Here's how to address this:

Strategies for Highly Polar Compounds:

  • More Polar Mobile Phases:

    • If DCM:MeOH isn't strong enough, you can try more polar solvent systems. A common system for highly polar compounds is a mixture of DCM, MeOH, and a small amount of concentrated ammonium hydroxide.

    • Caution: Using high concentrations of methanol (>10%) can sometimes lead to the dissolution of the silica gel.[9]

  • Reverse-Phase Chromatography:

    • This is often the best solution for very polar compounds.[11] In reverse-phase, your polar compound will have weaker interactions with the nonpolar C18 stationary phase and will elute earlier. You can fine-tune the retention by adjusting the ratio of water to an organic solvent like acetonitrile or methanol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • HILIC is specifically designed for the separation of highly polar compounds.[10] It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

Table 1: Recommended Solvent Systems for Polar Amino Alcohols

Polarity of CompoundRecommended Solvent System (Normal Phase)ModifierAlternative Technique
Moderately PolarDichloromethane:Methanol (98:2 to 90:10)0.5-1% TEA or NH4OH-
Highly PolarDichloromethane:Methanol:Ammonium Hydroxide1-2% NH4OHReverse-Phase (C18)
Very Highly PolarEthyl Acetate:Methanol:Ammonium Hydroxide1-2% NH4OHHILIC

Question 4: I need to separate the enantiomers of this compound. Can I do this with standard column chromatography?

Answer:

Standard (achiral) column chromatography will not separate enantiomers. You will need to use a chiral separation technique.

Options for Chiral Separation:

  • Chiral HPLC: This is the most common and effective method for separating enantiomers.

    • You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often a good starting point for this type of molecule.[7][13]

    • Method development will involve screening different chiral columns and mobile phases (both normal-phase and reverse-phase).

    • For amine-containing compounds, adding a basic modifier like diethylamine (DEA) to the mobile phase is often necessary to achieve good peak shape and resolution.[8]

  • Diastereomeric Salt Formation:

    • This is a classical resolution technique. You can react your racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.

    • Diastereomers have different physical properties and can often be separated by crystallization or standard column chromatography.

    • After separation, the chiral acid is removed to yield the pure enantiomer.

Question 5: Could the trifluoromethyl (CF3) group on the phenoxy ring affect the purification?

Answer:

Yes, the trifluoromethyl group has a significant impact on the molecule's properties and can influence its chromatographic behavior.

  • Increased Lipophilicity: The CF3 group generally increases the lipophilicity of a molecule, which can be beneficial for drug absorption. In the context of chromatography, this might slightly counteract the high polarity of the amino and hydroxyl groups.

  • Strong Electron-Withdrawing Nature: The powerful electron-withdrawing effect of the CF3 group can alter the electron density of the aromatic ring and the phenoxy ether linkage.[5] This can influence dipole-dipole and other non-covalent interactions with the stationary phase.[14]

  • "Fluorophilicity": Heavily fluorinated compounds can exhibit unique partitioning behavior.[15] While your molecule is only lightly fluorinated, this property can sometimes be exploited for separation using fluorous silica gel or fluorous solvents, though this is less common for standard lab-scale purification.

In practice, the primary challenges for this molecule will still be the polar amino and hydroxyl groups. However, the CF3 group's influence on overall polarity means that the optimal solvent system may be slightly less polar than for a non-fluorinated analog.

Summary and Key Takeaways

Optimizing the column chromatography of this compound requires a systematic approach that directly addresses the challenges posed by its polar and basic functional groups.

  • Always use a basic modifier (like TEA or ammonium hydroxide) in your mobile phase when using silica gel to prevent peak tailing.

  • Start with a DCM:MeOH solvent system and adjust the polarity to achieve an Rf of 0.2-0.3.

  • If your compound is too polar for normal-phase chromatography, reverse-phase chromatography is an excellent alternative.

  • For enantiomeric separation, chiral HPLC or diastereomeric salt formation is required.

By following these guidelines and troubleshooting steps, you can develop a robust and efficient purification protocol for this compound, ensuring high purity for your downstream applications.

References

  • BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Restek. (2013). Tailing peaks due to Aggressive Matrix: Destruction of column inlet section: Amine – Water samples.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols.
  • BenchChem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • NIH. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Daicel Chiral Technologies. (n.d.). The Chiral Resolution of Fluoxetine.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. (2016). A Newly Developed Analytical and Semi-preparative Enantiomer Separation of Fluoxetine using Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography.

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Validation & Comparative

A Comparative Guide to Fluoxetine Synthetic Intermediates: Navigating Pathways to a Landmark Antidepressant

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the primary synthetic intermediates and pathways for the manufacturing of Fluoxetine (Prozac®), a cornerstone selective serotonin reuptake inhibitor (SSRI). For decades, the efficient synthesis of this active pharmaceutical ingredient (API) has been a critical objective in process chemistry. The choice of synthetic route, and by extension the key intermediates, profoundly impacts overall yield, purity, scalability, safety, and cost-effectiveness.

While various routes to Fluoxetine exist, they predominantly converge on the formation of a core intermediate, 3-(Methylamino)-1-phenylpropan-1-ol , followed by a crucial etherification step. The user's topic of interest, "1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol," appears to be a structural variation not commonly cited in mainstream, high-yield synthetic routes. This guide will therefore focus on the industrially relevant and academically scrutinized intermediates, providing researchers and drug development professionals with the data necessary to select and optimize a synthetic strategy.

Pivotal Intermediates and Their Synthetic Pathways

The synthesis of Fluoxetine can be logically dissected into the construction of the 3-(methylamino)-1-phenylpropan-1-ol backbone and its subsequent coupling with the 4-(trifluoromethyl)phenoxy moiety. We will explore three distinct approaches to building this backbone.

Pathway 1: The Mannich Reaction Route - A Classic Approach

This is one of the most established and widely documented methods for synthesizing the Fluoxetine backbone.[1][2][3][4] It begins with readily available starting materials and proceeds through a well-understood aminomethylation reaction.

  • Key Intermediates:

    • 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride: This β-amino ketone is generated via the Mannich reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride.[2][4] This reaction forms the core C-C and C-N bonds of the backbone in a single, efficient step.

    • 3-(Methylamino)-1-phenylpropan-1-ol: The subsequent reduction of the ketone intermediate yields the critical alcohol precursor.[5] This reduction is a pivotal step where yield and purity are paramount.

The primary advantage of this route is its reliance on inexpensive starting materials and a robust initial condensation step. However, the choice of reducing agent for the ketone is a critical decision point, impacting safety, cost, and environmental footprint.

G cluster_0 Pathway 1: Mannich Route Acetophenone Acetophenone Paraformaldehyde Paraformaldehyde Methylamine_HCl Methylamine HCl Mannich_Intermediate 3-(Methylamino)-1-phenylpropan-1-one Reduction Reduction (e.g., Catalytic Hydrogenation, NaBH4) Key_Alcohol 3-(Methylamino)-1-phenylpropan-1-ol

Pathway 2: The Halogenated Precursor Route

This strategy offers an alternative to the Mannich reaction, often starting from a halogenated propiophenone derivative.

  • Key Intermediates:

    • 3-Chloropropiophenone: This intermediate can be synthesized from benzene and 3-chloropropionyl chloride via a Friedel-Crafts acylation.

    • 3-Chloro-1-phenylpropan-1-ol: The ketone is reduced to the corresponding alcohol.[6]

    • 3-(Methylamino)-1-phenylpropan-1-ol: The chloro group is then displaced by methylamine in a nucleophilic substitution reaction to yield the same key alcohol as in Pathway 1.

Alternatively, the amination can be performed on 3-chloropropiophenone first, followed by reduction.[2] This route provides flexibility but requires careful management of halogenated compounds and potential side reactions.

Pathway 3: The Grignard and Olefin Route

A less common but mechanistically distinct approach involves building the carbon skeleton using organometallic chemistry.

  • Key Intermediates:

    • 1-Phenylbut-3-en-1-ol: This homoallylic alcohol is formed by the reaction of benzaldehyde with allylmagnesium bromide, a Grignard reagent.[7]

    • Subsequent steps would involve functional group transformations to introduce the methylamino group at the terminal position, for instance, via hydroboration-oxidation to an alcohol, conversion to a leaving group, and amination.

This pathway is more common in academic settings to demonstrate synthetic versatility.[7] While it avoids the specific challenges of the Mannich reaction, it often involves more steps and can present challenges in achieving high overall yields.[7]

The Convergent Step: Nucleophilic Aromatic Substitution (SNAr)

Nearly all efficient syntheses of Fluoxetine culminate in an etherification step. This involves the coupling of the key intermediate, 3-(Methylamino)-1-phenylpropan-1-ol , with an activated aromatic ring, typically 1-chloro-4-(trifluoromethyl)benzene.

This reaction is a Nucleophilic Aromatic Substitution (SNAr), where the alkoxide of the propanol displaces the chloride on the electron-deficient aromatic ring.[3] The choice of base and solvent is critical for success.

  • Common Reagents: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Common Solvents: Aprotic polar solvents like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[8]

From an industrial and safety perspective, potassium tert-butoxide is often preferred over sodium hydride. NaH is pyrophoric and can be difficult and hazardous to handle on a large scale, whereas KOtBu is a safer, more manageable strong base.[8]

G

Comparative Analysis of Synthetic Pathways

The selection of a synthetic route is a multi-factorial decision. The following table summarizes key performance indicators for the intermediates and their associated pathways.

ParameterPathway 1: Mannich RoutePathway 2: Halogenated RoutePathway 3: Grignard Route
Starting Materials Acetophenone, Paraformaldehyde, Methylamine HCl (Inexpensive, readily available)Benzene, 3-Chloropropionyl Chloride, Methylamine (Moderately priced)Benzaldehyde, Allyl Bromide (Cost can vary)
Overall Yield Generally high. Yields of 85-87% for the final etherification step have been reported.[8][9]Moderate to high, dependent on the efficiency of the substitution steps.Generally lower due to the multi-step nature of functional group conversions.[7]
Key Challenges Control of Mannich reaction conditions. Selection of a safe and efficient reducing agent.Handling of halogenated compounds and Friedel-Crafts reaction conditions.Multi-step functional group interconversions post-Grignard reaction.
Impurity Profile Impurities can arise from the Mannich reaction or during the reduction step.[10][11]Potential for over-alkylation or elimination side products.Impurities from incomplete reactions at multiple stages.[7]
Scalability & Safety Highly scalable, especially with catalytic hydrogenation for reduction and KOtBu for etherification.[4][8]Scalable, but requires robust controls for handling corrosive and halogenated materials.Less ideal for large-scale production due to complexity and lower overall yield.
Stereocontrol Enantioselective reduction of the ketone intermediate is a key strategy for accessing chiral Fluoxetine.[12]Chiral reduction of the halogenated ketone or resolution of the alcohol can provide stereocontrol.Asymmetric allylation can be used to set the stereocenter early in the synthesis.

Detailed Experimental Protocols

The following protocols represent a standard, scalable laboratory synthesis based on the Mannich pathway.

Protocol 1: Synthesis of 3-(Methylamino)-1-phenylpropan-1-one Hydrochloride
  • Reaction Setup: In a suitable reaction vessel, charge acetophenone, paraformaldehyde, and methylamine hydrochloride in a 1:1.1:1.1 molar ratio.

  • Solvent: Use absolute ethanol as the solvent.

  • Reaction: Reflux the mixture with stirring for 2-3 hours.[4]

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(methylamino)-1-phenylpropan-1-one hydrochloride.

Protocol 2: Reduction to 3-(Methylamino)-1-phenylpropan-1-ol

This protocol uses sodium borohydride, a common lab-scale reagent. For industrial scale, catalytic hydrogenation with a catalyst like Raney Nickel is often preferred for safety and cost.[4]

  • Reaction Setup: Dissolve 3-(methylamino)-1-phenylpropan-1-one hydrochloride in methanol in a flask equipped with a magnetic stirrer and cooled in an ice bath to 5-10 °C.[13][14]

  • Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise over 30 minutes, maintaining the temperature below 15 °C.[12]

  • Reaction: Stir the mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature and stir for 3 hours.[12]

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of 4M aqueous sodium hydroxide until the pH is ~12, while cooling in an ice bath.[12]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Evaporate the solvent under reduced pressure to yield 3-(methylamino)-1-phenylpropan-1-ol as an oil.[12]

Protocol 3: Etherification to N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (Fluoxetine)
  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-(methylamino)-1-phenylpropan-1-ol (1 eq.) in N-methylpyrrolidone (NMP).[8]

  • Base Addition: Add potassium tert-butoxide (KOtBu) (1.2 eq.) and stir for 30 minutes at room temperature.[8]

  • Aryl Halide Addition: Add 1-chloro-4-(trifluoromethyl)benzene (1.1 eq.) to the mixture.[8][9]

  • Reaction: Heat the reaction mixture to 140 °C and maintain for 3-4 hours, monitoring by TLC or LC-MS for completion.[8]

  • Work-up: Cool the mixture to room temperature and add water and toluene. Separate the layers.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers and wash repeatedly with water to remove NMP.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude Fluoxetine base.[8] Further purification is typically achieved by conversion to the hydrochloride salt and recrystallization.[15]

Senior Application Scientist's Perspective

For researchers and process chemists, the synthesis of Fluoxetine is a classic case study in optimizing for yield, safety, and cost.

  • For Industrial Production: The Mannich reaction pathway (Pathway 1) remains the most economically viable and scalable option. The use of catalytic hydrogenation for the ketone reduction step is highly recommended over metal hydrides to improve safety and reduce cost. Similarly, employing potassium tert-butoxide for the final SNAr etherification mitigates the significant hazards associated with sodium hydride on a large scale.[4][8]

  • For Research & Development: All pathways offer valuable insights. The Grignard route, while not industrially dominant, provides an excellent platform for exploring novel C-C bond-forming strategies and asymmetric catalysis.

  • Critical Control Point: Regardless of the chosen route, the purity of the 3-(methylamino)-1-phenylpropan-1-ol intermediate is paramount.[10][11] Impurities carried over from this stage can lead to side reactions in the final etherification step, complicating purification and compromising the quality of the final API.[10] Effective purification of this intermediate, often through distillation or crystallization, is a non-negotiable step for a robust and reproducible synthesis.

Ultimately, the "best" synthetic route is context-dependent. By understanding the causal relationships between reagent choices, reaction conditions, and process outcomes for each key intermediate, scientists can tailor a synthesis that meets their specific objectives, from bench-scale discovery to full-scale manufacturing.

References

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  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. [URL: https://patents.google.
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  • Google Patents. EP0380924A1 - Process for the preparation of fluoxetine hydrochloride. [URL: https://patents.google.
  • PubChem. Process for the preparation of fluoxetine - Patent US-5166437-A. [URL: https://pubchem.ncbi.nlm.nih.
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  • Google Patents. EP0529842A2 - Production of fluoxetine and new intermediates. [URL: https://patents.google.
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A Comparative Guide to Validating the Absolute Configuration of Chiral 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stereochemical Integrity in Drug Development

In the landscape of modern drug discovery, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this structural nuance is of paramount importance. The two enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] This reality has prompted regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue guidelines that underscore the necessity of determining the absolute configuration of chiral drug candidates early in the development process.[2][3]

This guide focuses on 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, a chiral molecule featuring a critical secondary alcohol stereocenter. Its structural motifs are relevant to a range of pharmacologically active agents, including beta-blockers and precursors to selective serotonin reuptake inhibitors (SSRIs) like fluoxetine.[4] For researchers, scientists, and drug development professionals working with this and similar chiral intermediates, an unambiguous assignment of the absolute configuration—designated as either (R) or (S) according to Cahn-Ingold-Prelog rules—is a non-negotiable step towards ensuring safety, efficacy, and regulatory compliance.[5]

This document provides an in-depth comparison of the primary analytical techniques used for this purpose. We will move beyond simple procedural lists to explore the causality behind experimental choices, presenting each method as a self-validating system. We will compare the "gold standard" of Single-Crystal X-ray Crystallography with powerful solution-state techniques like Vibrational Circular Dichroism and the classic NMR-based Mosher's Ester Analysis, providing the data and workflows necessary to make an informed strategic decision.

Chapter 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration.[6][7] The technique provides a direct and unambiguous visualization of the atomic arrangement in the solid state.

Principle of Operation: Anomalous Dispersion

While a standard diffraction experiment reveals the connectivity and relative stereochemistry of atoms, determining the absolute configuration requires a more subtle effect known as anomalous dispersion (or resonant scattering).[8] When the X-ray radiation used is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This breaks the inherent inversion symmetry of the diffraction pattern (Friedel's Law). By carefully measuring the intensity differences between specific pairs of reflections (known as Bijvoet pairs), the true handedness of the molecule can be determined.[8] The presence of a relatively heavy atom, such as the fluorine atoms in the trifluoromethyl group of our target molecule, can enhance this effect and increase the confidence of the assignment.[9]

Data Interpretation: The Flack Parameter

The primary internal validation metric in a modern crystallographic experiment for absolute configuration is the Flack parameter. This value is refined against the experimental data and ideally converges to 0 for the correct enantiomer and 1 for the incorrect one. A low standard uncertainty on the Flack parameter (e.g., a value of 0.02 ± 0.04) provides high confidence in the assignment.[6][8]

Advantages & Limitations
FeatureDescription
Unambiguous Result Provides a direct, visually verifiable 3D structure and absolute configuration.[10]
High Confidence The Flack parameter offers a robust statistical validation of the assignment.
No Derivatization The native molecule is analyzed without chemical modification.
Major Limitation The absolute prerequisite is a single, well-ordered crystal of sufficient size and quality. This is often a significant bottleneck, as many drug intermediates are oils or amorphous solids.[1]

Chapter 2: Solution-State Analysis - Chiroptical Spectroscopy

When single crystals are unavailable, chiroptical spectroscopy methods emerge as powerful alternatives for determining absolute configuration directly in solution.[11][12] These techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the extension of circular dichroism into the infrared range, measuring the differential absorption of polarized IR light by vibrational transitions within a molecule.[13] Since virtually all organic molecules have IR absorptions, VCD is a nearly universal method for chiral analysis.[14] Crucially, a VCD spectrum is a unique fingerprint for a specific enantiomer; its mirror image will exhibit a VCD spectrum of equal magnitude but opposite sign at every vibrational frequency.[15]

The power of VCD lies in its combination with quantum chemical calculations.[1] An absolute configuration cannot be determined from an experimental VCD spectrum alone. Instead, the experimental spectrum is compared to a theoretical spectrum calculated for one arbitrarily chosen enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite configuration.[1][15]

The process follows a rigorous, multi-step workflow that ensures a reliable assignment.

VCD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Analysis & Assignment exp_spectrum 1. Acquire Experimental IR and VCD Spectra compare 6. Compare Experimental Spectrum with Calculated (R) Spectrum exp_spectrum->compare conf_search 2. Perform Conformational Search (e.g., MMFF) for one enantiomer (R) dft_opt 3. DFT Geometry Optimization of Low-Energy Conformers conf_search->dft_opt tddft_calc 4. DFT Calculation of IR and VCD Spectra for Each Conformer dft_opt->tddft_calc boltzmann 5. Generate Boltzmann-Averaged Theoretical Spectrum tddft_calc->boltzmann boltzmann->compare mirror_check Match? compare->mirror_check assign 7. Assign Absolute Configuration mirror_check->assign  Yes mirror_check->assign  No (Mirror Image)

Figure 1: Workflow for Absolute Configuration Assignment using VCD.
  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The use of a deuterated solvent is critical to avoid overwhelming IR absorption bands from the solvent itself.

  • Cell Assembly: Transfer the solution to an IR cell with BaF₂ windows and a pathlength of ~100 µm.

  • Data Acquisition: Place the cell in a VCD spectrometer. Collect the VCD and IR spectra over the desired spectral range (e.g., 2000-900 cm⁻¹) at a resolution of 4-8 cm⁻¹. Data collection may require several hours to achieve an adequate signal-to-noise ratio, as VCD signals are typically 3-5 orders of magnitude weaker than IR absorption signals.[14]

  • Solvent Subtraction: Acquire a spectrum of the pure solvent under identical conditions and subtract it from the sample spectrum to obtain the final VCD spectrum of the analyte.

Electronic Circular Dichroism (ECD)

ECD is the UV-Visible analogue of VCD and relies on the same core principle of comparing an experimental spectrum to a computationally generated one.[16][17] Its applicability depends on the presence of a suitable electronic chromophore near the stereocenter.[18] For the target molecule, the 4-(trifluoromethyl)phenoxy group serves as an excellent chromophore, making ECD a viable and powerful option. The computational workflow for ECD is nearly identical to that of VCD, substituting the VCD calculation step with a Time-Dependent DFT (TD-DFT) calculation for electronic excitations.[16]

MethodAdvantagesLimitations
VCD Nearly universal applicability; rich in structural information.[13]Lower sensitivity, requires higher concentration and longer acquisition times.[14]
ECD Higher sensitivity, requires less sample than VCD.Requires a UV-Vis chromophore near the stereocenter.[19]

Chapter 3: Derivatization-Based NMR - Mosher's Ester Analysis

Mosher's ester analysis is a classic and widely used NMR-based method for determining the absolute configuration of chiral secondary alcohols and amines.[20] It does not require specialized spectroscopic equipment beyond a standard high-resolution NMR spectrometer.

Principle of Operation: Diastereomer Formation

The method relies on converting the enantiomeric analyte into a pair of diastereomers by reacting it with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[21] The resulting diastereomeric MTPA esters are no longer mirror images and will exhibit different chemical shifts (δ) in their ¹H NMR spectra.[22]

By systematically analyzing the differences in these chemical shifts (Δδ = δ(S)-MTPA - δ(R)-MTPA) for protons on either side of the newly formed ester linkage, one can deduce the absolute configuration of the original alcohol stereocenter based on a well-established conformational model of the MTPA esters.[20][22] In the preferred conformation, the ester's phenyl group and trifluoromethyl group create distinct shielding and deshielding zones. Protons that fall under the influence of the phenyl group will be shielded (appear at a lower δ), and the sign of the Δδ value reveals their spatial location relative to this group.

Mosher_Workflow start Chiral Alcohol Sample (Unknown Configuration) split 1. Divide Sample into Two Aliquots start->split react_R 2a. React with (R)-MTPA-Cl split->react_R Aliquot A react_S 2b. React with (S)-MTPA-Cl split->react_S Aliquot B purify_R 3a. Purify (R)-MTPA Ester react_R->purify_R purify_S 3b. Purify (S)-MTPA Ester react_S->purify_S nmr_R 4a. Acquire ¹H NMR Spectrum purify_R->nmr_R nmr_S 4b. Acquire ¹H NMR Spectrum purify_S->nmr_S analysis 5. Assign Signals and Calculate Δδ = δ(S) - δ(R) for all protons nmr_R->analysis nmr_S->analysis model 6. Apply Mosher's Conformational Model to the signs of Δδ values analysis->model assign 7. Determine Absolute Configuration model->assign

Figure 2: Workflow for Absolute Configuration Assignment using Mosher's Ester Analysis.
Detailed Experimental Protocol: Mosher's Analysis
  • Esterification (Parallel Synthesis):

    • Reaction A: To a solution of the chiral alcohol (1.0 eq) and a suitable base (e.g., pyridine or DMAP, ~1.5 eq) in an anhydrous solvent (e.g., CH₂Cl₂), add (R)-(−)-MTPA chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Reaction B: In a separate flask, perform the identical reaction using (S)-(+)-MTPA chloride.

  • Workup and Purification: Upon completion, quench both reactions with a small amount of water. Perform a standard aqueous workup and purify both diastereomeric esters separately, typically via flash column chromatography. It is crucial to ensure the complete removal of any unreacted MTPA acid, as it can interfere with NMR analysis.

  • NMR Acquisition: Prepare samples of each purified diastereomer in CDCl₃. Acquire high-resolution ¹H NMR spectra for both samples, ensuring identical acquisition parameters. 2D NMR experiments (e.g., COSY, HSQC) may be necessary for unambiguous assignment of all proton signals.

  • Data Analysis:

    • Identify corresponding protons in the two spectra.

    • Calculate the chemical shift difference: Δδ = δ(S)-MTPA - δ(R)-MTPA for each pair of protons.

    • Map the signs (+ or -) of the Δδ values onto the structure of the molecule. Protons with Δδ > 0 are on one side of the MTPA plane, and those with Δδ < 0 are on the other.

    • Compare this map to the established Mosher model to assign the absolute configuration of the carbinol center.[22]

Chapter 4: Method Comparison and Strategic Selection

The choice of method for absolute configuration determination is a strategic one, based on the physical properties of the sample, available instrumentation, and project timelines.

Comparative Summary of Techniques
ParameterSingle-Crystal X-rayVibrational/Electronic CDMosher's Ester NMR
Sample State Single CrystalSolution (or neat liquid)Solution
Sample Prep Crystal GrowthDissolution in solventChemical derivatization
Confidence Level Very High (Gold Standard)[6]High (with good spectral match)[1]High (with consistent Δδ values)[20]
Primary Requirement High-quality single crystalSpectrometer (VCD/CD), Computational resourcesHigh-field NMR, Chiral reagents
Key Validator Flack ParameterGoodness-of-fit (spectral overlay)Consistency of Δδ signs
Universality Limited by crystallinityHigh (VCD), Moderate (ECD)Limited to specific functional groups
Destructive? No (crystal is recovered)NoYes (sample is derivatized)
Strategic Decision Workflow

For a new batch of this compound with an unknown absolute configuration, a logical approach is essential.

Decision_Tree start Start: Chiral Sample (Unknown Configuration) is_crystal Is the sample a high-quality single crystal? start->is_crystal xray Pursue Single-Crystal X-ray Diffraction (SC-XRD) is_crystal->xray Yes solution_methods Proceed with Solution-State Methods is_crystal->solution_methods No / Oil orthogonal Consider Orthogonal Method for Confirmation xray->orthogonal has_chromophore Does it have a suitable UV-Vis Chromophore? solution_methods->has_chromophore can_derivatize Is derivatization feasible? NMR available? solution_methods->can_derivatize ecd Consider ECD Spectroscopy (High Sensitivity) has_chromophore->ecd Yes (Target Molecule) vcd Use VCD Spectroscopy (More Universal) has_chromophore->vcd No ecd->orthogonal vcd->orthogonal mosher Perform Mosher's Ester Analysis can_derivatize->mosher Yes mosher->orthogonal

Figure 3: Strategic Workflow for Selecting an Assignment Method.

For this compound, if it can be crystallized, SC-XRD is the preferred route. If not, both ECD (due to the phenoxy chromophore) and VCD are excellent primary choices. Mosher's ester analysis is a robust and highly valuable orthogonal method that can be used for confirmation or as the primary method if chiroptical spectrometers are unavailable. The presence of both an alcohol and an amine offers multiple derivatization possibilities, though the secondary alcohol is the standard target for MTPA analysis.

Conclusion

Validating the absolute configuration of a chiral molecule like this compound is a critical step in pharmaceutical research and development. While Single-Crystal X-ray Crystallography remains the definitive standard, its reliance on high-quality crystals necessitates robust, solution-based alternatives. Vibrational and Electronic Circular Dichroism offer a powerful, non-destructive approach that leverages the synergy between experimental spectroscopy and quantum computation. Concurrently, the classic Mosher's ester analysis provides an accessible and reliable NMR-based method that validates configuration through chemical derivatization.

Ultimately, the most trustworthy assignment is often one confirmed by two orthogonal techniques (e.g., VCD and Mosher's analysis). By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers can develop a strategic, efficient, and scientifically sound approach to stereochemical validation, ensuring the integrity and success of their drug development programs.

References

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A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute. For chiral molecules such as 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, a key intermediate and a structural analog to many beta-blockers, the enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, the accurate determination of enantiomeric purity is not merely an analytical task but a regulatory necessity and a cornerstone of drug safety and efficacy.

This guide provides an in-depth comparison of robust methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. We will explore a primary method utilizing a polysaccharide-based chiral stationary phase (CSP) and compare its performance against a compelling alternative, Supercritical Fluid Chromatography (SFC). The experimental protocols are detailed with an emphasis on the scientific rationale behind the selection of columns, mobile phases, and detection parameters, aligning with the principles of Analytical Quality by Design (AQbD).[3][4]

The Criticality of Chiral Stationary Phase Selection

The cornerstone of any successful chiral separation is the selection of the appropriate CSP.[5][6] The mechanism of chiral recognition involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[5] For amino alcohols like our target analyte, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, have demonstrated broad applicability and high enantioselectivity.[5][7] These phases offer a combination of interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities, which are effective for resolving a wide range of chiral compounds.[5]

Primary Method: Chiral HPLC with a Polysaccharide-Based CSP

Our primary recommended method employs a cellulose-based CSP, a workhorse in the pharmaceutical industry for chiral separations. The rationale for this choice is its proven track record with similar amino alcohol structures and its versatility across different mobile phase modes.[6][7]

Experimental Protocol: Method 1 - Chiral HPLC

1. Chromatographic System:

  • A validated HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

2. Column:

  • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm. This CSP is well-documented for its excellent enantioseparation capabilities for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding functionalities.

3. Mobile Phase:

  • A normal phase mobile phase consisting of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v).

    • Causality: The non-polar n-Hexane serves as the main solvent. IPA acts as the polar modifier, influencing the retention and selectivity of the separation. Small changes in its concentration can significantly impact resolution.[6] DEA is a basic additive used to improve the peak shape of basic analytes like our amino alcohol by minimizing tailing caused by secondary interactions with the silica support.[6]

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm (chosen to maximize the absorbance of the trifluoromethylphenoxy moiety)

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

6. System Suitability:

  • As per USP General Chapter <621>, system suitability tests are essential to ensure the chromatographic system is performing adequately.[8][9][10]

    • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 1.5.

    • Tailing Factor (T): The tailing factor for each enantiomer peak should be between 0.8 and 1.5.

    • Relative Standard Deviation (RSD): The RSD for the peak areas of six replicate injections of the standard solution should be not more than 2.0%.

Workflow for Chiral HPLC Method Development

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Analyte 1-Amino-3-[4-(trifluoromethyl) phenoxy]propan-2-ol StandardPrep Prepare Racemic & Enantiomeric Standard Solutions (0.5 mg/mL) Analyte->StandardPrep SamplePrep Prepare Sample Solution (0.5 mg/mL) Analyte->SamplePrep Injection Inject 10 µL StandardPrep->Injection SamplePrep->Injection Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) Column->Injection MobilePhase n-Hexane:IPA:DEA (80:20:0.1) MobilePhase->Injection Conditions Flow: 1.0 mL/min Temp: 25°C Detection: 225 nm Conditions->Injection Chromatogram Acquire Chromatogram Injection->Chromatogram SystemSuitability Perform System Suitability Test (Rs > 1.5, T = 0.8-1.5, RSD < 2.0%) Chromatogram->SystemSuitability Quantification Calculate Enantiomeric Purity SystemSuitability->Quantification G cluster_hplc HPLC Pathway cluster_sfc SFC Pathway Start Start: Need for Enantiomeric Purity Analysis InitialConsideration Initial Considerations: - Sample Properties - Throughput Needs - Environmental Impact Start->InitialConsideration HPLC_Choice Choose HPLC for: - Established Robustness - Common Availability InitialConsideration->HPLC_Choice Conventional Approach SFC_Choice Choose SFC for: - High Throughput - Greener Chemistry - Potentially Better Resolution InitialConsideration->SFC_Choice Modern Approach HPLC_Method Method 1: Chiral HPLC - Polysaccharide CSP - Normal Phase HPLC_Choice->HPLC_Method Evaluation Method Evaluation: - Resolution - Analysis Time - Solvent Consumption HPLC_Method->Evaluation SFC_Method Method 2: Chiral SFC - Polysaccharide CSP - CO2/Methanol SFC_Choice->SFC_Method SFC_Method->Evaluation Decision Final Method Selection Evaluation->Decision

Sources

Comparing catalytic reduction vs. stoichiometric reagents for amino ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amino Ketone Synthesis: A Comparative Analysis of Catalytic Reduction and Stoichiometric Reagents

Amino ketones are foundational structural motifs in a vast array of pharmaceuticals, natural products, and advanced synthetic intermediates.[1][2] Their synthesis is a critical step in many drug development pipelines, demanding methods that are not only efficient and high-yielding but also selective, scalable, and environmentally conscious. A primary and reliable route to these valuable compounds is the reduction of the corresponding nitro ketones.

This guide provides a comprehensive comparison of the two principal methodologies for this transformation: catalytic reduction (typically catalytic hydrogenation) and the use of stoichiometric reducing agents. As a senior application scientist, this analysis moves beyond a simple recitation of protocols to explore the fundamental mechanisms, practical trade-offs, and underlying causality that should guide a researcher's choice between these distinct chemical philosophies. We will delve into the nuances of chemoselectivity, scalability, and sustainability, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.

The Catalytic Reduction Approach: Elegance and Efficiency

Catalytic hydrogenation is often the preferred industrial method for nitro group reduction due to its high atom economy and cleaner reaction profiles.[3][4] This approach utilizes a heterogeneous or homogeneous catalyst, typically a precious metal like palladium, platinum, or rhodium, to facilitate the reaction between the nitro compound and a hydrogen source.[5]

Mechanism and Key Considerations

The widely accepted mechanism for the catalytic hydrogenation of a nitro group proceeds through a stepwise reduction on the catalyst surface.[6][7] The nitro compound adsorbs onto the metal catalyst, where it reacts with dissociated hydrogen atoms. The transformation is believed to pass through nitroso and hydroxylamine intermediates before yielding the final amine.[4][5]

G H2_source H₂ Gas Catalyst Pd⁰ H2_source->Catalyst Adsorption & Dissociation (2H•) Nitro Nitro Nitroso Nitroso Nitro->Nitroso +2H• -H₂O Hydroxylamine Hydroxylamine Nitroso->Hydroxylamine +2H• Amine Amine Hydroxylamine->Amine +2H• -H₂O

The primary challenge in this synthesis is achieving chemoselectivity: reducing the nitro group without affecting the ketone carbonyl. Over-reduction of the ketone to a secondary alcohol is a common side reaction. The choice of catalyst and reaction conditions is paramount to success.

  • Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro reductions. It is generally effective and can often provide selectivity under optimized conditions (e.g., controlled hydrogen pressure, temperature, and solvent).[3]

  • Raney Nickel (Raney Ni): A less expensive alternative to palladium, Raney Ni is also highly active. It is particularly useful when dehalogenation of aryl halides is a concern, a reaction that Pd/C can readily catalyze.[3]

  • Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, PtO₂ is highly effective but can be less selective, often leading to the reduction of both the nitro and ketone groups.[8]

A key advantage of catalytic methods is the potential for green chemistry. The only stoichiometric by-product is water, and the catalyst can, in principle, be recovered and reused. However, the use of high-pressure hydrogen gas presents significant safety challenges, and precious metal catalysts can be expensive and susceptible to poisoning by sulfur or other functional groups.[4]

The Stoichiometric Reagent Approach: Robust and Selective

Before the widespread adoption of catalytic hydrogenation, reductions with stoichiometric metals in acidic media were the standard.[9] These methods remain highly relevant, especially in research settings and when dealing with complex molecules where catalyst compatibility is an issue.

Mechanism and Key Considerations

This method involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), which acts as the electron donor.[10][11] The reaction proceeds via a series of single-electron transfers from the metal to the nitro group, with protons typically supplied by a mineral or organic acid.[9]

G Start R-NO₂ (Nitro Ketone) RadicalAnion [R-NO₂]•⁻ (Radical Anion) Start->RadicalAnion + e⁻ (from Metal) Nitroso R-NO (Nitroso) RadicalAnion->Nitroso + e⁻, + 2H⁺ - H₂O Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Product R-NH₃⁺ (Protonated Amine) Hydroxylamine->Product + 2e⁻, + 2H⁺ - H₂O FinalProduct R-NH₂ (Amino Ketone) Product->FinalProduct + OH⁻ Metal Metal (e.g., Sn, Fe) Acid Acid (e.g., HCl) Base Base Workup

The standout feature of many stoichiometric reagents is their exceptional chemoselectivity.

  • Tin(II) Chloride (SnCl₂): Stannous chloride is renowned for its ability to reduce nitro groups to amines with high selectivity, leaving other reducible groups like ketones, aldehydes, esters, and nitriles untouched.[3][12][13] The reaction is typically run in solvents like ethanol or ethyl acetate.[13]

  • Iron (Fe) in Acid: This is a classic, cost-effective, and robust method. The use of iron powder in the presence of acids like HCl or acetic acid is highly effective for nitro group reduction.[8][14]

  • Zinc (Zn) in Acid: Similar to iron, zinc is another common choice for this transformation.[3]

The primary drawbacks of this approach are its poor atom economy and environmental impact. The reactions generate large quantities of metal salt by-products, which require significant downstream processing for removal, complicating purification and creating waste streams.[9] The workup often involves neutralization with a base, which can be cumbersome on a large scale.

Head-to-Head Comparison

FeatureCatalytic Reduction (e.g., H₂/Pd-C)Stoichiometric Reagents (e.g., SnCl₂)
Selectivity Variable; can reduce ketones. Requires careful optimization.[15][16]Generally excellent for nitro group over ketones.[3][13]
Atom Economy Excellent; by-product is H₂O.Poor; generates large amounts of metal salt waste.[9]
Yield Typically high (85-99%).Typically high (80-95%).
Reaction Conditions Often requires elevated H₂ pressure and temperature.Often room temperature or mild heating; atmospheric pressure.[14]
Safety Concerns Handling of flammable H₂ gas; pyrophoric catalysts (e.g., Raney Ni).[4]Exothermic reactions can occur; handling of corrosive acids.[9][17]
Workup/Purification Simple filtration to remove catalyst.Tedious; requires neutralization and removal of metal salts.[14]
Cost High initial cost for precious metal catalysts.Lower reagent cost (Fe, Zn), but higher processing/waste disposal cost.
Scalability Well-established for industrial scale; requires specialized equipment.[4]Challenging due to exotherms and large waste volumes.[9]
Functional Group Tolerance Sensitive to catalyst poisons (e.g., sulfur). Can reduce alkenes, alkynes, etc.Tolerant of many functional groups and catalyst poisons.[13]

Experimental Protocols

To provide a practical context, we present standardized, step-by-step protocols for the synthesis of 3-aminopropiophenone from 3-nitropropiophenone using both methods.

G Start Start: - Add Reagents - Setup Apparatus Reaction Reaction: - Heat/Stir - Monitor by TLC Start->Reaction Workup Workup: - Quench/Filter - Extract Product Reaction->Workup Purify Purification: - Column Chromatography or Recrystallization Workup->Purify Analyze Analysis: - NMR, IR, MS - Determine Yield Purify->Analyze

Protocol 1: Catalytic Hydrogenation using Pd/C

Objective: To synthesize 3-aminopropiophenone via catalytic hydrogenation of 3-nitropropiophenone.

Materials:

  • 3-nitropropiophenone (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5 mol %)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas supply

  • Parr hydrogenation apparatus or similar pressure vessel

  • Celite™

Procedure:

  • To a suitable pressure vessel, add 3-nitropropiophenone and methanol (approx. 0.1 M concentration).

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake and/or by thin-layer chromatography (TLC) of aliquots.

  • Once the reaction is complete (disappearance of starting material), carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst, washing the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-aminopropiophenone by column chromatography or recrystallization as necessary.

Protocol 2: Stoichiometric Reduction using SnCl₂

Objective: To synthesize 3-aminopropiophenone via stoichiometric reduction of 3-nitropropiophenone with tin(II) chloride.[18]

Materials:

  • 3-nitropropiophenone (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)[14]

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution or other aqueous base

  • Diatomaceous earth (Celite™)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitropropiophenone in ethanol (approx. 0.2 M concentration).

  • Add SnCl₂·2H₂O to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and carefully neutralize by adding saturated NaHCO₃ solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 8). Caution: CO₂ evolution.

  • The resulting tin salts will precipitate. Filter the entire mixture through a pad of Celite™, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 3-aminopropiophenone by column chromatography or recrystallization.

Conclusion and Recommendations

The choice between catalytic reduction and stoichiometric reagents for amino ketone synthesis is a classic case of balancing elegance against robustness.

Choose Catalytic Reduction when:

  • High atom economy and green chemistry principles are a priority.

  • The substrate is free of potential catalyst poisons.

  • The necessary high-pressure equipment is available and safety protocols are in place.

  • Large-scale production is the ultimate goal, justifying the initial investment in catalyst and equipment.[4]

Choose Stoichiometric Reagents when:

  • High chemoselectivity is paramount and cannot be easily achieved with catalytic methods.[16]

  • The substrate contains functional groups (e.g., thiols) that would poison a heterogeneous catalyst.[9]

  • The reaction is being performed on a small, laboratory scale where waste disposal and workup complexity are manageable.

  • A rapid, reliable, and robust method is needed without extensive optimization.

Ultimately, both pathways are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their respective mechanisms, strengths, and limitations allows researchers and drug development professionals to make informed, strategic decisions that best align with the specific goals of their synthetic campaign.

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A Comparative Guide to the Structure-Activity Relationship of Ortho- vs. Para-Substituted Trifluoromethyl Phenoxy Propanolamines as Beta-Adrenergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of ortho- versus para-substituted trifluoromethyl phenoxy propanolamines, a class of compounds with significant potential as modulators of the beta-adrenergic receptor system. While direct comparative experimental data for these specific trifluoromethyl analogs is limited in publicly available literature, this document synthesizes established principles of medicinal chemistry, the known effects of trifluoromethyl substitution, and data from closely related analogs to construct a robust predictive comparison.

Introduction: The Significance of Positional Isomerism and Trifluoromethyl Substitution in Drug Design

Phenoxy propanolamines form the chemical backbone of many clinically significant beta-adrenergic receptor antagonists (beta-blockers). The substitution pattern on the aromatic ring is a critical determinant of their pharmacological properties, including receptor affinity, selectivity (β1 vs. β2), and intrinsic activity (antagonism vs. agonism). The position of a substituent—ortho, meta, or para—can profoundly alter the molecule's electronic and steric profile, thereby influencing its interaction with the receptor binding pocket.

The trifluoromethyl (CF3) group has become a cornerstone in modern drug design for its ability to enhance metabolic stability, increase lipophilicity, and modulate binding affinity.[1][2] Its strong electron-withdrawing nature and steric bulk can lead to significant changes in a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] This guide will explore the anticipated differences in the SAR of phenoxy propanolamines when a trifluoromethyl group is placed at the ortho versus the para position of the phenoxy ring.

The Physicochemical Impact of Ortho- vs. Para-Trifluoromethyl Substitution

The placement of the CF3 group dictates its influence on the molecule's interaction with the beta-adrenergic receptor. These effects can be broadly categorized into electronic and steric factors.

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing substituent.[1] When attached to an aromatic ring, it can significantly alter the electronic properties of the molecule.[1] This can influence the pKa of the amine in the propanolamine side chain and the electrostatic interactions with amino acid residues in the receptor binding pocket. The magnitude of this electron-withdrawing effect is position-dependent.

Steric Effects: The trifluoromethyl group is sterically larger than a hydrogen or methyl group.[4] In the ortho position, the CF3 group is in close proximity to the ether linkage of the phenoxy propanolamine scaffold. This can impose conformational restrictions on the molecule, potentially influencing the orientation of the side chain for optimal receptor binding. In the para position, the steric bulk is more distant from the core pharmacophore and may have a lesser impact on the conformation of the propanolamine side chain.

A study on substituted [(benzylideneamino)oxy]propanolamines demonstrated that beta-blocking activity is closely related to the substitution pattern on the aromatic nucleus, with activity decreasing in the order of ortho > meta > para isomers.[5] This suggests that the steric and electronic influence of the substituent in the ortho position can be beneficial for antagonist activity in this class of compounds.

Anticipated Structure-Activity Relationship at Beta-Adrenergic Receptors

Based on established SAR principles for phenoxy propanolamine beta-blockers and the known properties of the trifluoromethyl group, we can predict the following differences between the ortho- and para-substituted isomers:

Table 1: Predicted Pharmacological Profile of Ortho- vs. Para-Trifluoromethyl Phenoxy Propanolamines

FeatureOrtho-Trifluoromethyl IsomerPara-Trifluoromethyl IsomerRationale
Receptor Affinity Potentially higher for β-antagonismPotentially lower for β-antagonismThe ortho-substituent may enforce a conformation that is favorable for binding to the antagonist state of the receptor. The strong electron-withdrawing effect at the para-position in some drug classes has been shown to increase potency.[3]
Receptor Selectivity (β1 vs. β2) May favor β1-selectivityMay exhibit less selectivityThe steric bulk in the ortho position could create more specific interactions within the slightly different binding pockets of the β1 and β2 receptor subtypes.
Intrinsic Activity Likely to be a potent antagonistMay possess partial agonist or antagonist activityThe conformational constraints imposed by the ortho-CF3 group may favor a receptor conformation that is incompatible with activation.
Metabolic Stability Likely enhancedLikely enhancedThe CF3 group is resistant to metabolic oxidation, which should improve the metabolic stability of both isomers compared to non-fluorinated analogs.[2]
Lipophilicity HighHighThe trifluoromethyl group significantly increases lipophilicity, which will be a property of both isomers and will influence their pharmacokinetic profiles.[2]

Experimental Workflows for SAR Determination

To experimentally validate the predicted SAR, a series of in vitro and in vivo studies are necessary. The following section outlines the detailed methodologies for these key experiments.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] A competitive binding assay is used to determine the binding affinity (Ki) of the unlabeled test compounds (ortho- and para-trifluoromethyl phenoxy propanolamines) by measuring their ability to displace a radiolabeled ligand from the receptor.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-K1 cells stably expressing either the human β1- or β2-adrenergic receptor.

    • Harvest the cells and homogenize them in a lysis buffer to prepare cell membranes containing the receptors.

    • Centrifuge the homogenate and resuspend the membrane pellet in an assay buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled β-adrenergic receptor antagonist (e.g., [3H]-CGP 12177).

    • Add increasing concentrations of the unlabeled test compounds (ortho- and para-isomers).

    • Incubate the plates to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the data as the percentage of specific binding versus the log concentration of the competitor.

    • Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture CHO-K1 cells expressing β1 or β2 receptors homogenization Homogenization & Lysis cell_culture->homogenization centrifugation Centrifugation & Resuspension homogenization->centrifugation incubation Incubate membranes with [3H]-CGP 12177 & test compound centrifugation->incubation filtration Rapid filtration incubation->filtration washing Wash filters filtration->washing scintillation Scintillation counting washing->scintillation data_plot Plot % specific binding vs. [competitor] scintillation->data_plot ki_calc Calculate IC50 and Ki data_plot->ki_calc

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation

To determine the functional activity (antagonism or agonism) of the compounds, a cyclic AMP (cAMP) accumulation assay is performed. Beta-adrenergic receptors are Gs-coupled, and their activation leads to an increase in intracellular cAMP levels. Antagonists will block the agonist-induced increase in cAMP.

Experimental Protocol:

  • Cell Culture and Plating:

    • Plate CHO-K1 cells expressing either the human β1- or β2-adrenergic receptor in a 96-well plate and grow to confluence.

  • Compound Treatment:

    • For antagonist testing, pre-incubate the cells with increasing concentrations of the test compounds (ortho- and para-isomers).

    • Stimulate the cells with a fixed concentration of a β-adrenergic receptor agonist (e.g., isoproterenol) at its EC80 concentration.

    • For agonist testing, incubate the cells with increasing concentrations of the test compounds alone.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a competitive immunoassay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis:

    • For antagonists, plot the cAMP concentration against the log concentration of the test compound to determine the IC50 for the inhibition of the agonist response.

    • For agonists, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and the maximal response (Emax).

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist receptor β-Adrenergic Receptor agonist->receptor binds g_protein Gs Protein (α, β, γ) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (inactive) camp->pka activates pka_active Protein Kinase A (active) pka->pka_active cellular_response Cellular Response pka_active->cellular_response phosphorylates targets

Caption: Simplified beta-adrenergic receptor signaling pathway.

In Vivo Pharmacokinetic Studies

To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, pharmacokinetic studies in an animal model, such as rats, are conducted.

Experimental Protocol:

  • Animal Dosing:

    • Administer the test compounds to rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling:

    • Collect blood samples at various time points after dosing.

  • Sample Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of the test compounds in the plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Workflow Diagram:

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dosing Intravenous (IV) Dosing blood_collection Serial Blood Collection iv_dosing->blood_collection po_dosing Oral (PO) Dosing po_dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation lcms_analysis LC-MS/MS Quantification plasma_separation->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

The positional isomerism of a trifluoromethyl group on the phenoxy ring of phenoxy propanolamines is predicted to have a profound impact on their structure-activity relationship at beta-adrenergic receptors. The ortho-substituted isomer is anticipated to be a more potent antagonist, potentially with enhanced β1-selectivity, due to conformational constraints imposed by the sterically demanding and electron-withdrawing CF3 group in proximity to the pharmacophore. The para-substituted isomer is also expected to be a potent ligand, but its pharmacological profile may differ in terms of selectivity and intrinsic activity. Both isomers are likely to exhibit improved metabolic stability.

The experimental workflows detailed in this guide provide a clear path for the synthesis and comprehensive evaluation of these compounds. The resulting data will be crucial for validating these predictions and for guiding the design of next-generation beta-adrenergic receptor modulators with optimized therapeutic profiles.

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical substances are not merely regulatory hurdles but cornerstones of a robust safety culture and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, a halogenated organic compound that necessitates meticulous handling due to its potential hazards.

Hazard Identification and Risk Assessment: Understanding the "Why"

Based on this well-documented analog, this compound should be treated as a hazardous substance with the following potential classifications:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2]

  • Serious Eye Damage/Irritation : Causes serious eye damage.[1][2][3]

  • Skin Corrosion/Irritation : May cause skin irritation.[4][5]

  • Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1][2]

The presence of the trifluoromethyl group, a stable and persistent functional group, categorizes this compound as a halogenated organic compound .[6][7][8] This classification is critical as it dictates the required disposal pathway, often mandating high-temperature incineration to ensure complete destruction and prevent environmental release.[9][10]

Table 1: Hazard Profile and Safety Precautions

Hazard ClassificationRecommended Personal Protective Equipment (PPE)Immediate First Aid Measures
Acute Oral Toxicity Standard laboratory PPE (lab coat, gloves, eye protection)IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]
Serious Eye Damage Chemical safety goggles or face shieldIF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1][3]
Skin Irritation Chemical-resistant gloves (e.g., nitrile)IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[3]
Aquatic Toxicity Not applicable for direct exposurePrevent release to the environment. Collect spillage.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment. The following workflow provides a clear, logical progression for managing this chemical waste.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Segregate Halogenated Waste B->C D Use Designated, Labeled Container C->D E Collect Solid & Liquid Waste Separately D->E F Securely Seal Container E->F G Store in Designated Waste Area F->G H Arrange for Licensed Waste Disposal G->H I Complete Waste Manifest H->I

Caption: Disposal workflow for this compound.

Preparation and Segregation
  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE as outlined in Table 1. This includes, at a minimum, a lab coat, chemical-resistant gloves, and safety goggles.

  • Work in a Ventilated Area: All handling and preparation of the waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.

  • Waste Segregation: This is a critical step. This compound is a halogenated organic waste . It must not be mixed with non-halogenated organic waste, aqueous waste, or solid waste.[6] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

Waste Collection
  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The label should include the full chemical name: "this compound" and the appropriate hazard symbols.

  • Collect Waste:

    • Solid Waste: Any solid residues, contaminated weighing paper, or other solid materials should be placed in the designated solid halogenated waste container.

    • Liquid Waste: Unused solutions or liquid residues should be carefully poured into the designated liquid halogenated waste container. Use a funnel to prevent spills.

    • Contaminated Labware: Disposable items such as pipette tips and gloves that have come into contact with the chemical should be placed in the solid halogenated waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), and the rinsate must be collected as halogenated organic waste.

  • Secure the Container: Once waste has been added, securely seal the container to prevent any leaks or evaporation.

Storage and Final Disposal
  • Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Licensed Waste Disposal: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[4][9] These companies are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations. The primary method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[9][10]

  • Documentation: Complete all necessary waste disposal paperwork, often referred to as a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

SpillResponse cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps A Evacuate Immediate Area B Alert Colleagues & Supervisor A->B C Don Appropriate PPE B->C D Contain the Spill C->D E Absorb with Inert Material D->E F Collect & Place in Waste Container E->F G Decontaminate Spill Area F->G H Dispose of Cleanup Materials as Hazardous Waste G->H I Report the Incident H->I

Caption: Spill response workflow for this compound.

  • Evacuate and Alert: Immediately evacuate the area of the spill and alert your colleagues and laboratory supervisor.

  • Assess and Prepare: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: For liquid spills, contain the spill using absorbent pads or booms. Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in the designated halogenated organic waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Regulatory Context: EPA Hazardous Waste Codes

The Environmental Protection Agency (EPA) classifies hazardous waste to ensure proper management. Based on its chemical properties as a halogenated organic compound, waste containing this compound would likely fall under the "F" list of hazardous wastes from non-specific sources . Specifically, it could be classified under codes such as:

  • F001 and F002: Which include spent halogenated solvents.[7][8][11]

  • It is also important to consider state and local regulations which may be more stringent than federal guidelines.

By adhering to these comprehensive disposal procedures, researchers and scientists can ensure the safe and responsible management of this compound, fostering a culture of safety and environmental responsibility within the laboratory.

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Comprehensive Safety and Handling Guide for 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is a research chemical for which comprehensive toxicological data is not publicly available.[1] Therefore, it should be handled with the utmost care, assuming it is hazardous until proven otherwise. The molecule contains several functional groups that warrant a cautious approach:

  • Aromatic Amine: Aromatic amines as a class can be toxic and may cause skin and respiratory irritation.

  • Fluorinated Phenoxy Group: The trifluoromethylphenoxy group is present in pharmacologically active compounds like fluoxetine, which is known to be harmful if swallowed and can cause serious eye damage.[2][3]

  • Propan-2-ol Moiety: Alcohols like propan-2-ol are flammable and can cause eye irritation and drowsiness.[4]

Given these structural alerts, a conservative approach to personal protective equipment (PPE) and handling procedures is mandated.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and most critical barrier between the researcher and potential chemical exposure.[5] The following is a comprehensive, step-by-step guide to donning and doffing the required PPE for handling this compound.

Recommended PPE Ensemble

For all operations involving this compound, a minimum of Level C protection is recommended.[6]

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile or neoprene gloves.Provides robust protection against potential skin absorption and chemical permeation. Thicker gloves are generally better.[5]
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes that can cause serious eye damage.[2][7] Standard safety glasses are insufficient.
Body Protection A lab coat with long sleeves and tight-fitting cuffs, supplemented with a chemically resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges.Recommended for handling the solid compound or preparing solutions to prevent inhalation of powders or aerosols.[8]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.
PPE Donning and Doffing Protocol

Donning (Putting On) PPE Workflow

G cluster_donning Donning Protocol node1 1. Hand Hygiene: Wash and dry hands thoroughly. node2 2. Inner Gloves: Put on the first pair of nitrile gloves. node1->node2 node3 3. Body Protection: Don lab coat and chemical-resistant apron. node2->node3 node4 4. Respiratory Protection: Fit-check and don the respirator. node3->node4 node5 5. Eye and Face Protection: Put on chemical splash goggles and face shield. node4->node5 node6 6. Outer Gloves: Put on the second pair of gloves over the cuffs of the lab coat. node5->node6

Caption: Sequential workflow for correctly donning PPE.

Doffing (Taking Off) PPE Protocol

The doffing procedure is critical to prevent cross-contamination.

G cluster_doffing Doffing Protocol node1 1. Outer Gloves: Remove the outer pair of gloves, turning them inside out. node2 2. Eye and Face Protection: Remove the face shield and goggles. node1->node2 node3 3. Body Protection: Remove the apron and lab coat, turning them away from the body. node2->node3 node4 4. Respiratory Protection: Remove the respirator. node3->node4 node5 5. Inner Gloves: Remove the inner pair of gloves, turning them inside out. node4->node5 node6 6. Hand Hygiene: Wash hands thoroughly with soap and water. node5->node6

Caption: Sequential workflow for safely removing PPE.

Operational and Handling Plan

Adherence to a strict operational plan is crucial for minimizing exposure risk.

Engineering Controls

All handling of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[7]

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary equipment and waste containers are inside the fume hood.

  • Weighing: If handling the solid form, use a tared weigh boat and handle it with forceps. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Reaction Setup: Ensure all glassware is securely clamped and that any reactions are conducted in a well-ventilated area within the fume hood.

  • Post-Handling: After completing the work, decontaminate all surfaces with an appropriate solvent and wipe them down.

Disposal Plan

Proper disposal of chemical waste is essential to protect both personnel and the environment.

Waste Segregation

All waste contaminated with this compound must be segregated into clearly labeled hazardous waste containers. This includes:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels.

  • Liquid Waste: Unused solutions and reaction mixtures.

  • Sharps: Contaminated needles or other sharps.

Disposal Workflow

G cluster_disposal Disposal Workflow node1 1. Segregate Waste: Separate solid, liquid, and sharp waste into designated containers. node2 2. Label Containers: Clearly label each container with 'Hazardous Waste' and the chemical name. node1->node2 node3 3. Seal Containers: Securely seal all waste containers before removal from the fume hood. node2->node3 node4 4. Store Temporarily: Store sealed containers in a designated satellite accumulation area. node3->node4 node5 5. Schedule Pickup: Arrange for disposal by a licensed hazardous waste contractor. node4->node5

Caption: Step-by-step process for the safe disposal of chemical waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

For a minor spill within a fume hood, use an absorbent material to contain the spill, then decontaminate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

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Retrosynthesis Analysis

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1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
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1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol

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